Reactive Yellow 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
12226-47-0 |
|---|---|
Molecular Formula |
C20H20N4Na2O11S3 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,23H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
XHNGUZQWLVRGBP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Reactive Yellow 15 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 15 (C.I. 12226-47-0) is a vinyl sulfone-type reactive dye belonging to the single azo class of chromophores.[1] Characterized by its vibrant yellow hue, it is extensively utilized in the textile industry for the dyeing and printing of cellulosic fibers such as cotton, viscose, and rayon, where it forms a covalent bond with the fiber's hydroxyl groups, ensuring high wash fastness.[2][3] The molecule's structure incorporates a sulfatoethylsulfonyl reactive group, which, under alkaline conditions, converts to a vinyl sulfone group that is highly reactive towards nucleophiles present in the fiber. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methodologies pertaining to this compound.
Chemical Structure and Properties
This compound is a complex organic salt. Its structure is centered around an azo bridge (-N=N-) linking a substituted pyrazolone (B3327878) heterocycle with a methoxy- and methyl-substituted benzene (B151609) ring that also carries the reactive sulfatoethylsulfonyl group.
IUPAC Name: disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[4]
Chemical Structure:
Caption: Chemical Structure of this compound.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 12226-47-0 | [4] |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [4] |
| Molecular Weight | 634.57 g/mol | [3] |
| Appearance | Yellow Powder | [3] |
| Solubility in Water | 50 g/L | [3] |
| λmax | ~428 nm | |
| Synonyms | Remazol Yellow GR, C.I. This compound | [4] |
Fastness Properties on Cotton
The resistance of a dye to fading or running is a critical parameter in its application. The table below outlines the fastness properties of this compound on cotton, rated on a standard scale.
| Fastness Property | Rating (Scale) | Reference |
| Light Fastness | 4-5 (1-8) | |
| Wash Fastness (Fading) | 5 (1-5) | [2] |
| Perspiration Fastness (Fading) | 5 (1-5) | [2] |
| Oxygen Bleach Fastness | 4-5 (1-5) | [2] |
| Soaping (Staining) | 5 (1-5) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3]
Step 1: Diazotization of the Amine Component
-
Starting Material: 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate.
-
Procedure:
-
The amine is suspended in water and acidified with hydrochloric acid at a low temperature (0-5 °C).
-
A solution of sodium nitrite (B80452) in water is added dropwise to the suspension while maintaining the low temperature.
-
The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.
-
Step 2: Azo Coupling
-
Coupling Component: 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.
-
Procedure:
-
The coupling component is dissolved in an alkaline aqueous solution.
-
The diazonium salt solution from Step 1 is slowly added to the solution of the coupling component, while maintaining a low temperature and alkaline pH.
-
The reaction mixture is stirred until the coupling reaction is complete.
-
The resulting dye is then precipitated, filtered, and dried.
-
Caption: Synthesis Workflow for this compound.
Application in Textile Dyeing (Exhaust Method for Cotton)
This protocol describes a general procedure for dyeing cotton fabric with this compound using the exhaust method.
-
Pre-treatment: The cotton fabric is scoured and bleached to remove impurities and ensure uniform dye uptake.
-
Dye Bath Preparation:
-
The dye bath is set to the required volume with water at ambient temperature (e.g., 30-35 °C).
-
A wetting/leveling agent is added.
-
The pre-dissolved this compound dye is added.
-
-
Dyeing Process:
-
The cotton fabric is introduced into the dye bath and run for a period (e.g., 10 minutes) to ensure even wetting.
-
An electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), is added portion-wise over a period (e.g., 20-30 minutes) to promote dye exhaustion onto the fiber.
-
The temperature is gradually raised to the fixation temperature (e.g., 60 °C).
-
-
Fixation:
-
An alkali, typically soda ash (sodium carbonate), is added to the dye bath to raise the pH (to 11-12), which initiates the covalent reaction between the dye and the cotton fiber.
-
The dyeing is continued at the fixation temperature for a specified time (e.g., 60-90 minutes).
-
-
Wash-off:
-
The dye bath is drained.
-
The dyed fabric is rinsed with cold water.
-
A soaping treatment is carried out at or near boiling temperature with a neutral detergent to remove any unfixed or hydrolyzed dye.
-
The fabric is then rinsed thoroughly with hot and cold water and finally dried.
-
Caption: Experimental Workflow for Exhaust Dyeing.
Analytical Characterization
UV-Visible Spectroscopy
-
Objective: To determine the concentration of this compound in aqueous solutions and to monitor decolorization or degradation processes.
-
Methodology:
-
A stock solution of this compound is prepared in deionized water.
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax ≈ 428 nm) using a UV-Visible spectrophotometer.
-
A calibration curve of absorbance versus concentration is plotted.
-
The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound and to separate and identify it from other dyes or degradation byproducts.
-
Methodology (General):
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Sample Preparation: The dye sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.
-
Detection: A UV-Vis or photodiode array (PDA) detector is used, monitoring at the λmax of the dye (~428 nm).
-
Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the this compound molecule and to confirm its chemical structure or analyze its interaction with fibers.
-
Methodology:
-
The solid dye sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.
-
The infrared spectrum is recorded over a range (e.g., 4000-400 cm⁻¹).
-
The spectrum is analyzed for characteristic absorption bands corresponding to its functional groups, such as:
-
-N=N- (azo group): ~1400-1450 cm⁻¹
-
Aromatic C=C: ~1450-1600 cm⁻¹
-
Sulfonate group (SO₃⁻): ~1040-1060 cm⁻¹ and ~1180-1200 cm⁻¹
-
Sulfonyl group (SO₂): Characteristic stretching vibrations.
-
-
Caption: Logical Relationship of Analytical Methods.
Conclusion
This compound is a commercially significant reactive dye with well-defined chemical properties and established methods for its synthesis and application. Its ability to form a stable covalent bond with cellulosic fibers makes it a reliable choice for achieving vibrant and durable yellow shades in the textile industry. The analytical techniques of UV-Visible spectroscopy, HPLC, and FTIR are essential tools for its quality control, quantitative analysis, and structural characterization in research and industrial settings. This guide provides a foundational understanding for professionals working with this important colorant.
References
C.I. Reactive Yellow 15: A Comprehensive Technical Guide
CAS Number: 12226-47-0
This technical guide provides an in-depth overview of C.I. Reactive Yellow 15, a vinyl sulfone-type reactive dye. The information is intended for researchers, scientists, and professionals in drug development and environmental science, focusing on its chemical properties, toxicological profile, environmental impact, and relevant experimental protocols.
Chemical and Physical Properties
C.I. This compound is a synthetic organic dye belonging to the single azo class.[1][2][3] It is a yellow powder that is soluble in water, with a reported solubility of 50 g/L.[1][2][3] Its primary application is in the dyeing and printing of cellulosic fibers such as cotton, viscose, and rayon, where it forms a covalent bond with the fiber's hydroxyl groups.[1][2]
| Property | Value | Reference |
| CAS Number | 12226-47-0 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [1][2][3] |
| Molecular Weight | 634.57 g/mol | [1][2][3] |
| IUPAC Name | disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | [1] |
| Synonyms | Reactive Yellow GR, Remazol Yellow GR, C.I. 18852 | [1] |
| Appearance | Yellow powder | [1][2] |
| Solubility in Water | 50 g/L | [1][2][3] |
| Chemical Class | Single Azo Dye, Vinyl Sulfone Type | [1][2] |
| UV-Vis λmax | ~410 - 428 nm |
Synthesis
The manufacturing process involves the diazotization of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate, followed by a coupling reaction with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1][2][3]
Toxicological Profile
The toxicological data for C.I. This compound suggests low acute toxicity. However, as with many reactive dyes, there is a potential for sensitization, particularly in occupational settings.
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg | Rat | [4] |
| Skin Irritation | Unlikely to be an irritant | Rabbit | [4] |
| Eye Irritation | Irritant / Slightly irritant | Rabbit | [4][5] |
| Sensitization | May cause sensitization by inhalation and skin contact (occupational hazard) | Human | [5] |
| Mutagenicity | No mutagenic effects reported for similar reactive dyes | N/A | [5] |
| GHS Classification | Not Classified (based on majority of company notifications to ECHA) | N/A | [1] |
While some studies on other reactive dyes have shown cytotoxic effects on skin and liver cell lines, no genotoxicity was detected.[6] It is important to note that after fixation to a textile substrate, the reactive group is no longer present, which alters the toxicological properties and reduces exposure risk for the end-user.[7]
Environmental Impact and Degradation
C.I. This compound is not readily biodegradable and its presence in wastewater is a significant environmental concern due to its color and persistence.[4] Research has focused on methods to decolorize and degrade this dye in industrial effluents.
| Endpoint | Result | Species/Test | Reference |
| Biodegradability | Not readily biodegradable | N/A | [4] |
| Aquatic Toxicity (LC₅₀) | > 500 mg/L (49 h) | Rainbow Trout | |
| Bacterial Inhibition | 50-100% inhibition of wastewater bacteria | Activated Sludge |
Advanced Oxidation Process (AOP) for Degradation
Advanced oxidation processes, such as the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have proven effective in degrading C.I. This compound. One study demonstrated high efficiency in color and chemical oxygen demand (COD) removal under acidic conditions.
Biodegradation
Bioremediation using immobilized microbial cultures in sequential anaerobic-aerobic processes is another promising approach. The initial anaerobic stage is responsible for the reductive cleavage of the azo bond (decolorization), while the subsequent aerobic stage degrades the resulting aromatic amines.
Experimental Protocols
Protocol: Application in Cotton Dyeing (Exhaust Method)
This is a general procedure for applying vinyl sulfone reactive dyes to cotton fabric.
-
Preparation : Scour and bleach the cotton fabric to ensure it is free from impurities and residual alkali.
-
Dye Bath Setup : Prepare a dyebath with the required volume of water (e.g., liquor ratio of 1:15). Add a wetting agent and an anti-creasing agent. Set the temperature to 30-40°C.
-
Dye Addition : Add the pre-dissolved C.I. This compound dye to the bath. Circulate the fabric for 10-15 minutes to ensure even distribution.
-
Exhaustion : Gradually add an electrolyte, such as Glauber's salt (sodium sulfate), in portions over 20-30 minutes. This increases the affinity of the dye for the fiber, promoting exhaustion from the dyebath onto the fabric. Continue running for another 20-30 minutes.
-
Fixation : Add an alkali, such as soda ash (sodium carbonate), to the dyebath. The alkali raises the pH (to approx. 10.5-11.5), activating the hydroxyl groups of the cellulose (B213188) and catalyzing the covalent bond formation between the dye's vinyl sulfone group and the fiber.
-
Dyeing : Continue the dyeing process at the fixation temperature (typically 60-80°C for this type of dye) for 45-60 minutes.
-
Wash-off : Drain the dyebath. Rinse the fabric thoroughly with cold and then hot water to remove unfixed dye.
-
Soaping : Treat the dyed fabric in a boiling bath containing a non-ionic detergent. This step is critical to remove any hydrolyzed dye and improve wash fastness.
-
Final Rinse : Rinse with hot and cold water and dry the fabric.
Protocol: Decolorization via Fenton's Reagent
This protocol is based on a study investigating the degradation of C.I. This compound.
-
Sample Preparation : Prepare an aqueous solution of C.I. This compound to the desired concentration (e.g., 100 mg/L).
-
pH Adjustment : Adjust the pH of the dye solution to 3.0 using dilute H₂SO₄ or HCl. This is the optimal pH for the Fenton reaction.
-
Reaction Initiation : Place the solution in a batch reactor with constant stirring. Add the iron catalyst (e.g., FeSO₄·7H₂O) to achieve the desired concentration.
-
Oxidation : Add hydrogen peroxide (H₂O₂) to the solution to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.
-
Sampling : Collect aliquots at specific time intervals (e.g., 5, 10, 20, 30, 60 minutes) to monitor the reaction progress.
-
Analysis :
-
Decolorization : Immediately measure the absorbance of the collected samples at the dye's λmax (~410-428 nm) using a UV-Vis spectrophotometer. The percentage of color removal can be calculated from the change in absorbance.
-
Degradation : Measure the Chemical Oxygen Demand (COD) of the samples before and after treatment to determine the extent of mineralization.
-
Protocol: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of dyes.
-
System : A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase : A common mobile phase for reactive dyes is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like tetrabutylammonium (B224687) bromide).
-
Sample Preparation : Dilute the aqueous sample containing the dye to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Detection : Use a UV-Vis or Diode Array Detector (DAD) set to the λmax of C.I. This compound.
-
Quantification : Create a calibration curve by injecting known concentrations of a C.I. This compound standard. The concentration in the unknown sample can be determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
Despite a comprehensive search of scientific literature, no studies were identified that detail the specific molecular mechanisms of action or the interaction of C.I. This compound with biological signaling pathways. The toxicological data available is primarily observational (e.g., irritation, sensitization) rather than mechanistic. This is a significant knowledge gap, likely due to the dye's status as an industrial chemical not intended for pharmaceutical or in-vivo applications. Research in this area would be valuable for a more complete understanding of its potential biological effects.
References
- 1. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. dyespigments.net [dyespigments.net]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 7. sdc.org.uk [sdc.org.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Manufacturing of Remazol Yellow GR (C.I. Reactive Yellow 15)
Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis of industrial dyes involves hazardous materials and should only be undertaken by trained chemists in a well-equipped laboratory with appropriate safety measures in place.
Introduction
Remazol Yellow GR, also known as C.I. This compound, is a significant member of the vinyl sulfone class of reactive dyes.[1][2] These dyes are characterized by their ability to form strong, covalent bonds with cellulosic fibers such as cotton, viscose, and rayon, resulting in excellent wash fastness.[1] The reactive group in Remazol dyes is the vinyl sulfone group (-SO₂CH=CH₂), which is typically present in its more stable precursor form, the β-sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H), during synthesis and storage.[1] Under alkaline dyeing conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety, which then reacts with the hydroxyl groups of the cellulose (B213188) fibers.[1]
This technical guide provides a detailed overview of the synthesis and manufacturing methods for Remazol Yellow GR, including the preparation of key intermediates, experimental protocols, and relevant quantitative data.
Core Synthesis Pathway
The manufacturing of Remazol Yellow GR is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the Diazo Component: Preparation of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogen sulfate (B86663).
-
Synthesis of the Coupling Component: Preparation of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.
-
Diazotization and Azo Coupling: The diazotization of the diazo component and its subsequent coupling with the pyrazolone (B3327878) coupling component to form the final dye.[2]
The overall synthesis can be visualized in the following workflow:
Experimental Protocols
The following sections provide detailed methodologies for the key stages of Remazol Yellow GR synthesis. These protocols are based on established principles of dye chemistry and information from related syntheses.
Synthesis of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogen sulfate (Diazo Component)
The synthesis of this key intermediate is a multi-step process, often starting from simpler aromatic compounds. A general, plausible route is outlined below.
Protocol:
-
Starting Material: The synthesis likely begins with a substituted aniline (B41778) or a related precursor.
-
Introduction of the Sulfonyl Group: This can be achieved through various sulfonation and subsequent reactions to build the ethylsulfonyl chain.
-
Formation of the Sulfate Ester: The terminal hydroxyl group of the ethylsulfonyl chain is esterified with sulfuric acid or a related agent to form the protective β-sulfatoethylsulfone group.
-
Aromatic Substitution: Introduction of the amino, methoxy (B1213986), and methyl groups onto the phenyl ring is achieved through a series of electrophilic aromatic substitution reactions (e.g., nitration followed by reduction for the amino group, Friedel-Crafts alkylation for the methyl group, and nucleophilic aromatic substitution for the methoxy group). The exact sequence of these steps is crucial to direct the substituents to the correct positions.
-
Purification: The final intermediate is purified, likely through recrystallization, to ensure high purity before the diazotization step.
Synthesis of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (Coupling Component)
This pyrazolone derivative is a common coupling component in the synthesis of yellow and orange azo dyes.
Protocol:
-
Reaction Setup: In a suitable reactor, p-hydrazinobenzenesulfonic acid is suspended in water.
-
Condensation: Ethyl acetoacetate (B1235776) is added to the suspension. The mixture is then heated under reflux. The reaction involves the condensation of the hydrazine (B178648) with one of the carbonyl groups of the acetoacetate derivative.
-
Cyclization (Knorr Pyrazolone Synthesis): The intermediate formed undergoes an intramolecular cyclization to form the pyrazolone ring.
-
Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent.
Diazotization and Azo Coupling: Synthesis of Remazol Yellow GR
This final stage involves the formation of the azo bridge that links the diazo and coupling components.
Protocol:
-
Diazotization of the Diazo Component:
-
2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogen sulfate is suspended in an acidic aqueous solution (e.g., hydrochloric acid and water) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature. The reaction progress is monitored for the complete consumption of the primary amine.
-
-
Azo Coupling:
-
In a separate vessel, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is dissolved in an alkaline aqueous solution (e.g., sodium carbonate solution) and cooled to 0-10 °C.
-
The cold diazonium salt solution is slowly added to the solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture is carefully maintained in the weakly acidic to neutral range (pH 4-7) to promote the coupling reaction.
-
The reaction is stirred at a low temperature until the coupling is complete.
-
-
Isolation and Purification:
-
The dye is precipitated from the reaction mixture by "salting out," which involves the addition of a significant amount of sodium chloride.
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a brine solution to remove impurities.
-
The final product is dried under controlled temperature conditions.
-
The chemical pathway for the final diazotization and coupling steps is as follows:
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of Remazol Yellow GR and its precursors. It is important to note that specific yields and reaction parameters are often proprietary and can vary between manufacturers.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [2] |
| Molecular Weight | 634.57 g/mol | [2] |
| CAS Number | 12226-47-0 | [2] |
| Yield of Pyrazolone Precursor | 82.4% (for a similar pyrazolone) | (Adapted from patent literature) |
| Diazotization Temperature | 0-5 °C | [3][4] |
| Coupling Temperature | 0-10 °C | [3] |
| Coupling pH | 4.0 - 7.0 | (General knowledge from dye chemistry) |
| Final Product Form | Yellow Powder | [2] |
| Water Solubility | 50 g/L | [2] |
Conclusion
The synthesis of Remazol Yellow GR (C.I. This compound) is a well-established process in industrial dye chemistry, relying on the fundamental reactions of diazotization and azo coupling. The key to a successful synthesis lies in the careful preparation and purification of the vinyl sulfone-containing diazo component and the pyrazolone-based coupling component. Precise control over reaction conditions, particularly temperature and pH, during the final coupling step is critical for achieving high yields and a product of high purity. This guide provides a foundational understanding of the synthetic pathway and manufacturing principles for this important reactive dye. Further process optimization in an industrial setting would focus on maximizing yields, minimizing waste, and ensuring consistent product quality.
References
- 1. US2657205A - Dyes containing a vinyl sulfone - Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Ceftriaxone Disodium Salt (C₂₀H₂₀N₄Na₂O₁₁S₃)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of Ceftriaxone (B1232239) disodium (B8443419) salt, a third-generation cephalosporin (B10832234) antibiotic. Ceftriaxone is distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and its notably long plasma half-life, which allows for once- or twice-daily dosing.[1] This document details the compound's physicochemical properties, mechanism of action, primary modes of bacterial resistance, and detailed protocols for key analytical procedures relevant to its study and application in research settings.
Physicochemical Characteristics
Ceftriaxone disodium salt is typically available as a hemiheptahydrate. It is a white to yellowish-orange crystalline powder.[2] The compound is freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[2] The pH of a 1% aqueous solution is approximately 6.7.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Ceftriaxone disodium salt hemiheptahydrate.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 661.59 g/mol | --INVALID-LINK-- |
| CAS Number | 104376-79-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to yellowish-orange crystalline powder | [2][3] |
| Solubility | Freely soluble in water | [4] |
| Specific Rotation [α]²⁰/D | -150° to -170° (c=1 in H₂O, calculated on anhydrous substance) | [3] |
| Water Content | 8.0% to 11.0% | [3] |
| Sodium Content | Approximately 83 mg (3.6 mEq) per gram of ceftriaxone activity | [2] |
Core Pharmacology
Mechanism of Action
Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[2][5] As a beta-lactam antibiotic, its structure mimics the D-Alanyl-D-Alanine moiety of the peptidoglycan precursors.[6] Ceftriaxone covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking step in peptidoglycan synthesis.[6][7] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[8]
Mechanisms of Resistance
Bacterial resistance to Ceftriaxone primarily occurs through three mechanisms:
-
Enzymatic Degradation: The most significant mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce their binding affinity for Ceftriaxone, rendering the drug less effective.[2]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can decrease the influx of Ceftriaxone into the periplasmic space where the PBPs are located.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Ceftriaxone.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of Ceftriaxone that inhibits the visible growth of a microorganism. The method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials:
-
Ceftriaxone disodium salt
-
Sterile 96-well round-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile diluents (e.g., saline or broth)
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Stock: Dissolve Ceftriaxone in a suitable solvent (e.g., water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Intermediate Dilution: Dilute the stock solution in CAMHB to twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL solution).[10]
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[10]
-
Serial Dilution: a. Add 100 µL of the 2x antibiotic solution (e.g., 256 µg/mL) to the wells in column 1. This results in a total volume of 200 µL.[10] b. Mix the contents of column 1 thoroughly by pipetting up and down. Transfer 100 µL from column 1 to column 2.[10] c. Repeat this two-fold serial dilution process across the plate to column 10. Discard 100 µL from column 10.[10] d. Column 11 serves as the positive growth control (no antibiotic). Column 12 serves as the sterility control (no bacteria).[10]
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. b. Add the standardized inoculum to wells in columns 1 through 11. Do not inoculate column 12.[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9][10]
-
Reading Results: The MIC is the lowest concentration of Ceftriaxone at which there is no visible turbidity (growth). This can be determined by visual inspection or using a microplate reader.[11]
Protocol: β-Lactamase Activity Assay using Nitrocefin
This colorimetric assay quantifies β-lactamase activity through the hydrolysis of the chromogenic cephalosporin, Nitrocefin.[12]
Materials:
-
Nitrocefin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.0
-
Sample containing β-lactamase (e.g., bacterial cell lysate, purified enzyme)
-
96-well clear, flat-bottom microtiter plate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.[7][12]
-
Prepare Nitrocefin Working Solution (~0.5 mM): Dilute the stock solution 1:10 in 0.1 M PBS (pH 7.0). For example, add 100 µL of stock to 900 µL of PBS. The working solution should be yellow.[7][12]
-
Plate Setup: a. Sample Wells: Add 1-50 µL of the sample containing β-lactamase to the wells. b. Negative Control (Blank): Use a sample buffer or lysate from a non-β-lactamase-producing strain. c. Volume Adjustment: Adjust the volume in all wells to 50 µL with 0.1 M PBS.[12]
-
Reaction Initiation: Add 50 µL of the Nitrocefin working solution to each well to start the reaction (final volume = 100 µL).[12]
-
Measurement: a. Immediately place the plate in a microplate reader. b. Measure the change in absorbance at 490 nm (or 486 nm) over time. For kinetic assays, take readings every minute for 30-60 minutes.[6][12][13]
-
Data Analysis: The rate of increase in absorbance is directly proportional to the β-lactamase activity in the sample. Activity can be calculated using the molar extinction coefficient of hydrolyzed Nitrocefin.
Protocol: Penicillin-Binding Protein (PBP) Binding Assay
This ELISA-like protocol is designed to assess the binding of compounds to purified PBPs immobilized on a microtiter plate.[14]
Materials:
-
Purified PBP enzyme
-
PBS with 20% glycerol (B35011)
-
96-well high-binding microtiter plates
-
Biotin-conjugated β-lactam probe (e.g., BIO-AMP)
-
Test compound (e.g., Ceftriaxone)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
Streptavidin-Horse Radish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Immobilize PBP: Add 2 µg of purified PBP in 50 µL of PBS/20% glycerol to the wells of a microtiter plate. Incubate for 30 minutes at 25°C with gentle rocking.[14]
-
Washing: Wash the plate three times with Washing Buffer to remove unbound PBP.
-
Competitive Binding: Add the test compound (Ceftriaxone) at various concentrations to the wells and incubate for a defined period (e.g., 15 minutes) to allow binding to the PBP.
-
Probe Labeling: Add a fixed concentration of the biotinylated β-lactam probe (BIO-AMP) to all wells and incubate for 10 minutes. The probe will bind to any PBPs not already occupied by the test compound.
-
Denaturation: Heat the plate at 80°C for 3 minutes, then cool quickly on ice. This step denatures the PBP, locking the bound probe in place.[14]
-
Washing: Wash the plate three times with Washing Buffer.
-
Detection: a. Add 50 µL of Streptavidin-HRP conjugate (e.g., 0.1 µg/mL) to each well and incubate.[14] b. Wash the plate thoroughly to remove unbound conjugate. c. Add HRP substrate and incubate until color develops. d. Add stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A decrease in signal compared to the no-drug control indicates that the test compound has bound to the PBP, preventing the biotinylated probe from binding. This can be used to determine binding affinity (e.g., IC₅₀).
References
- 1. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone disodium salt hemiheptahydrate | C36H46N16Na4O21S6 | CID 11953897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ceftriaxone Disodium Salt | 104376-79-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Ceftriaxone sodium | 104376-79-6 [chemicalbook.com]
- 5. Ceftriaxone disodium salt hemi(heptahydrate) | C18H16N8Na2O7S3 | CID 59055739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. toku-e.com [toku-e.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ajol.info [ajol.info]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. nitrocefin.com [nitrocefin.com]
- 14. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C.I. Reactive Yellow 15
This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Yellow 15, a monoazo reactive dye. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identity, physicochemical properties, and relevant experimental protocols.
Chemical Identity and Structure
C.I. This compound is a vinyl sulfone-type reactive dye, which forms a covalent bond with the hydroxyl groups of cellulosic fibers in alkaline conditions.[1] Its systematic IUPAC name is disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate.[2]
Molecular Structure:
The chemical structure of this compound is characterized by a single azo bond (-N=N-) linking two aromatic moieties.[3] The reactive group is a vinyl sulfone precursor, 2-(sulfonatooxy)ethylsulfonyl, which under alkaline conditions, eliminates sulfuric acid to form the highly reactive vinyl sulfone group.
Table 1: Chemical Identifiers of C.I. This compound
| Identifier | Value |
| IUPAC Name | disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[2] |
| CAS Number | 12226-47-0[3] |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃[2] |
| Molecular Weight | 634.57 g/mol [3] |
Physicochemical and Spectroscopic Properties
This compound is a yellow powder that is soluble in water.[3] Its spectroscopic properties are crucial for its application and analysis.
Table 2: Physicochemical and Spectroscopic Data of C.I. This compound
| Property | Value | Notes |
| Physical State | Yellow Powder | - |
| Water Solubility | 50 g/L[3] | - |
| Solubility in Organic Solvents | Soluble in DMF and DMSO[4] | Data for other organic solvents like ethanol (B145695) and methanol (B129727) is not readily available, but azo dyes generally show solubility in polar aprotic solvents.[5][6] |
| Maximum Absorption Wavelength (λmax) | ~420 nm[1] | In aqueous solution. |
| Molar Extinction Coefficient (ε) | ≥ 144,000 cm⁻¹M⁻¹[7] | Data for the closely related Reactive Yellow 175 is used as a proxy. |
| Fluorescence Properties | Vinyl sulfone dyes can be fluorescent.[8] | Specific quantum yield and lifetime data for this compound are not available. |
Stability and Reactivity
As a vinyl sulfone reactive dye, the stability of this compound is pH-dependent. In alkaline conditions, the vinyl sulfone group is formed, which is highly reactive towards nucleophiles such as the hydroxyl groups of cellulose (B213188) or the amine groups of proteins.[1][9] However, in a neutral or acidic aqueous solution, it is relatively stable.[10] The vinyl sulfone group can also react with water (hydrolysis), which is a competing reaction during the dyeing process.[1]
Thermal degradation studies on similar water-soluble azo dyes indicate that they generally start to decompose at temperatures above 280°C.[11] The thermal degradation of azo dyes typically involves the cleavage of the azo bond.[12]
Experimental Protocols
While specific research protocols for the direct application of this compound in cell biology or drug development are not widely published, its reactive nature allows for its use in bioconjugation. The following are generalized protocols for the use of vinyl sulfone dyes in cell staining and protein labeling.
Protocol 1: General Procedure for Live/Dead Cell Staining with Amine-Reactive Dyes
This protocol is a general method for using amine-reactive dyes to differentiate between live and dead cells.
Materials:
-
Cell suspension (at least 1 x 10⁶ cells)
-
Phosphate-buffered saline (PBS)
-
Amine-reactive dye (reconstituted in DMSO)[13]
-
Fixative (e.g., formaldehyde) (optional)[13]
Procedure:
-
Wash cells with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add the reconstituted reactive dye to the cell suspension and mix well.
-
Incubate for 30 minutes at room temperature or on ice, protected from light.[13]
-
Wash the cells with PBS.
-
(Optional) Fix the cells with a suitable fixative.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
Protocol 2: General Procedure for Protein Labeling with Vinyl Sulfone Dyes
This protocol outlines a general procedure for the covalent labeling of proteins with vinyl sulfone dyes.
Materials:
-
Protein solution (in a suitable buffer, pH 8.5-9.5)
-
Vinyl sulfone dye (dissolved in DMSO or DMF)[4]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in a buffer with a slightly alkaline pH to facilitate the reaction with amine groups.
-
Add the vinyl sulfone dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Remove the unreacted dye by passing the solution through a purification column.
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Signaling Pathways and Workflows
Diagram 1: Covalent Labeling of a Protein with this compound
This diagram illustrates the reaction of the activated vinyl sulfone group of this compound with a primary amine on a protein, forming a stable covalent bond.
Caption: Covalent labeling of a protein with this compound.
Diagram 2: Experimental Workflow for Cytotoxicity Assessment
This diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound on a cell line.
Caption: Workflow for cytotoxicity assessment of this compound.
Toxicological Profile
Specific toxicological data for this compound is limited. However, studies on other reactive azo dyes have been conducted. Some reactive dyes have shown cytotoxic effects on cell lines such as HaCaT and HepaRG, while not exhibiting genotoxicity in the Ames test.[14] The toxicity of azo dyes is often associated with their reductive cleavage into aromatic amines, some of which are known carcinogens.[15] It is important to note that once the dye is covalently bound to a substrate like a textile fiber or a biomolecule, its bioavailability and toxicological profile are significantly altered.
Analytical Methods
The detection and quantification of this compound in various matrices can be achieved using several analytical techniques.
Table 3: Analytical Methods for the Determination of this compound
| Technique | Sample Preparation | Detection | Notes |
| UV-Vis Spectrophotometry | Dissolution in a suitable solvent (e.g., water) | Measurement of absorbance at λmax (~420 nm) | Useful for quantification in simple solutions. |
| High-Performance Liquid Chromatography (HPLC) | Extraction with a suitable solvent (e.g., methanol) followed by filtration.[16] | UV-Vis or Diode Array Detector (DAD) | Allows for separation from other components in a mixture. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Similar to HPLC, may involve solid-phase extraction (SPE) for complex matrices.[17] | Mass spectrometer (e.g., triple quadrupole) | Provides high sensitivity and specificity for identification and quantification, especially of degradation products.[17] |
References
- 1. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 2. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. BioActs Official Website [bioacts.com]
- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Reactive Yellow 175|149315-85-5|Research Grade [benchchem.com]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. Vinyl Sulphone based Dyes - Bi Ki Dyes [bi-ki.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 15. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 16. lcms.cz [lcms.cz]
- 17. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
Spectral Properties of Reactive Yellow 15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 15, also known by its Colour Index name C.I. This compound, is a sulfonated monoazo dye. Its chemical structure, characterized by an azo chromophore (-N=N-) connecting aromatic rings substituted with sulfonic acid groups, is responsible for its yellow color.[1][2] The dye's reactive group, typically a vinyl sulfone, allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose (B213188) fibers in textiles. While extensively used in the textile industry, its detailed photophysical properties, which are crucial for applications in biological research and drug development, are not widely documented. This guide provides a comprehensive overview of the known spectral properties of this compound, outlines detailed experimental protocols for their determination, and discusses the general characteristics of structurally similar dyes.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [3][4] |
| Molecular Weight | 634.57 g/mol | [3][4] |
| CAS Number | 12226-47-0 | [3][4] |
| Appearance | Yellow Powder | [4] |
| Solubility | Soluble in water | [4] |
Spectral Properties
The interaction of a dye with light is defined by its absorption and emission characteristics. While specific quantitative data for this compound are scarce in publicly available literature, this section summarizes the known information and provides context based on the properties of similar sulfonated azo dyes.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | 428 nm | Water | [5] |
| 410 nm | Aqueous (during microbial oxidation) | [6] | |
| Molar Absorptivity (ε) | Not available | - | |
| Emission Maximum (λem) | Not available | - | |
| Fluorescence Quantum Yield (Φ) | Not available | - |
Note: The absorption maximum (λmax) has been reported at 428 nm in water.[5] Another study observed a peak at 410 nm during microbial degradation, suggesting that the local chemical environment can influence the spectral properties of the dye.[6] Specific values for molar absorptivity, emission maximum, and quantum yield for this compound are not readily found in scientific literature. Azo dyes, in general, are not known for strong fluorescence, and many are non-fluorescent.
Experimental Protocols
For researchers wishing to determine the spectral properties of this compound or similar dyes, the following detailed experimental protocols for UV-Visible absorption and fluorescence spectroscopy are provided.
I. Determination of Absorption Spectrum and Molar Absorptivity
This protocol outlines the steps to measure the absorption spectrum of this compound and to determine its molar absorptivity (ε) using the Beer-Lambert law.
A. Materials and Equipment
-
This compound
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
B. Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound powder. Dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of a specific molar concentration (e.g., 1 mM). The molecular weight of this compound is 634.57 g/mol .
-
Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution using serial dilutions.
C. Spectrophotometric Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelength range (e.g., 300-700 nm).
-
Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance spectrum of each standard solution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.
-
Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (l), which is typically 1 cm.
-
Calculate ε using the formula: ε = slope / l
-
II. Determination of Fluorescence Emission Spectrum and Quantum Yield
This protocol describes the procedure for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield (Φ) of this compound relative to a standard.
A. Materials and Equipment
-
This compound solution of known absorbance at the excitation wavelength
-
A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
Quartz cuvettes
B. Measurement of Fluorescence Emission
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) of this compound (approximately 428 nm).
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 450-800 nm).
-
Standard Measurement: Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength as the sample. Measure its emission spectrum under identical conditions.
C. Calculation of Quantum Yield
The relative fluorescence quantum yield can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for determining the molar absorptivity of this compound.
Caption: Experimental workflow for determining the molar absorptivity of this compound.
Conclusion
This technical guide provides a summary of the known spectral properties of this compound and detailed protocols for their experimental determination. While there is a lack of comprehensive, publicly available data on its molar absorptivity and fluorescence characteristics, the provided methodologies will enable researchers to perform these measurements. The understanding and characterization of these spectral properties are essential for expanding the application of this compound beyond the textile industry and into the realms of biological and pharmaceutical research.
References
- 1. khushidyechem.com [khushidyechem.com]
- 2. US7540883B2 - Reactive yellow dye composition - Google Patents [patents.google.com]
- 3. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solubility of Reactive Yellow 15 in different solvents
An In-depth Technical Guide to the Solubility of C.I. Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. This compound. Due to the limited availability of public data on the solubility of this specific dye in a wide range of organic solvents, this document focuses on its established solubility in water and provides detailed experimental protocols for determining its solubility in other solvents. Additionally, it explores the key factors that influence the solubility of reactive dyes.
Introduction to C.I. This compound
C.I. This compound is a single azo class reactive dye.[1] It is a yellow powder that is soluble in water, producing a yellow solution.[1] This dye is primarily used for the dyeing and printing of cotton, viscose, and rayon.[1]
Chemical and Physical Properties:
Quantitative Solubility Data
The available quantitative data for the solubility of C.I. This compound is limited. The primary solvent for which solubility has been documented is water.
| Solvent | Solubility | Temperature | Source |
| Water | 50 g/L | Not Specified | [1] |
Note: Extensive searches for quantitative solubility data in other common organic solvents such as ethanol, acetone, and dimethylformamide (DMF) did not yield specific results. Researchers are advised to experimentally determine the solubility in these solvents based on their specific application needs.
Factors Influencing Solubility
The solubility of reactive dyes like C.I. This compound is influenced by several factors:
-
Temperature: Generally, an increase in temperature enhances the solubility of dyes.[3] Hot water can accelerate the dissolution process.[4][5]
-
Electrolytes: The presence of electrolytes, such as salts, can reduce the solubility of reactive dyes.[4][5][6][7]
-
pH: The pH of the solution can have a significant impact on dye solubility.[3]
-
Additives: The addition of certain substances, like urea, can have a solubilizing effect.[4][5][6][7]
-
Dye Structure: The molecular structure of the dye itself plays a crucial role in its solubility.[6]
Experimental Protocols for Solubility Determination
For researchers needing to determine the solubility of C.I. This compound in specific solvents, the following protocols can be employed.
Standard Method for Water-Soluble Dyes (Based on ISO 105-Z07)
The ISO 105-Z07 standard provides a method for determining the application solubility and solution stability of water-soluble dyes.[8][9][10][11][12] This method is not intended to measure absolute solubility but is suitable for practical applications.
Principle: Solutions of known dye concentrations are prepared at a specified temperature. These solutions are then filtered under suction, and the application solubility is determined by visual assessment of any residue on the filter and the time it takes for the filtrate to pass through.[9]
Apparatus:
-
Wide-mouthed Erlenmeyer flask (500 ml)[9]
-
Thermostatically controlled heating bath with a magnetic stirrer[9]
-
Heatable Nutsch filter[9]
-
Vacuum source with a manometer[9]
-
Stopwatch[9]
-
Filter paper[9]
Procedure:
-
Prepare a series of dye solutions at different concentrations.
-
To determine solubility at a specific temperature (e.g., 90°C), create a paste of a known amount of the dye with a small portion of water at a lower temperature (e.g., 60°C).[9]
-
Add the remaining water to the flask and place it in the heating bath, stirring until the desired temperature is reached. Continue stirring for an additional 5 minutes.[9]
-
Immediately filter the solution through the heatable Nutsch filter under vacuum.[9]
-
Observe the filter paper for any undissolved dye particles.
-
The highest concentration that shows no residue is considered the application solubility.
General Gravimetric Method for Organic Solvents
This method can be used to determine the solubility of a dye in various organic solvents.
Principle: A saturated solution of the dye is prepared in the chosen solvent at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved dye is determined.
Apparatus:
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Add an excess amount of C.I. This compound to a vial containing the selected organic solvent.
-
Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand at the constant temperature to let any undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Transfer the filtered solution to a pre-weighed volumetric flask.
-
Evaporate the solvent completely.
-
Weigh the flask containing the dried dye residue.
-
Calculate the solubility by subtracting the initial weight of the flask from the final weight and dividing by the volume of the solution withdrawn.
Filter Paper Spot Method
This is a simpler, qualitative method suitable for factory use to quickly assess solubility.[5]
Procedure:
-
Prepare a range of dye solutions with different concentrations.[5]
-
Stir the solutions at room temperature for a set time (e.g., 10 minutes).[5]
-
Using a pipette, place a drop of each solution onto a piece of filter paper.[5]
-
Allow the spots to dry and then visually inspect them.[5]
-
The solubility is considered to be the highest concentration that does not leave a visible, undissolved spot on the filter paper.[5]
Visualizations
Caption: General experimental workflow for determining dye solubility using the gravimetric method.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chinadyeingmachines.com [chinadyeingmachines.com]
- 4. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 7. fnatchem.com [fnatchem.com]
- 8. scribd.com [scribd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. MEST EN ISO 105-Z07:2016 [isme.me]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. DIN EN ISO 105-Z07 [en-standard.eu]
An In-depth Technical Guide to the Photostability and Degradation of Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 15 (RY15), a monoazo reactive dye, is utilized in the textile industry for dyeing cellulosic fibers. The stability of this dye, particularly its photostability, and its subsequent degradation are of significant environmental and industrial concern. This technical guide provides a comprehensive overview of the current scientific understanding of the photostability and degradation of this compound. It details various degradation methodologies, including advanced oxidation processes (AOPs) like Fenton's reagent, ozonation, and sonochemical degradation, as well as biodegradation. This document summarizes key quantitative data, outlines experimental protocols, and visualizes degradation pathways and workflows to serve as a valuable resource for researchers and professionals in the field.
Introduction
This compound, also known by its Colour Index name C.I. This compound, is a water-soluble anionic dye. Its chemical structure, characterized by an azo bond (-N=N-), makes it susceptible to degradation under various conditions. The release of such dyes into aquatic ecosystems can have detrimental effects due to their color, persistence, and potential toxicity of their degradation byproducts. Understanding the mechanisms of its degradation is crucial for developing effective wastewater treatment strategies. This guide focuses on the chemical and biological processes that lead to the breakdown of this compound.
Degradation Methodologies and Efficacy
The degradation of this compound has been investigated through several methods, primarily focusing on advanced oxidation processes and biodegradation.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules.
The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. Studies have shown this to be an effective method for the decolorization and degradation of this compound. The efficiency of this process is highly dependent on operational parameters such as pH, temperature, and the concentrations of the dye, Fe²⁺, and H₂O₂.
Quantitative Data for Fenton's Reagent Degradation of this compound
| Parameter | Condition | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |
| pH | 3 | 98.7 | 93.3 | [1] |
| Temperature | 15 °C | 98.7 | 93.3 | [1] |
| Increased Temperature | Higher Removal Rates | Higher Removal Rates | [1] | |
| [FeSO₄] | Optimal | 98.5 | 92.6 | [1] |
| [H₂O₂] | 13.32 mM | - | 93.3 | [1] |
| Initial Dye Conc. | 300 mg/L | Optimal | Optimal | [1] |
Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. While specific studies on the ozonation of this compound are limited, research on similar reactive dyes demonstrates its high efficiency in color and COD removal. The process is influenced by pH, ozone dosage, and the presence of radical scavengers.
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals and the degradation of organic pollutants. Studies on reactive yellow dyes have shown that sonochemical degradation can be effective, with efficiency depending on frequency, power, and initial dye concentration.
Quantitative Data for Sonochemical Degradation of a Reactive Yellow Dye
| Parameter | Condition | Degradation Efficiency (%) | Time (min) | Reference |
| Frequency | 130 kHz | Maximum | 120 | [2] |
| Power | 500 W | Maximum | 120 | [2] |
| Initial Dye Conc. | 1-5 mg/L | Increased with concentration | - | [2] |
Biodegradation
Biodegradation offers an environmentally friendly approach to dye degradation, utilizing microorganisms to break down the complex dye structure. Studies on this compound have demonstrated its susceptibility to biodegradation by mixed microbial cultures under sequential anaerobic-aerobic conditions.
Quantitative Data for Biodegradation of this compound
| Microbial System | Immobilization Carrier | Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |
| Mixed Cultures | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 | 100 | 92 | [3] |
| Mixed Cultures | Polyvinyl Alcohol-Starch (PVA-St) | 10 | 100 | 96 | [3] |
| Mixed Cultures | Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 | 100 | 100 | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of degradation studies.
Fenton's Reagent Degradation
-
Materials : C.I. This compound, Ferrous sulfate (B86663) (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH).
-
Procedure :
-
Prepare a stock solution of this compound of the desired concentration (e.g., 150-750 mg/L).
-
In a batch reactor, add the dye solution.
-
Adjust the pH to the desired value (e.g., 3) using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O and stir to dissolve.
-
Initiate the reaction by adding the specified concentration of H₂O₂.
-
Maintain the desired temperature and stir the solution for the duration of the experiment.
-
Withdraw samples at regular intervals.
-
Quench the reaction in the samples (e.g., by adding a strong base to raise the pH).
-
Analyze the samples for decolorization and COD removal.[1]
-
Biodegradation using Immobilized Mixed Cultures
-
Materials : this compound, Polyvinyl Alcohol (PVA), Sodium Alginate (SA), Starch (St), Gelatin (Ge), mixed microbial culture.
-
Procedure for Immobilization :
-
Prepare solutions of PVA and the respective cross-linking agent (SA, St, or Ge).
-
Entrap the mixed microbial culture within the polymer matrix.
-
-
Bioreactor Setup :
-
Establish a sequential anaerobic-aerobic process in a bioreactor.
-
Introduce the immobilized microbial carriers.
-
-
Operating Conditions :
-
Set the initial dye concentration (e.g., 10 mg/L).
-
Control the hydraulic retention time (HRT) and organic loading rate (OLR).
-
-
Analysis :
-
Monitor decolorization spectrophotometrically at the dye's maximum wavelength.
-
Determine Chemical Oxygen Demand (COD) to assess the reduction in organic pollutants.
-
Use High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify degradation products.[3]
-
Analytical Methods
The degradation of this compound is monitored using various analytical techniques:
-
UV-Vis Spectrophotometry : Used to measure the decolorization of the dye solution by monitoring the absorbance at its maximum wavelength (λmax). The UV-Vis spectra of this compound show a characteristic peak in the visible region, which diminishes as the dye degrades.
-
Chemical Oxygen Demand (COD) : Measures the amount of oxygen required to chemically oxidize the organic compounds in the water, indicating the extent of mineralization.
-
High-Performance Liquid Chromatography (HPLC) : Separates and identifies the parent dye and its degradation byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides detailed information on the molecular weight and structure of the degradation intermediates, aiding in the elucidation of the degradation pathway.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies the functional groups present in the dye and its degradation products, confirming the breakdown of the dye's chemical structure.
Visualizations
Experimental Workflow for Degradation Studies
Caption: A generalized experimental workflow for studying the degradation of this compound.
Logical Relationship in Advanced Oxidation Processes
Caption: The core mechanism of Advanced Oxidation Processes for dye degradation.
Conclusion
The degradation of this compound is achievable through various advanced oxidation processes and biodegradation. Fenton's reagent has been demonstrated to be highly effective in both decolorization and mineralization. Biodegradation using immobilized mixed cultures also shows excellent potential for complete color removal and significant COD reduction. While specific data on the photostability and photocatalytic degradation of this compound is not extensively available in the current literature, studies on structurally similar reactive yellow dyes suggest that photocatalysis would likely be an effective degradation pathway. Further research is warranted to specifically investigate the photocatalytic degradation of this compound to determine optimal conditions, kinetic parameters, and degradation byproducts. Such studies will be invaluable for developing more efficient and sustainable treatment technologies for textile effluents containing this dye.
References
Ecotoxicity of Reactive Yellow 15 and its byproducts
An In-depth Technical Guide on the Ecotoxicity of Reactive Yellow 15 and its Byproducts
Introduction
This compound (RY15), a single azo class dye, is a synthetic colorant extensively used in the textile industry for dyeing cellulosic fibers such as cotton and viscose[1]. Its popularity stems from its vibrant yellow hue, good water solubility (50 g/L), and the formation of strong covalent bonds with fibers, which ensures good fastness properties[1]. The chemical structure of RY15 is C₂₀H₂₀N₄Na₂O₁₁S₃[1][2]. Despite its utility, the discharge of effluents containing RY15 poses a significant environmental concern. The complex aromatic structure of azo dyes makes them resistant to degradation by conventional wastewater treatment methods[3][4]. In the environment, these dyes and their breakdown products can be toxic, mutagenic, and carcinogenic, necessitating a thorough understanding of their ecotoxicological profile[5].
This technical guide provides a comprehensive overview of the ecotoxicity of this compound and its byproducts, focusing on quantitative toxicity data, detailed experimental protocols for its assessment, and the cellular signaling pathways affected.
Ecotoxicity Data
Quantitative ecotoxicity data for this compound specifically is limited in publicly available literature. However, data from similar reactive azo dyes and general assessments provide insight into its potential environmental impact. Azo reactive dyes are noted to elicit effects in aquatic organisms at low concentrations, with the invertebrate Daphnia magna often showing higher sensitivity than fish species, especially over longer exposure periods[6].
For a similar product, a fish toxicity test on Rainbow Trout showed a median lethal concentration (LC50) greater than 500 mg/L over 49 hours, suggesting low acute toxicity to this species[7]. It is important to note that toxicity can vary significantly between different dyes and species.
Table 1: Summary of Ecotoxicity Data for Reactive Dyes
| Test Organism | Dye Type | Endpoint | Concentration | Exposure Duration | Reference |
| Rainbow Trout | Reactive Yellow Dye (Similar Product) | LC50 | > 500 mg/L | 49 hours | [7] |
| Wastewater Bacteria | Reactive Yellow Dye (Similar Product) | 50% Inhibition | 50-100% TOC | Static Method | [7] |
| Aquatic Organisms (General) | Azo Reactive Dyes | - | Low concentrations | Chronic exposure | [6] |
Biodegradation and Ecotoxicity of Byproducts
A primary concern with azo dyes like RY15 is the formation of hazardous byproducts. Under anaerobic conditions, the azo bond (-N=N-), which is responsible for the dye's color, can be cleaved by microbial azoreductases to form aromatic amines[8]. These aromatic amines are often colorless but can be more toxic and carcinogenic than the parent dye molecule[8].
Therefore, effective treatment of RY15-containing wastewater often involves a sequential anaerobic-aerobic process. The initial anaerobic stage facilitates decolorization by breaking the azo bond, while the subsequent aerobic stage is crucial for the degradation of the resulting aromatic amines into less harmful compounds[9][10]. Studies have shown that this sequential treatment can lead to complete decolorization and significant removal of Chemical Oxygen Demand (COD), indicating the breakdown of organic pollutants[9][10]. Crucially, toxicity assays conducted before and after such biodegradation processes have demonstrated a reduction in the toxicity of the treated effluent[10][11].
Experimental Protocols
Standardized protocols are essential for assessing the ecotoxicity and biodegradability of textile dyes. Below are detailed methodologies for key experiments.
Protocol 1: Biodegradation of this compound
This protocol describes a sequential anaerobic-aerobic process using immobilized mixed microbial cultures to degrade RY15.[10]
-
Microbial Culture: Mixed microbial cultures are sourced from activated sludge from a wastewater treatment plant.
-
Immobilization:
-
Bioreactor Setup:
-
A sequential batch reactor or two separate reactors (one for anaerobic and one for aerobic treatment) are used at both bench and lab scales.
-
The anaerobic phase is designed to decolorize the dye, while the aerobic phase degrades the aromatic amines formed.[10]
-
-
Operating Conditions:
-
Analytical Methods:
-
Decolorization: Measured spectrophotometrically by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax = 428 nm for RY15).[10][12]
-
Chemical Oxygen Demand (COD): Determined using standard methods to assess the overall reduction in organic pollutant load.[10]
-
Biodegradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify the degradation byproducts and confirm the breakdown of the parent dye structure.[10]
-
-
Toxicity Assessment: Phytotoxicity and biotoxicity assays (e.g., brine shrimp lethality assay) are conducted on the dye solution before and after treatment to evaluate the detoxification efficiency.[10][11]
Protocol 2: Acute Aquatic Toxicity Test (Fish)
This is a general protocol for determining the acute lethal toxicity of a substance to fish, such as the Rainbow Trout (Oncorhynchus mykiss).
-
Test Organism: Rainbow Trout.
-
Test Substance: this compound dissolved in water.
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
Exposure Duration: Typically 96 hours.
-
Test Conditions: Maintained under controlled temperature, lighting, and dissolved oxygen levels as per OECD Guideline 203.
-
Endpoint: The median lethal concentration (LC50), which is the concentration of the dye estimated to cause mortality in 50% of the test fish population over the exposure period.
-
Observations: Mortality and any sub-lethal effects are recorded at 24, 48, 72, and 96 hours.
Protocol 3: Mutagenicity Assessment (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13]
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used to detect frameshift and base-pair substitution mutations, respectively.[13]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance (e.g., untreated RY15 and its degradation byproducts) on a minimal glucose agar (B569324) plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (his+) is counted.
-
-
Controls: A negative control (solvent) and positive controls (known mutagens for each strain) are run concurrently.[13]
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagram illustrates the workflow for a comprehensive study on the biodegradation and ecotoxicity of this compound.
Signaling Pathways
Exposure to azo dyes and their byproducts can induce cellular stress, particularly oxidative stress. One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2-ARE signaling pathway.[14]
This pathway is a protective mechanism. Oxidative stress caused by exposure to azo dyes or their metabolites leads to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Free Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes, which help to mitigate the cellular damage.[14]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening Assessment - Canada.ca [canada.ca]
- 7. dyespigments.net [dyespigments.net]
- 8. What Are the Effects of Azo Dyes? → Question [fashion.sustainability-directory.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Degradation and detoxification of reactive yellow dyes by Scedosporium apiospermum: a mycoremedial approach | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of Reactive Yellow 18 Using Ionizing Radiation Based Advanced Oxidation Processes: Cytotoxicity, Mutagenicity and By-Product Distribution | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synonyms and alternative names for C.I. 12226-47-0
An In-depth Technical Guide to C.I. Reactive Yellow 15
This technical guide provides a comprehensive overview of C.I. This compound (CAS No. 12226-47-0), a significant dye in the textile industry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental protocols.
Chemical Identity and Synonyms
C.I. This compound is a single azo class reactive dye.[1] It is widely known by various synonyms and trade names across different suppliers and regions. A comprehensive list of these alternative names is provided below to aid in its identification in literature and commercial products.
Table 1: Synonyms and Alternative Names for C.I. This compound
| Type | Name |
| C.I. Name | C.I. This compound[2] |
| CAS Registry No. | 12226-47-0[1][3] |
| Common Synonyms | This compound, Reactive Yellow GR, Reactive Yellow KN-GR[1][3] |
| Trade Names | Remazol Yellow GR, Cavalite Yellow GR, Diamira Yellow GR, Intracron Yellow VS-GR, Benzactiv Yellow V-GR 133, Primazin Yellow GRL[2][4][5] |
| IUPAC Name | disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[2] |
| Other Identifiers | AX00C3ZTBP (UNII), DTXSID701013665 (EPA CompTox), EINECS 247-170-4[2][6] |
Physicochemical Properties
The key physicochemical properties of C.I. This compound are summarized in the table below. This data is essential for understanding its behavior in various applications, particularly in dyeing processes.
Table 2: Physicochemical Properties of C.I. This compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃[1][2][7] |
| Molecular Weight | 634.57 g/mol [1][3][7] |
| Appearance | Yellow Powder[1][4] |
| Solubility | Soluble in water (50 g/L)[1] |
| Chemical Class | Single azo class[1][3] |
Synthesis and Manufacturing
The manufacturing of C.I. This compound involves a two-step process: diazotization followed by a coupling reaction.[1]
Manufacturing Protocol
The synthesis of C.I. This compound is achieved through the following steps:
-
Diazotization: 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate undergoes diazotization.[1]
-
Coupling: The resulting diazo compound is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Manufacturing Workflow Diagram
Caption: Manufacturing workflow for C.I. This compound.
Experimental Protocols
Biodegradation of this compound
A study by Hameed and Ismail (2020) investigated the biodegradation of this compound using immobilized microbial cultures.[8]
Microbial Culture and Immobilization:
-
Microbial Source: Mixed microbial cultures were sourced from activated sludge.[8]
-
Immobilization: The microbial cells were immobilized using biocarriers such as Sodium Alginate (SA), Starch (St), and Gelatin (Ge), which were cross-linked with Polyvinyl Alcohol (PVA).[8]
Biodegradation Assay:
-
Free Cells: Batch experiments were conducted under static conditions for 72 hours.[8]
-
Immobilized Cells: Experiments were performed in a shaking incubator for 48 hours to improve mass transfer.[8]
Operating Conditions:
-
Initial Dye Concentration: 10 mg/L of this compound.[8]
-
Hydraulic retention time (HRT) and organic loading rate (OLR) were controlled.[8]
Analytical Methods:
-
Decolorization Monitoring: A UV-Vis spectrophotometer was used to monitor the decolorization process.[8]
-
Confirmation of Biodegradation: HPLC and FTIR analyses were conducted to confirm the breakdown of the parent dye molecule.[8]
-
Toxicity Assessment: Phytotoxicity and biotoxicity assays were performed to evaluate the toxicity of the dye before and after degradation.[8]
Experimental Workflow for Dye Biodegradation
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vianadyes.com [vianadyes.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 12226-47-0 [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. shreeumiyadyechem.com [shreeumiyadyechem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Material Safety of Reactive Yellow 15
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the materials in use is paramount to ensuring laboratory safety and procedural integrity. This guide provides an in-depth look at the material safety data for C.I. Reactive Yellow 15 (CAS No. 12226-47-0), a single azo class dye. The following sections detail its chemical and physical properties, toxicological profile, handling procedures, and emergency response protocols.
Chemical and Physical Properties
This compound is a yellow powder soluble in water.[1] Its key chemical and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [1][2] |
| Molecular Weight | 634.57 g/mol | [1][2] |
| Appearance | Yellow powder | [1] |
| Solubility in Water | 50 g/L | [1] |
| Odor | Negligible/Odorless | [3] |
| Bulk Density | 0.6 to 0.8 g/cm³ | [4] |
| pH (1.0% solution) | 6.0 - 6.5 | [4] |
| Thermal Decomposition | > 200 °C | [4] |
Toxicological Information
The toxicological data for this compound indicates that it is generally of low acute toxicity. However, it can cause irritation and sensitization.
| Endpoint | Result | Species | Method |
| Oral LD50 | > 2000 mg/kg | Rat | Based on similar products |
| Dermal LD50 | No data available | Rabbit | - |
| Inhalation LC50 | No data available | Rat | - |
| Skin Irritation | Unlikely to be irritating | - | Based on similar products |
| Eye Irritation | Irritating | - | - |
| Sensitization | May cause sensitization by inhalation and skin contact | - | - |
| Mutagenic Effects | No mutagenic effects reported | - | - |
Ecotoxicological Information
This compound is not readily biodegradable but can be removed by sewage digestion processes. Its presence in an aquatic environment is indicated by its color.[5]
| Endpoint | Result | Species | Duration |
| Fish Toxicity (LC50) | > 500 mg/L | Rainbow Trout | 49 hours |
| Bacterial Inhibition | 50-100% | Wastewater bacteria | - |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance may be classified as causing skin and eye irritation.[3]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided safety data sheets, the cited toxicological endpoints are typically determined using standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50): This is likely determined following OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) . This method involves the administration of the test substance to fasted animals in a stepwise procedure. The procedure is designed to use a minimal number of animals and still provide sufficient information on the acute toxicity of the substance.
Eye Irritation: The potential for eye irritation is typically assessed using OECD Guideline 405 (Acute Eye Irritation/Corrosion) . This involves the application of the test substance to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva at specific intervals.
Fish Toxicity (LC50): The acute toxicity to fish is generally determined by following OECD Guideline 203 (Fish, Acute Toxicity Test) . This test exposes fish to the test substance in water for a set period (e.g., 96 hours), and the concentration that is lethal to 50% of the fish is determined.
Visualized Workflows and Relationships
To better illustrate the safety protocols and logical relationships associated with handling this compound, the following diagrams have been generated using Graphviz.
Caption: Hazard Identification and Corresponding First Aid Measures.
Caption: Workflow for Accidental Release Measures.
Caption: Fire Fighting Procedures for this compound.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring personnel safety.
Handling:
-
Observe good standards of hygiene.
-
Avoid swallowing, inhaling dust, and contact with skin and eyes.[5]
-
Use in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment, including gloves and goggles.[5]
-
Keep personal exposure below 10 mg/m³ (8-hour time-weighted average) for total inhalable dust and below 5 mg/m³ for total respirable dust.[5]
Storage:
-
Store in a cool, ventilated area.[5]
-
Keep containers tightly closed.[4]
-
Avoid hot and humid conditions.[4]
-
Store away from alkaline and reducing agents.[4]
Regulatory Information
This compound is subject to various international and national regulations. Under European Union directives, it is classified as an irritant (Xi) with the risk phrase R36: Irritating to eyes.[5] The corresponding safety phrases are S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), and S51 (Use only in well-ventilated areas).[5]
This technical guide consolidates the available safety information for this compound to aid researchers and professionals in its safe handling and use. Adherence to these guidelines is essential for a secure laboratory environment.
References
An In-depth Technical Guide to the Purity and Analytical Standards of Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analytical standards for C.I. Reactive Yellow 15 (CAS No. 12226-47-0), a widely used vinyl sulfone-based reactive dye. This document outlines the key quality control parameters, detailed analytical methodologies for assessing purity and identifying impurities, and typical specifications for this dyestuff.
Introduction to this compound
This compound is a monoazo dye that belongs to the vinyl sulfone class of reactive dyes.[1] These dyes are characterized by their ability to form covalent bonds with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. The reactive group in this dye is the vinyl sulfone precursor, 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate.[1] The dye is synthesized through the diazotization of this precursor and its subsequent coupling with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Chemical Structure:
A representative image of the chemical structure of C.I. This compound.
Purity and Impurity Profile
The purity of this compound is a critical parameter that influences its dyeing performance, color yield, and the safety of the final textile product. Impurities can arise from the raw materials, side reactions during synthesis, or degradation of the dye.
Table 1: Typical Purity and Impurity Profile of Commercial Grade this compound
| Parameter | Typical Value/Specification | Analytical Method |
| Purity (Dye Content) | > 95% | HPLC-UV, Titration |
| Insoluble Matter | < 0.5% | Gravimetry |
| Moisture Content | < 5% | Karl Fischer Titration |
| Unreacted Intermediates | < 0.1% | HPLC-UV |
| Hydrolyzed Dye | < 2% | HPLC-UV |
| Heavy Metals (e.g., Pb, Cr, Cd) | < 20 ppm | AAS/ICP-MS |
Note: The values presented in this table are illustrative and may vary between different manufacturers and product grades.
Analytical Standards and Methodologies
A robust quality control framework is essential to ensure the consistent quality of this compound. This involves a combination of chromatographic and spectroscopic techniques to determine the purity, identify impurities, and quantify key parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful technique for the separation and quantification of the active dye component and its impurities. A reversed-phase HPLC method with UV detection is commonly employed.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.05 M Ammonium acetate (B1210297) buffer (pH 6.5)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B (isocratic)
-
30-35 min: 70% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Maximum absorbance wavelength (λmax) of this compound (approximately 410 nm).
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh about 50 mg of the dye sample, dissolve it in the initial mobile phase composition, and dilute to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities can be identified by their retention times and quantified relative to the main component.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a rapid and straightforward method for determining the dye concentration and for quality control checks.
Experimental Protocol: Spectrophotometric Determination of Dye Content
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: Deionized water.
-
Procedure:
-
Prepare a stock solution by accurately weighing about 100 mg of the dye and dissolving it in 100 mL of deionized water.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the λmax of this compound (around 410 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a solution of the unknown sample with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
-
Calculation: The dye content (%) can be calculated using the following formula: Dye Content (%) = (Concentration from curve / Initial sample concentration) * 100
Quality Control Workflow
A systematic workflow is crucial for ensuring the consistent quality of this compound from raw material reception to final product release.
Caption: Quality Control Workflow for this compound Production.
Synthesis Pathway and Potential Impurities
The manufacturing process of this compound involves a two-step reaction which can lead to the formation of specific impurities.
Caption: Synthesis Pathway of this compound and Potential Impurities.
Conclusion
The quality of this compound is paramount for its effective and safe use in various applications. A comprehensive analytical approach, combining chromatographic and spectroscopic methods, is essential for ensuring the purity of the dye and for identifying and quantifying potential impurities. The methodologies and specifications outlined in this guide provide a robust framework for researchers, scientists, and quality control professionals working with this important reactive dye.
References
The Chemical Reactivity of the Vinyl Sulfone Group: A Technical Guide for Drug Development Professionals
Abstract
The vinyl sulfone moiety is a key electrophilic warhead in the design of targeted covalent inhibitors. Its reactivity, primarily through a Michael-type addition mechanism, allows for the formation of stable, covalent bonds with nucleophilic residues on protein targets. This technical guide provides an in-depth analysis of the chemical reactivity of the vinyl sulfone group, with a focus on its application in the development of therapeutic agents. For illustrative purposes, we will refer to a hypothetical vinyl sulfone-containing compound designated as RY15. This document will cover the fundamental reaction mechanisms, kinetic considerations, experimental protocols for characterization, and the implications for drug design and development.
Introduction to the Vinyl Sulfone Group in Drug Discovery
Vinyl sulfones are α,β-unsaturated sulfones that have garnered significant attention in medicinal chemistry.[1][2][3] Their utility stems from their ability to act as potent and often selective irreversible inhibitors.[4][5][6] The electron-withdrawing nature of the sulfone group renders the β-carbon electrophilic and susceptible to nucleophilic attack. This characteristic is harnessed in the design of covalent inhibitors that can offer advantages such as prolonged duration of action, high potency, and the ability to overcome drug resistance.[7]
The vinyl sulfone group is a "warhead" that can be incorporated into a larger molecular scaffold designed to have high affinity and selectivity for a specific biological target.[4][7] This targeted covalent inhibition strategy has been successfully employed in the development of inhibitors for various enzyme classes, particularly cysteine proteases.[1][4][6][8]
The Core Reactivity: Thiol-Michael Addition
The primary reaction of the vinyl sulfone group in a biological context is the thiol-Michael addition with the sulfhydryl group of cysteine residues.[9][10][11] This reaction is a conjugate addition where the thiolate anion acts as the nucleophile.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue attacks the β-carbon of the vinyl sulfone. This forms a transient carbanion intermediate.
-
Protonation: The carbanion is subsequently protonated by a proton source, typically a water molecule or a nearby amino acid residue, to yield a stable thioether linkage.[8]
This covalent bond formation is generally considered irreversible under physiological conditions, leading to the permanent inactivation of the target protein.[8]
Figure 1: Thiol-Michael Addition of RY15 with Cysteine.
While cysteine is the most common target, vinyl sulfones can also react with other nucleophilic residues such as lysine (B10760008) and histidine, although generally at a slower rate and often requiring higher pH conditions.[1][12] The selectivity for cysteine is a key advantage in designing targeted therapies.[2]
Quantitative Analysis of Reactivity
The reactivity of a vinyl sulfone-containing compound like RY15 can be quantified by determining its kinetic parameters. These parameters are crucial for understanding the compound's potency and for structure-activity relationship (SAR) studies.
| Parameter | Description | Typical Units | Significance in Drug Development |
| kinact | The maximum rate of inactivation at saturating concentrations of the inhibitor. | s⁻¹ | Represents the intrinsic reactivity of the vinyl sulfone group once the inhibitor is bound to the target. |
| Ki | The inhibitor concentration at which the inactivation rate is half-maximal. | M (or µM, nM) | Reflects the initial binding affinity of the inhibitor to the target protein before the covalent reaction occurs. |
| kinact/Ki | The second-order rate constant for inactivation. | M⁻¹s⁻¹ | A measure of the overall efficiency of the covalent inhibitor, taking into account both binding affinity and reactivity.[4][5] |
| IC50 | The concentration of inhibitor required to reduce the activity of an enzyme by 50% under specific conditions. | M (or µM, nM) | A common measure of inhibitor potency, though it is time-dependent for irreversible inhibitors.[4] |
Experimental Protocols for Characterizing Reactivity
A variety of experimental techniques are employed to characterize the chemical reactivity of vinyl sulfone-containing compounds.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency and kinetic parameters of a vinyl sulfone inhibitor.
Protocol: Determination of kinact and Ki
-
Reagents and Buffers:
-
Purified target enzyme
-
RY15 stock solution in DMSO
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Substrate for the target enzyme (preferably fluorogenic or chromogenic)
-
-
Procedure:
-
Pre-incubate the target enzyme with varying concentrations of RY15 for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay buffer containing the substrate to initiate the enzymatic reaction.
-
Monitor the reaction progress by measuring the fluorescence or absorbance over time using a plate reader.
-
Calculate the initial velocity for each reaction.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).
-
Plot kobs against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine kinact and Ki.
-
Figure 2: Workflow for Determining Kinetic Parameters.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the covalent modification of the target protein by the vinyl sulfone inhibitor.
Protocol: Intact Protein Mass Analysis
-
Sample Preparation:
-
Incubate the target protein with a molar excess of RY15.
-
As a control, incubate the protein with the vehicle (e.g., DMSO).
-
Remove excess, unbound inhibitor using a desalting column.
-
-
MS Analysis:
-
Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectra of the RY15-treated protein with the control. A mass shift corresponding to the molecular weight of RY15 will confirm covalent binding.
-
Protocol: Peptide Mapping
-
Sample Preparation:
-
Follow the sample preparation steps for intact protein analysis.
-
Digest the protein samples with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data to identify the specific peptide containing the cysteine residue modified by RY15. The fragmentation pattern will confirm the site of modification.
-
Signaling Pathway Modulation by a Vinyl Sulfone Inhibitor
Covalent inhibitors like RY15 are designed to modulate signaling pathways implicated in disease. For instance, if RY15 targets a kinase in a cancer-related pathway, its covalent binding would irreversibly inhibit the kinase, thereby blocking downstream signaling.
Figure 3: Hypothetical Signaling Pathway Inhibition by RY15.
Conclusion
The vinyl sulfone group is a versatile and powerful tool in the development of targeted covalent inhibitors. A thorough understanding of its chemical reactivity, underpinned by robust experimental characterization, is essential for the successful design and optimization of novel therapeutics. By carefully tuning the reactivity and directing the inhibitor to the desired target, researchers can develop highly potent and selective drugs for a wide range of diseases. The methodologies and principles outlined in this guide provide a framework for the comprehensive evaluation of vinyl sulfone-containing compounds in a drug discovery setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 8. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 9. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Reactive Yellow 15
These application notes provide detailed methodologies for the quantitative analysis of Reactive Yellow 15, a common azo dye, in various matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. Three primary analytical techniques are covered: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.
Data Presentation
The following table summarizes the typical quantitative performance parameters for the analytical methods described. It is important to note that while the data for UV-Visible Spectrophotometry is well-established for this compound, the performance characteristics for HPLC and Electrochemical Analysis are based on methods for similar reactive azo dyes and would require specific validation for this compound.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Electrochemical Analysis |
| Principle | Measurement of light absorbance at a specific wavelength. | Separation based on polarity, followed by UV detection. | Measurement of the current response from the oxidation or reduction of the analyte. |
| Wavelength (λmax) | 428 nm[1] | ~428 nm (UV Detector) | N/A |
| Linearity Range | Typically 1-25 mg/L (Requires Validation) | Expected: 0.1-50 mg/L (Requires Validation) | Expected: 0.1-20 mg/L (Requires Validation) |
| Limit of Detection (LOD) | Requires Experimental Determination | Expected: 0.01-0.1 mg/L (Requires Validation) | Expected: 0.01-0.5 µM (Requires Validation) |
| Limit of Quantification (LOQ) | Requires Experimental Determination | Expected: 0.05-0.5 mg/L (Requires Validation) | Expected: 0.05-1.5 µM (Requires Validation) |
| Recovery | N/A | Expected: 95-105% (Requires Validation) | Expected: 90-110% (Requires Validation) |
| Primary Applications | Quick screening, concentration estimation in simple matrices. | Accurate quantification in complex matrices, separation from other dyes. | Sensitive detection in environmental samples, potential for in-situ measurements. |
Experimental Protocols
UV-Visible Spectrophotometry
This protocol outlines the determination of this compound concentration in a clear aqueous solution.
1.1. Instrumentation
-
UV-Visible Spectrophotometer (double or single beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
1.2. Reagents and Materials
-
This compound (analytical standard)
-
Deionized water
1.3. Preparation of Standard Solutions
-
Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with deionized water. Ensure the dye is completely dissolved by sonicating if necessary.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 15, 20, 25 mg/L) by diluting the stock solution with deionized water in volumetric flasks.
1.4. Measurement Procedure
-
Set the spectrophotometer to scan a wavelength range of 300-700 nm to determine the maximum absorbance wavelength (λmax), which should be approximately 428 nm.[1]
-
Set the instrument to measure absorbance at the determined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the unknown sample(s).
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of the unknown sample(s) from the calibration curve using their measured absorbance.
1.5. Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 15 is a widely used azo dye in the textile industry. Its detection and quantification in various matrices, such as wastewater and dyed fabrics, are crucial for environmental monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of reactive dyes. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the efficient separation of the analyte. The addition of an ion-pairing agent to the mobile phase can enhance the retention and peak shape of the anionic dye. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of azo dyes.[1]
-
Chemicals and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Tetrabutylammonium bromide (ion-pairing agent, optional)
-
Formic acid or acetic acid (for pH adjustment)
-
Preparation of Standard Solutions and Mobile Phase
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Mobile Phase A (Aqueous): 20 mM Ammonium acetate in deionized water. Adjust the pH to 6.5 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Aqueous Samples (e.g., Wastewater):
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If the dye concentration is expected to be high, dilute the sample with deionized water to fall within the calibration range.
-
-
Solid Samples (e.g., Dyed Textiles):
-
Accurately weigh a small piece of the dyed fabric (e.g., 100 mg).
-
Perform an extraction using a suitable solvent. A common method involves extraction with a mixture of methanol (B129727) and an aqueous buffer.[2]
-
The extraction process can be aided by ultrasonication or heating.
-
After extraction, centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
HPLC Operating Conditions
The following are typical operating conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 6.5) B: Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 410 nm (or λmax of this compound) |
Gradient Elution Program
A gradient elution is often necessary to achieve good separation of reactive dyes and their potential degradation products.
Table 2: Illustrative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table presents illustrative data for the analysis of a this compound standard.
Table 3: Illustrative Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| This compound | 15.2 | 125000 | 10 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific HPLC system, column, and operating conditions.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Logical Relationship: Factors Influencing HPLC Separation
This diagram shows the key factors that influence the separation of this compound in a reversed-phase HPLC system.
References
Application Notes and Protocols: Spectrophotometric Determination of Reactive Yellow 15 Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Yellow 15 (C.I. This compound) is a water-soluble anionic dye belonging to the single azo class, widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Accurate quantification of its concentration in aqueous solutions is crucial for various applications, including wastewater treatment monitoring, toxicological studies, and quality control in dyeing processes.
This document provides a detailed protocol for the determination of this compound concentration using UV-Visible spectrophotometry. This method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). The analysis is performed at the maximum absorbance wavelength (λmax) of the dye, which has been identified as 428 nm.[2]
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This information is essential for preparing standard solutions and performing calculations.
| Property | Value | Reference |
| IUPAC Name | disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | [3] |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [1][3] |
| Molecular Weight | 634.57 g/mol | [1] |
| CAS Number | 12226-47-0 | [1][3] |
| Maximum Absorbance (λmax) | 428 nm | [2] |
Experimental Protocol
This section details the step-by-step procedure for determining the concentration of this compound.
Required Materials and Equipment
-
Equipment:
-
UV-Visible Spectrophotometer (capable of scanning from at least 300-700 nm)
-
Analytical balance
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Graduated pipettes (1 mL, 5 mL, 10 mL)
-
Quartz or glass cuvettes (1 cm path length)
-
Beakers
-
-
Reagents:
-
This compound powder (analytical grade)
-
Deionized or distilled water
-
Preparation of Stock Standard Solution (100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask and swirl gently to dissolve the dye completely.
-
Once dissolved, add deionized water up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. Label this as "100 mg/L RY15 Stock Solution".
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution as described in the table below.
| Standard No. | Volume of Stock (100 mg/L) | Final Volume (mL) | Concentration (mg/L) |
| 1 | 1.0 mL | 10 | 10.0 |
| 2 | 2.0 mL | 10 | 20.0 |
| 3 | 3.0 mL | 10 | 30.0 |
| 4 | 4.0 mL | 10 | 40.0 |
| 5 | 5.0 mL | 10 | 50.0 |
To prepare Standard 1, for example, pipette 1.0 mL of the 100 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.
Generation of Calibration Curve
-
Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to 428 nm.[2]
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard solution (10-50 mg/L) in a 1 cm cuvette.
-
Record the absorbance values for each concentration.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a valid calibration curve.
Measurement of Unknown Sample
-
If the unknown sample is expected to have a high concentration, dilute it with deionized water to bring the absorbance within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the (diluted) unknown sample at 428 nm.
-
Use the calibration curve equation to calculate the concentration of the dye in the sample.
Concentration (mg/L) = (Absorbance - c) / m
Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Dilution Factor = Final Volume / Initial Volume of Sample
Data Presentation
Sample Calibration Data
The following table represents a typical dataset for generating a calibration curve for this compound.
| Concentration (mg/L) | Absorbance at 428 nm (AU) |
| 10.0 | 0.215 |
| 20.0 | 0.430 |
| 30.0 | 0.645 |
| 40.0 | 0.860 |
| 50.0 | 1.075 |
Linear Regression:
-
Equation: y = 0.0215x
-
R²: 0.9999
Visual Workflow
The following diagram illustrates the experimental workflow for the spectrophotometric determination of this compound.
Caption: Experimental workflow for quantifying this compound.
References
Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis of Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 15 is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] The dye forms a covalent bond with the fiber, leading to good wash fastness. Monitoring the chemical structure of this compound, both in its pure form and after application or degradation, is crucial for quality control, process optimization, and environmental monitoring. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule, making it an ideal tool for the characterization of dyes like this compound.[2][3][4] This application note provides a detailed protocol for the FTIR analysis of this compound and guidance on interpreting the resulting spectra.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" of the sample. This allows for the identification of characteristic functional groups and the overall structure of the compound.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the FTIR analysis of this compound.
I. Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable for this analysis.
-
Sample Preparation Accessories:
-
For Solid Samples (KBr Pellet Method): Agate mortar and pestle, KBr press, pellet holder.
-
For Solid or Liquid Samples (Attenuated Total Reflectance - ATR): ATR accessory with a diamond or zinc selenide (B1212193) crystal.
-
-
Reagents and Samples:
-
This compound (powder)
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours prior to use.
-
Solvent for cleaning (e.g., acetone (B3395972), ethanol, spectroscopic grade).
-
II. Sample Preparation
Proper sample preparation is critical for obtaining a high-quality FTIR spectrum. Two common methods are described below.
A. KBr Pellet Method (for solid samples)
This traditional method involves dispersing the solid sample in a transparent matrix of KBr.
-
Grinding: Weigh approximately 1-2 mg of this compound powder and 100-200 mg of dry KBr powder.
-
Mixing: Transfer the weighed KBr to an agate mortar and grind it to a fine, consistent powder. Add the this compound sample to the mortar and mix thoroughly with the KBr by grinding the two powders together until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
B. Attenuated Total Reflectance (ATR) Method (for solid or liquid samples)
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., acetone or ethanol) and allowing it to dry completely. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.
-
Analysis: Collect the FTIR spectrum of the sample.
III. FTIR Data Acquisition
-
Instrument Setup:
-
Set the spectral range to 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Select the number of scans (e.g., 16 or 32 scans) to be co-added to improve the signal-to-noise ratio.
-
-
Background Collection: Collect a background spectrum with no sample in the beam path (for KBr pellet method) or of the clean ATR crystal (for ATR method). This is essential to correct for atmospheric and instrumental interferences.
-
Sample Spectrum Collection: Place the prepared sample in the spectrometer and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation
The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to its various functional groups. The following table summarizes the expected major peaks and their assignments based on the known structure of this compound and general FTIR correlation tables.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3400 | O-H / N-H | Stretching | Broad |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium |
| ~1640 | C=O (Amide) | Stretching | Strong |
| ~1600, ~1490 | Aromatic C=C | Stretching | Medium |
| ~1540 | N=N (Azo) | Stretching | Medium |
| ~1384 | S=O (Sulfonate) | Asymmetric Stretching | Strong |
| ~1180 | S=O (Sulfonate) | Symmetric Stretching | Strong |
| ~1150 | C-N | Stretching | Medium |
| ~1040 | C-O | Stretching | Strong |
| ~830 | Aromatic C-H | Out-of-plane Bending | Medium |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Discussion of Signaling Pathways (Logical Relationships)
While "signaling pathways" typically refer to biological processes, in the context of this analytical procedure, we can conceptualize the logical relationships and dependencies in the workflow. The quality of the final data is directly dependent on the successful execution of each preceding step.
Caption: Logical dependencies in the FTIR analysis process.
Conclusion
FTIR spectroscopy is a rapid, reliable, and informative technique for the analysis of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality spectra for material identification, quality control, and the study of dye degradation processes. The characteristic peaks summarized provide a basis for the structural confirmation of this compound. The provided workflows offer a clear guide for conducting and understanding the analytical process.
References
Application Notes and Protocols for the Biodegradation of Reactive Yellow 15 by Microbial Consortia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biodegradation of Reactive Yellow 15 (RY15) and structurally similar azo dyes by microbial consortia. It includes summarized quantitative data, detailed experimental protocols, and visual representations of the workflows and processes involved. This information is intended to guide researchers in developing and evaluating efficient bioremediation strategies for textile industry effluents.
Quantitative Data Summary
The efficiency of Reactive Yellow dye biodegradation is significantly influenced by the microbial strains, immobilization techniques, and operational conditions. The following tables summarize the performance of different microbial systems in degrading Reactive Yellow dyes.
Table 1: Performance of Immobilized Mixed Microbial Cultures in the Degradation of this compound.
| Microbial System | Immobilization Carrier | Initial Dye Concentration | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Reference |
| Mixed Cultures | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 mg/L | 100% | 92% ± 6.8 | [1][2] |
| Mixed Cultures | Polyvinyl Alcohol-Starch (PVA-St) | 10 mg/L | 100% | 96% ± 3.5 | [1][2] |
| Mixed Cultures | Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 mg/L | 100% | 100% | [1][2] |
Table 2: Performance of a Bacterial Consortium in the Degradation of Reactive Yellow 145.
| Microbial System | Dye Concentration | Temperature | pH | Decolorization Efficiency (%) | Time (h) | Reference |
| Enterobacter asburiae & Enterobacter cloacae (1:1) | 500 mg/L | 35°C | 7.0 | 98.78% | 12 | [3] |
Table 3: Performance of an Actinomycete in the Degradation of Reactive Yellow Dye.
| Microbial System | Dye Concentration | Decolorization Efficiency (%) | Time (days) | Reference |
| Actinomycete B | 20 mg/100ml | 100% | 3 | [4] |
| Actinomycete B | 50 mg/100ml | 99% | 8 | [4] |
| Actinomycete B | 100 mg/100ml | 98% | 15 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of biodegradation studies. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Biodegradation of this compound using Immobilized Mixed Cultures in a Sequential Anaerobic-Aerobic Process.
This protocol was employed in the study by Hameed and Ismail (2020) to investigate the degradation of this compound (RY15).[1]
-
Microbial Culture: Mixed microbial cultures were obtained from activated sludge.[1]
-
Immobilization:
-
Biocarriers: Three different biocarriers were prepared: Sodium Alginate (SA), Starch (St), and Gelatin (Ge).[2]
-
Cross-linking: The biocarriers were cross-linked with Polyvinyl Alcohol (PVA).[2]
-
Cell Entrapment: The mixed microbial culture was entrapped within the PVA-SA, PVA-St, and PVA-Ge matrices.[1]
-
-
Bioreactor Setup: A sequential anaerobic-aerobic process was established in both bench-scale and lab-scale bioreactors. The anaerobic phase aimed to decolorize the dye, while the subsequent aerobic phase targeted the degradation of the aromatic amines formed.[1][2]
-
Operating Conditions:
-
Analytical Methods:
-
Decolorization: Measured spectrophotometrically by monitoring the absorbance at the dye's maximum wavelength.[1]
-
Chemical Oxygen Demand (COD): Determined to assess the overall reduction in organic pollutants.[1][2]
-
Biodegradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) were used to identify the degradation products and confirm the breakdown of the dye structure.[1]
-
Protocol 2: Biodegradation of Reactive Yellow 145 using a Bacterial Consortium.
This protocol is based on the research investigating the degradation of Reactive Yellow 145 (RY-145) by a bacterial consortium of E. asburiae and E. cloacae.[3]
-
Bacterial Strains: Enterobacter asburiae and Enterobacter cloacae were used in a 1:1 ratio.[3]
-
Biodegradation Assay:
-
Batch experiments were conducted under static conditions.[3]
-
The optimization of dye concentration, temperature, and pH was carried out to determine the conditions for maximum degradation and decolorization.[3]
-
The mixed consortium (10%) was tested with an initial dye concentration of 500 mg/L at 35°C and pH 7.0 for a 12-hour contact period.[3]
-
-
Analytical Methods:
-
Decolorization: Monitored using a UV-Vis spectrophotometer.
-
Confirmation of Biodegradation: FTIR analysis was performed to identify changes in functional groups, and Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify the biodegraded metabolites.[3]
-
Toxicity Assays: Phytotoxicity and genotoxicity studies were conducted to evaluate the toxicity of the dye before and after degradation.[3]
-
Protocol 3: Isolation and Acclimatization of Dye-Degrading Microbial Consortia.
This protocol outlines a general procedure for isolating and acclimatizing microbial consortia capable of degrading azo dyes.
-
Sample Collection: Collect soil or sludge samples from areas contaminated with textile effluents.[5][6]
-
Enrichment:
-
Isolation:
-
After observing decolorization, perform serial dilutions and plate on agar (B569324) medium containing the dye.
-
Isolate morphologically distinct colonies that show clear zones of decolorization.[9]
-
-
Acclimatization:
-
Subculture the isolated strains in a medium with gradually increasing concentrations of the dye to enhance their degradation capabilities.[6]
-
-
Consortium Development:
-
Combine the most efficient isolates to develop a microbial consortium. The synergistic action of different strains can lead to more effective degradation.[7]
-
Visualizations
Diagram 1: Experimental Workflow for Microbial Degradation of this compound.
Caption: Experimental workflow for the biodegradation of this compound.
Diagram 2: Conceptual Pathway for the Biodegradation of an Azo Dye.
Caption: Conceptual stages of azo dye biodegradation by microbial consortia.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Biodegradation of reactive yellow dye using mixed cells immobilized in different biocarriers by sequential anaerobic/aerobic biotreatment: experimental and modelling study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Biodegradation of Reactive Yellow-145 azo dye using bacterial consortium: A deterministic analysis based on degradable Metabolite, phytotoxicity and genotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neptjournal.com [neptjournal.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Investigation of isolation and immobilization of a microbial consortium for decoloring of azo dye 4BS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]
Application Notes and Protocols for the Photocatalytic Degradation of Reactive Yellow 15 using TiO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive azo dyes, such as Reactive Yellow 15 (RY 15), are significant contributors to industrial wastewater pollution due to their complex aromatic structures, which make them resistant to conventional treatment methods. Heterogeneous photocatalysis using titanium dioxide (TiO₂) has emerged as a promising advanced oxidation process (AOP) for the complete mineralization of these recalcitrant organic pollutants. Upon irradiation with UV light, TiO₂ generates highly reactive oxygen species (ROS), which can non-selectively degrade a wide range of organic compounds into simpler, non-toxic substances like CO₂, H₂O, and mineral acids.[1][2] This document provides detailed application notes and experimental protocols for the efficient degradation of this compound in aqueous solutions using TiO₂ as a photocatalyst.
Principle of Photocatalysis
The photocatalytic degradation of organic pollutants by TiO₂ is initiated when a photon with energy equal to or greater than the bandgap of TiO₂ (approximately 3.2 eV for the anatase form) strikes the semiconductor's surface.[1][2] This leads to the generation of an electron-hole pair (e⁻/h⁺). The highly reactive holes (h⁺) in the valence band can directly oxidize the dye molecules adsorbed on the TiO₂ surface or react with water to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (O₂⁻•), which can further generate other reactive species. These powerful oxidizing species are responsible for the breakdown of the complex dye molecules.[1][3]
Factors Influencing Degradation Efficiency
Several operational parameters significantly influence the rate of photocatalytic degradation of azo dyes. Understanding and optimizing these factors is crucial for achieving high degradation efficiency.
-
pH: The pH of the solution affects the surface charge of the TiO₂ particles and the speciation of the dye molecules. For many azo dyes, including reactive yellow dyes, acidic conditions (around pH 3) have been shown to be optimal for degradation.[4] This is attributed to the favorable electrostatic attraction between the positively charged TiO₂ surface at low pH and the anionic dye molecules.[4]
-
Catalyst Concentration: The degradation rate generally increases with the catalyst loading up to an optimal concentration. Beyond this point, the solution becomes turbid, which can scatter the UV light and reduce the catalyst's photoactivation, thus decreasing the degradation rate.
-
Initial Dye Concentration: The rate of degradation tends to decrease as the initial concentration of the dye increases.[4] At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the penetration of UV light to the catalyst surface.[5]
-
Presence of Oxidants: The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can enhance the degradation rate by acting as an additional source of hydroxyl radicals and by trapping the photogenerated electrons, thereby reducing electron-hole recombination.[4][6] However, an excess concentration of H₂O₂ can act as a scavenger of hydroxyl radicals, leading to a decrease in the degradation rate.[4]
-
Inorganic Ions: The presence of certain inorganic ions, commonly found in industrial effluents, can affect the degradation efficiency. Some ions may have a positive effect, while others can inhibit the process by scavenging hydroxyl radicals or by deactivating the catalyst surface.[4]
Data Presentation
The following tables summarize the quantitative data obtained from studies on the photocatalytic degradation of Reactive Yellow dyes using TiO₂. Note: Data for Reactive Yellow 145 and a generic "Reactive Yellow" are used as close analogs in the absence of specific data for this compound.
Table 1: Optimal Conditions for Photocatalytic Degradation of Reactive Yellow Dyes
| Parameter | Optimal Value | Dye | Reference |
| pH | 3 | Reactive Yellow 145 | [4] |
| H₂O₂ Concentration | 3 mol/L | Reactive Yellow 145 | [4] |
| Catalyst Dose | 1 mg/mL | GQD–TiO₂ for Reactive Yellow 145 | [3] |
Table 2: Kinetic Data for Photocatalytic Degradation of Reactive Yellow Dyes
| Dye | Kinetic Model | Rate Constant (k) | Degradation Efficiency | Conditions | Reference |
| Reactive Yellow (RY) | Pseudo-first order | 0.001 min⁻¹ | ~60% in 360 min | 200 ppm initial concentration | |
| Reactive Yellow 14 (RY-14) | Pseudo-first order | 0.0319 min⁻¹ | 98.8% | Optimal H₂O₂ concentration | [6] |
| Reactive Yellow 145 (RY 145) | Langmuir-Hinshelwood | K_C = 1.08 mg L⁻¹ min⁻¹, K_LH = 0.18 L mg⁻¹ | 99.3% in 30 min | Visible light, GQD–TiO₂ | [3] |
Experimental Protocols
This section provides a detailed methodology for conducting the photocatalytic degradation of this compound using TiO₂.
Materials and Reagents
-
This compound (analytical grade)
-
Titanium dioxide (Degussa P25 or equivalent)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂, 30%) (optional)
-
Photoreactor (with a UV lamp, magnetic stirrer, and cooling system)
-
UV-Vis Spectrophotometer
-
pH meter
-
Magnetic stirrer and stir bars
-
Beakers, graduated cylinders, and pipettes
Protocol 1: Batch Photocatalytic Degradation Experiment
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in DI water. From the stock solution, prepare the desired initial concentration of the dye solution (e.g., 5-40 mg/L) for the experiment.[4]
-
Reactor Setup: Add a specific volume of the prepared dye solution (e.g., 500 mL) to the photoreactor vessel.[4]
-
pH Adjustment: Adjust the initial pH of the dye solution to the desired value (e.g., pH 3) using dilute HCl or NaOH.[4]
-
Catalyst Addition: Add the required amount of TiO₂ catalyst (e.g., 0.5 - 1.5 g/L) to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface. This step is crucial to distinguish between removal by adsorption and removal by photocatalysis.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature (e.g., 20°C) using a cooling system.[4]
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Analysis: Immediately centrifuge or filter the collected samples to remove the TiO₂ particles. Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.
Protocol 2: Investigation of the Effect of H₂O₂
-
Follow steps 1-5 from Protocol 1.
-
Before turning on the UV lamp, add the desired concentration of H₂O₂ (e.g., 0-5 mol/L) to the suspension.[4]
-
Proceed with steps 6-9 from Protocol 1 to evaluate the effect of H₂O₂ on the degradation efficiency.
Visualizations
Photocatalytic Degradation Mechanism of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 4. A Langmuir–Hinshelwood approach to the kinetic modelling of catalytic ammonia decomposition in an integral reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Adsorption of Reactive Yellow 15 on Activated Carbon
Introduction
Reactive dyes, such as Reactive Yellow 15 (RY 15), are extensively used in the textile industry and are a significant source of water pollution due to their complex aromatic structures which are resistant to biodegradation.[1] Activated carbon is a highly effective and widely used adsorbent for the removal of these dyes from aqueous solutions due to its large surface area and porous structure.[2][3] This document provides a summary of the key parameters, quantitative data, and a detailed protocol for the adsorption of this compound onto activated carbon. The process is influenced by several factors including pH, contact time, initial dye concentration, and temperature.[4][5]
Key Factors Influencing Adsorption
The efficiency of this compound removal is dependent on several operational parameters. Maximum adsorption is typically observed at a low pH, around 2.0.[4] The adsorption process is generally rapid initially, with equilibrium being reached within approximately 240 minutes.[4] The amount of dye adsorbed increases with the initial dye concentration, while the percentage of removal may decrease.
Caption: Key factors influencing the adsorption of this compound.
Data Presentation
The adsorption behavior of this compound on activated carbon can be described by various isotherm and kinetic models. The data consistently fits well with the Langmuir and Freundlich isotherm models and the pseudo-second-order kinetic model.[4]
Adsorption Isotherm Data
Isotherm models are crucial for describing the equilibrium of dye distribution between the liquid and solid phases. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on heterogeneous surfaces.[4]
Table 1: Isotherm Model Parameters for this compound Adsorption
| Isotherm Model | Parameter | Value | Unit | Reference |
| Langmuir | Maximum Adsorption Capacity (qₘ) | 63.69 | mg g⁻¹ | [4] |
| Langmuir Constant (Kₗ) | - | L mg⁻¹ | - | |
| Correlation Coefficient (R²) | > 0.98 | - | [4] | |
| Freundlich | Freundlich Constant (Kբ) | - | (mg g⁻¹)(L mg⁻¹)¹/ⁿ | - |
| Adsorption Intensity (n) | - | - | - | |
| Correlation Coefficient (R²) | > 0.98 | - | [4] |
Note: Specific values for Kₗ, Kբ, and n were not available in the provided search results but the models were reported to fit the data well.
Adsorption Kinetic Data
Kinetic models are used to determine the rate of the adsorption process. The pseudo-second-order model is often the best fit for the adsorption of this compound, indicating that chemisorption may be the rate-limiting step.[4]
Table 2: Kinetic Model Parameters for this compound Adsorption
| Kinetic Model | Parameter | Value | Unit | Reference |
| Pseudo-first-order | Rate Constant (k₁) | - | min⁻¹ | - |
| Correlation Coefficient (R²) | 0.989 | - | [4] | |
| Pseudo-second-order | Rate Constant (k₂) | - | g mg⁻¹ min⁻¹ | - |
| Correlation Coefficient (R²) | 0.997 | - | [4] |
Note: Specific values for rate constants were not detailed in the search results.
Experimental Protocols
This section provides a detailed methodology for conducting batch adsorption experiments to evaluate the removal of this compound using activated carbon.
References
Application Notes and Protocols for the Treatment of Reactive Yellow 15 in Textile Wastewater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current methodologies for the treatment of textile wastewater contaminated with Reactive Yellow 15 (RY 15), a common azo dye. The information compiled from recent scientific literature is intended to guide researchers in developing and optimizing effective degradation and removal strategies. This document includes summarized quantitative data, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Efficacy of Various Treatment Methods
The following tables summarize the quantitative data from several studies on the removal of this compound and structurally similar reactive dyes from aqueous solutions. These tables offer a comparative look at the efficiencies of different treatment technologies under optimized conditions.
Table 1: Adsorption-Based Treatment of Reactive Dyes
| Adsorbent | Reactive Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Temperature (°C) | Removal Efficiency (%) | Reference |
| Wheat Husk (HClO₄ activated) | C.I. This compound | 100 | - | Acidic/Natural | 70 | 30 | ~94.58 | [1] |
| Coconut Coir Activated Carbon | This compound | - | - | 2 | 240 | - | High | [2] |
| Teff Straw Activated Carbon | Reactive Yellow 145 | 300 | 0.4 | 2 | 120 | - | 97 | [3] |
| Teff Straw Activated Carbon | Reactive Yellow 145 | 300 | 0.3 | 6 | 120 | - | - | [4] |
Table 2: Advanced Oxidation Process (AOP) and Photocatalytic Treatment of Reactive Dyes
| Treatment Method | Catalyst | Reactive Dye | Initial Concentration (mg/L) | Catalyst Dose (g/L) | pH | Treatment Time | Removal Efficiency (%) | Reference |
| H₂O₂/TiO₂/UV | TiO₂ | Reactive Yellow | 20 | 0.025 | 7 | - | 91.55 | [5][6][7] |
| Photocatalysis | ZnO | Reactive Yellow 14 | 50 | 3.5 | 6.75 | - | - | [8] |
| Photocatalysis | TiO₂-coated non-woven fibers | Reactive Yellow 145 | - | - | 3 | - | Complete Decolorization | [9] |
| Photocatalysis | Graphene Quantum Dot-TiO₂ | Reactive Yellow 145 | - | 1 (mg/mL) | - | 30 min | 99.3 | [10] |
| Photocatalysis | ZnO Nanoparticles | Reactive Yellow 186 | - | 2 | 7 | 60 min | 87.34 (Decolorization), 100 (COD) | [11] |
Table 3: Biological Treatment of Reactive Dyes
| Microbial System | Immobilization Carrier | Reactive Dye | Initial Concentration (mg/L) | Treatment Conditions | Removal Efficiency (%) | Reference |
| Mixed Cultures | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | This compound | 10 | Sequential Anaerobic-Aerobic | 100 (Color), 92 (COD) | [12] |
| Mixed Cultures | Polyvinyl Alcohol-Starch (PVA-St) | This compound | 10 | Sequential Anaerobic-Aerobic | 100 (Color), 96 (COD) | [12] |
| Mixed Cultures | Polyvinyl Alcohol-Gelatin (PVA-Ge) | This compound | 10 | Sequential Anaerobic-Aerobic | 100 (Color), 100 (COD) | [12] |
| Sphingomonas paucimobilis, Pseudomonas putida, Lactobacillus acidophilus | - | Reactive Yellow 174 | 150 | 35°C, 5 days | 90 (Color), 86 (COD) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the treatment of textile wastewater containing this compound.
Protocol 1: Adsorption of this compound using Activated Wheat Husk
This protocol is based on the methodology for preparing an efficient, low-cost adsorbent from wheat husk for dye removal.[1]
1. Adsorbent Preparation (Activation): a. Wash wheat husks thoroughly with distilled water to remove impurities. b. Dry the washed wheat husks in an oven at 105°C for 24 hours. c. Grind the dried husks and sieve to obtain a uniform particle size. d. Immerse the husk powder in a 1 M solution of perchloric acid (HClO₄) for 1 hour to activate the surface. e. After activation, wash the activated wheat husk with distilled water until the pH of the wash water is neutral. f. Dry the activated adsorbent in an oven at 105°C for 12 hours. g. Store the final product in an airtight container.
2. Batch Adsorption Experiment: a. Prepare a stock solution of this compound (e.g., 100 mg/L) in distilled water. b. In a series of flasks, add a fixed amount of the activated wheat husk adsorbent to a known volume of the dye solution (e.g., 200 mL). c. Adjust the pH of the solutions to the desired values (e.g., ranging from 2 to 12) using 0.1 M HCl or 0.1 M NaOH. d. Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 140 rpm) and temperature (e.g., 30°C). e. Withdraw samples at different time intervals (e.g., 0 to 160 minutes). f. Centrifuge or filter the samples to separate the adsorbent. g. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound. h. Calculate the percentage of dye removal.
Protocol 2: Photocatalytic Degradation of this compound using ZnO Nanoparticles
This protocol outlines the steps for a typical photocatalytic degradation experiment under solar or UV irradiation.[11]
1. Catalyst and Dye Solution Preparation: a. Synthesize or procure ZnO nanoparticles. Characterize the nanoparticles for their morphological and structural properties (e.g., using SEM, XRD). b. Prepare a stock solution of this compound of a known concentration.
2. Photocatalytic Degradation Procedure: a. In a photoreactor, add a specific dose of ZnO nanoparticles (e.g., 2 g/L) to the dye solution. b. Adjust the initial pH of the solution to the desired level (e.g., pH 7). c. Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. d. Irradiate the suspension with a light source (e.g., solar simulator or UV lamp). e. Collect aliquots of the suspension at regular time intervals (e.g., every 15 minutes for 60 minutes). f. Immediately centrifuge the collected samples to remove the catalyst particles. g. Measure the absorbance of the supernatant at the characteristic wavelength of this compound to determine the residual dye concentration. h. The degradation efficiency is calculated based on the decrease in dye concentration over time. i. Optionally, measure the Chemical Oxygen Demand (COD) of the initial and final samples to assess the extent of mineralization.
Protocol 3: Biological Treatment using Immobilized Mixed Microbial Cultures
This protocol describes a sequential anaerobic-aerobic process for the biodegradation of this compound.[12]
1. Immobilization of Microbial Consortium: a. Cultivate a mixed microbial culture from a source like textile wastewater treatment plant sludge. b. Prepare an immobilization matrix, for example, by mixing a solution of sodium alginate with polyvinyl alcohol (PVA). c. Mix the microbial culture with the PVA-alginate solution. d. Extrude the mixture dropwise into a calcium chloride solution to form beads, thus entrapping the microbial cells.
2. Sequential Anaerobic-Aerobic Bioreactor Operation: a. Anaerobic Stage (Decolorization): i. Introduce the immobilized microbial beads into an anaerobic bioreactor. ii. Feed the reactor with synthetic wastewater containing this compound (e.g., 10 mg/L) and a carbon source. iii. Operate the reactor under anaerobic conditions for a specified hydraulic retention time (HRT). iv. Monitor the effluent for color removal using a spectrophotometer. b. Aerobic Stage (Aromatic Amine Degradation): i. Transfer the decolorized effluent from the anaerobic stage to an aerobic bioreactor, which also contains immobilized microbial beads or an activated sludge population. ii. Aerate the reactor to maintain dissolved oxygen levels. iii. Monitor the effluent from the aerobic reactor for the reduction in Chemical Oxygen Demand (COD) and potentially for the degradation of aromatic amines using techniques like HPLC.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. ijplantenviro.com [ijplantenviro.com]
- 10. Decolorization and biodegradation of reactive sulfonated azo dyes by a newly isolated Brevibacterium sp. strain VN-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactive Yellow 15 Removal using Fenton Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the degradation of Reactive Yellow 15, a common textile azo dye, using the Fenton oxidation process. The Fenton process is a robust Advanced Oxidation Process (AOP) that utilizes hydroxyl radicals (•OH) generated from the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to effectively decolorize and mineralize organic pollutants.
Principle of Fenton Oxidation
The Fenton reaction is a catalytic process where hydrogen peroxide is decomposed by ferrous ions to produce highly reactive hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules, such as this compound, into simpler, less harmful compounds, and ultimately, to carbon dioxide and water. The primary reactions are:
-
Generation of Hydroxyl Radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Regeneration of Ferrous Ions: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
-
Further Reactions: Organic Dye + •OH → Degraded Products
The efficiency of the Fenton process is highly dependent on several key parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, temperature, and the initial dye concentration.
Experimental Protocols
The following protocols are synthesized from various studies on the degradation of reactive dyes using the Fenton process.
Materials and Reagents
-
This compound (RY15) dye
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment and reaction quenching
-
Deionized water
-
Spectrophotometer for color removal analysis
-
COD vials and reactor for Chemical Oxygen Demand (COD) analysis
-
pH meter
-
Magnetic stirrer and hot plate
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of desired concentration (e.g., 1000 mg/L) by dissolving a calculated amount of RY15 powder in deionized water.
-
Ferrous Sulfate Stock Solution: Prepare a stock solution of FeSO₄·7H₂O (e.g., 0.1 M) by dissolving the required amount in deionized water. Acidify the solution with a few drops of H₂SO₄ to prevent the oxidation of Fe²⁺ to Fe³⁺.
-
Hydrogen Peroxide Solution: Use a commercial 30% H₂O₂ solution. The concentration can be standardized by titration with potassium permanganate.
Fenton Oxidation Procedure
-
Reaction Setup: In a beaker or flask, add a specific volume of the RY15 stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 50-200 mg/L). Place the beaker on a magnetic stirrer.
-
pH Adjustment: Adjust the initial pH of the dye solution to the optimal level, typically around 3, using H₂SO₄.[1][2] This is a critical step as the generation of hydroxyl radicals is most efficient at this acidic pH.
-
Addition of Ferrous Ions: Add the required volume of the FeSO₄ stock solution to achieve the desired Fe²⁺ concentration. Allow it to mix for a few minutes.
-
Initiation of Reaction: Add the calculated volume of the H₂O₂ solution to the beaker to initiate the Fenton reaction. Start the timer immediately.
-
Reaction Monitoring: The reaction is typically carried out at room temperature for a specific duration (e.g., 30-120 minutes). Samples can be withdrawn at different time intervals to monitor the degradation progress.
-
Reaction Quenching: To stop the reaction at a specific time point, raise the pH of the solution to above 7.0 using NaOH. This will cause the precipitation of iron ions as ferric hydroxide (Fe(OH)₃).
-
Sample Analysis: After quenching, allow the precipitate to settle. Centrifuge or filter the sample to remove the iron sludge. The supernatant is then analyzed for color removal and COD reduction.
Analytical Methods
-
Color Removal: The decolorization of the dye solution can be monitored by measuring the absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The percentage of color removal is calculated using the following equation: Color Removal (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
COD Reduction: The Chemical Oxygen Demand (COD) is measured to determine the extent of mineralization of the dye. Standard methods for COD determination (e.g., closed reflux, colorimetric method) can be used. The percentage of COD reduction is calculated as: COD Reduction (%) = [(COD₀ - CODₜ) / COD₀] x 100 Where COD₀ is the initial COD and CODₜ is the COD at time t.
Data Presentation: Optimal Parameters and Efficiency
The following tables summarize the key experimental parameters and the reported efficiencies for the degradation of reactive dyes using the Fenton oxidation process, providing a baseline for optimizing the removal of this compound.
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 3 | [1][2] |
| Temperature | 25 - 50 °C | [1][3] |
| [Fe²⁺] | 3.5 x 10⁻⁵ M | [1] |
| [H₂O₂] | 0.005 M | [1] |
| Reaction Time | 30 - 100 minutes | [4] |
Table 1: Optimal Operating Conditions for Fenton Oxidation of Reactive Dyes.
| Initial Dye Concentration (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | pH | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Reference(s) |
| 50 | - | - | 3 | 30 | 98.7 | 93.3 | [2][4] |
| 50 (Reactive Yellow 145) | 1.95 | 170 | 3 | 30 | 91.4 | 38.63 | [1] |
| - (Disperse Yellow 23) | 120 | 3000 | 3 | 100 | 94 | 75.81 | |
| 20 (Acid Light Yellow 2G) | 5.58 | 20.4 | 3 | 5 | 94.66 | - | [5] |
Table 2: Summary of Degradation Efficiencies for Yellow Dyes using Fenton Oxidation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound removal.
Fenton Reaction Mechanism
Caption: Core mechanism of the Fenton oxidation process.
Troubleshooting and Considerations
-
Low Efficiency: If the degradation efficiency is low, re-optimize the key parameters (pH, [Fe²⁺], [H₂O₂]). The ratio of [H₂O₂]/[Fe²⁺] is particularly important.
-
Excess Reagents: An excess of either H₂O₂ or Fe²⁺ can be detrimental to the process. Excess H₂O₂ can scavenge hydroxyl radicals, while excess Fe²⁺ can also react with •OH, reducing the efficiency.
-
Sludge Production: The process generates iron sludge, which requires proper disposal.
-
Safety Precautions: Hydrogen peroxide (30%) is a strong oxidizing agent and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction can be exothermic, so it should be monitored, especially at larger scales.
References
Application Notes and Protocols for the Ozonation of Reactive Yellow 15 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes, such as Reactive Yellow 15 (RY15), are widely used in the textile industry due to their vibrant colors and excellent wash fastness, which is attributed to the covalent bonds they form with textile fibers. However, the release of these dyes into wastewater poses a significant environmental challenge due to their complex aromatic structures, low biodegradability, and potential toxicity.[1] Ozonation is an advanced oxidation process (AOP) that has proven effective in decolorizing and degrading reactive dyes.[1][2][3] Ozone (O₃), a powerful oxidizing agent, can directly react with the chromophoric groups of the dye molecule or indirectly generate highly reactive hydroxyl radicals (•OH) that lead to the mineralization of the organic pollutant.[2][4] These application notes provide a comprehensive overview and detailed protocols for the ozonation of this compound in aqueous solutions.
Data Presentation
The efficiency of the ozonation process for the degradation of reactive dyes is influenced by several key parameters, including initial dye concentration, ozone dosage, pH of the solution, and reaction time. The following tables summarize the quantitative data from various studies on the ozonation of reactive dyes, providing a comparative overview of the process performance under different conditions.
| Initial Dye Concentration (mg/L) | Ozone Flow Rate / Dosage | pH | Reaction Time (min) | Decolorization Efficiency (%) | COD Removal (%) | Reference |
| 200 | 30 mg/L | Not Specified | 30 | 98.04 | 87.31 | [2] |
| 100 | 13.1 gO₃/h | Not Specified | 12.5 | 100 | 97 (after 180 min) | [5] |
| 300 | Not Specified | 12 | 12 | 100 | 78.58 | [6][7] |
| 50 | Not Specified | 7 | 15 | ~100 | Not Specified | [8] |
| 10 (Mixed Dyes) | Not Specified | Not Specified | Not Specified | 100 | 92-100 | [9] |
Table 1: Effect of Operational Parameters on Decolorization and COD Removal of Reactive Dyes.
| Parameter | Condition | Effect on Decolorization/Degradation | Reference |
| pH | Acidic (e.g., pH 3) | Favors direct attack by molecular ozone on chromophoric groups. Good decolorization with less fabric degradation. | [4] |
| pH | Basic (e.g., pH 12) | Promotes the generation of hydroxyl radicals, leading to faster and more complete degradation. | [4][6] |
| Ozone Dosage | Increasing Dosage | Generally leads to higher removal efficiencies of the dye and its byproducts. | [2][5] |
| Initial Dye Concentration | Increasing Concentration | Can lead to a decrease in the overall removal efficiency for a given ozone dose and time. | [2][5] |
Table 2: Influence of Key Parameters on Ozonation Efficiency.
Experimental Protocols
This section outlines a detailed methodology for conducting the ozonation of this compound in a laboratory setting. The protocol is a synthesis of procedures described in various research articles.[3][5][10][11]
1. Materials and Reagents
-
This compound dye
-
Deionized water
-
Ozone generator
-
Oxygen supply (for ozone generator)
-
Gas diffuser (sparger)
-
Ozone destructor (e.g., potassium iodide solution)
-
pH meter and buffer solutions
-
Spectrophotometer
-
Total Organic Carbon (TOC) analyzer
-
Chemical Oxygen Demand (COD) vials and reactor
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
2. Experimental Setup
A typical experimental setup for bench-scale ozonation consists of an oxygen source, an ozone generator, a reaction vessel, and an off-gas treatment system.[5][10][11]
3. Procedure
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare working solutions of the desired initial concentrations (e.g., 50, 100, 200 mg/L).
-
Reactor Setup: Fill the bubble column reactor with a known volume of the RY15 working solution. Place a magnetic stir bar in the reactor and place it on a magnetic stirrer to ensure the solution is well-mixed.
-
pH Adjustment: Measure the initial pH of the dye solution and adjust it to the desired value using dilute HCl or NaOH.
-
Ozonation: Turn on the oxygen supply and the ozone generator. Set the desired ozone flow rate using a mass flow controller. Bubble the ozone-containing gas through the gas diffuser into the dye solution.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw samples from the reactor for analysis.[3]
-
Sample Analysis:
-
Decolorization: Immediately after sampling, measure the absorbance of the sample at the maximum wavelength (λmax) of this compound (approximately 410-428 nm) using a spectrophotometer. The decolorization efficiency can be calculated using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mineralization: Analyze the samples for Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) to assess the extent of mineralization of the dye.
-
-
Termination of Experiment: After the desired reaction time, turn off the ozone generator and the oxygen supply.
Factors Influencing Ozonation Efficiency
The degradation of this compound through ozonation is a complex process affected by several operational parameters. Understanding the interplay of these factors is crucial for optimizing the treatment process.
Conclusion
Ozonation is a highly effective method for the treatment of aqueous solutions containing this compound. The process can achieve high levels of decolorization and significant mineralization of the dye. The efficiency of the process is strongly dependent on operational parameters such as pH, ozone dosage, and initial dye concentration. By carefully controlling these parameters, it is possible to optimize the ozonation process for the efficient removal of this compound from wastewater, thereby mitigating its environmental impact. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working on the degradation of reactive dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Degradation of Reactive Yellow 15 by Laccase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic degradation of the azo dye Reactive Yellow 15 (RY15) using laccase. This document is intended to guide researchers in setting up and optimizing experiments to study and utilize this environmentally relevant biocatalytic process.
Introduction
Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Laccases (EC 1.10.3.2) are multi-copper oxidoreductases that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them promising biocatalysts for the degradation of these recalcitrant dyes. The enzymatic degradation of azo dyes by laccase typically involves the cleavage of the azo bond (-N=N-), leading to the formation of less toxic and more biodegradable aromatic amines.
Data Presentation
The following tables summarize key quantitative data for the laccase-mediated degradation of this compound, compiled from various studies.
Table 1: Optimal Conditions for this compound Degradation by Laccase
| Parameter | Optimal Value | Reference |
| pH | 4.5 - 5.0 | [1] |
| Temperature | 35 °C | [1] |
| Laccase Concentration | Varies with enzyme source and purity | - |
| Dye Concentration | Varies depending on treatment goals | - |
Table 2: Degradation Efficiency of this compound by Laccase
| Laccase Source | Mediator | Degradation Efficiency (%) | Time (min) | Reference |
| Commercial Laccase | ABTS | >70 | Not Specified | [1] |
| Funalia trogii | None | Variable with conditions | - | |
| Immobilized Laccase | HBT | Variable with conditions | - |
Table 3: Kinetic Parameters of Laccase for Azo Dye Degradation
| Laccase Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Aureobasidium pullulans | Guaiacol | 1.05 ± 0.12 | 12.67 ± 0.55 | [2] |
| Trematosphaeria mangrovei | ABTS | 1.42 | 184.84 | [3] |
| Cerrena sp. RSD1 | ABTS | 0.036 | 52515 s-1 (kcat) | [4] |
Note: Kinetic parameters are highly dependent on the specific laccase, substrate, and reaction conditions.
Experimental Protocols
Protocol 1: Laccase Activity Assay using ABTS
This protocol describes a standard method to determine the activity of a laccase solution using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.
Materials:
-
Laccase enzyme solution
-
ABTS (M.W. 548.68 g/mol )
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.0)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare 100 mM Sodium Acetate Buffer (pH 5.0):
-
Dissolve 8.2 g of sodium acetate in 800 mL of deionized water.
-
Adjust the pH to 5.0 using acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
-
Prepare 0.5 mM ABTS Solution:
-
Dissolve 27.4 mg of ABTS in 100 mL of 100 mM sodium acetate buffer (pH 5.0).
-
-
Enzyme Assay:
-
Pipette 2.9 mL of the 0.5 mM ABTS solution into a cuvette.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 420 nm.
-
Add 100 µL of the laccase enzyme solution to the cuvette and mix quickly by inverting.
-
Immediately start monitoring the increase in absorbance at 420 nm for 3-5 minutes, taking readings every 30 seconds.
-
-
Calculation of Laccase Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the following formula: Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where:
-
ε (molar extinction coefficient for ABTS cation radical) = 36,000 M-1cm-1
-
Total Volume = 3.0 mL
-
Path Length = 1 cm
-
Enzyme Volume = 0.1 mL
-
-
-
One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
-
Protocol 2: Enzymatic Degradation of this compound
This protocol provides a general procedure for evaluating the degradation of this compound by laccase.
Materials:
-
This compound (RY15) stock solution (e.g., 1 g/L in deionized water)
-
Laccase solution of known activity
-
Sodium acetate buffer (100 mM, pH 4.5)
-
Spectrophotometer
-
Incubator/shaker
Procedure:
-
Prepare Reaction Mixtures:
-
In a series of flasks or tubes, prepare the reaction mixtures with a final volume of 10 mL.
-
Test Sample: Add the appropriate volumes of buffer, RY15 stock solution (to achieve the desired final concentration, e.g., 50 mg/L), and laccase solution.
-
Control (No Enzyme): Add buffer and RY15 stock solution, and an equivalent volume of deionized water or buffer instead of the laccase solution.
-
-
Incubation:
-
Incubate the reaction mixtures at the optimal temperature (e.g., 35 °C) with gentle shaking for a specified period (e.g., 24 hours).
-
Withdraw aliquots at different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis.
-
-
Spectrophotometric Analysis:
-
Centrifuge the withdrawn aliquots to remove any precipitate.
-
Measure the absorbance of the supernatant at the maximum wavelength of RY15 (approximately 410 nm).
-
The degradation efficiency can be calculated using the following formula: Degradation (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100
-
Protocol 3: Determination of Optimal pH and Temperature
For Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., citrate-phosphate buffer for pH 3-7 and Tris-HCl buffer for pH 7-9).
-
Set up the degradation experiment as described in Protocol 2, but use the different pH buffers in separate reaction mixtures.
-
Incubate all reactions at a constant temperature for a fixed time.
-
Measure the degradation percentage for each pH to determine the optimum.
For Optimal Temperature:
-
Set up multiple reaction mixtures as described in Protocol 2, using the optimal pH buffer.
-
Incubate each reaction mixture at a different temperature (e.g., 25, 30, 35, 40, 45, 50 °C).
-
After a fixed incubation time, measure the degradation percentage for each temperature to determine the optimum.
Visualizations
Caption: Experimental workflow for laccase-mediated degradation of this compound.
Caption: Proposed mechanism for the degradation of azo dyes by laccase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactive Yellow 15 as a Model Pollutant in Environmental Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Yellow 15 (RY15) is a water-soluble anionic azo dye widely used in the textile industry.[1][2] Due to its complex aromatic structure, it is resistant to degradation and is a common component of industrial effluents, posing a significant environmental concern.[3][4] Its stability and vibrant color make it an excellent model pollutant for research focused on developing and evaluating new wastewater treatment technologies. These application notes provide a comprehensive overview of RY15's properties, along with detailed protocols for its use in environmental research, including degradation and removal studies.
Chemical and Physical Properties
This compound is characterized by its single azo bond molecular structure.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Registry Number | 12226-47-0 | [1][5] |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [1][5] |
| Molecular Weight | 634.57 g/mol | [1][5] |
| Solubility in Water | 50 g/L | [1] |
| λmax | 428 nm | [4] |
Application: Adsorption-Based Removal Studies
Adsorption is a widely studied, effective, and low-cost method for removing dyes from wastewater.[6] Various materials, including activated carbon from natural sources like coconut coir, have been investigated for their efficacy in adsorbing RY15.[6]
Quantitative Data for Adsorption of Reactive Yellow Dyes
The following table summarizes the adsorption capacities of different adsorbents for this compound and other reactive yellow dyes.
| Adsorbent | Reactive Dye | Maximum Adsorption Capacity (qmax) | Optimal pH | Reference |
| Coconut Coir Activated Carbon (CCAC) | This compound | Higher than commercial activated carbon | 2 | [6] |
| Commercial Activated Carbon (CAC) | This compound | Lower than CCAC | 2 | [6] |
| LF/AgNPs | This compound | 97.76 mg/g | 2 | [6] |
| Setaria verticillata Carbon | This compound | 63.69 mg/g (from Langmuir isotherm) | --- | [6] |
| Zeolite NaY | Reactive Yellow BF-3R | 3.35 mg/g | Acidic | [7][8] |
| CTABr modified Zeolite NaY | Reactive Yellow BF-3R | 5.35 mg/g | Basic | [7][8] |
Experimental Protocol: Batch Adsorption of RY15
This protocol outlines the steps to assess the adsorption capacity of a given material for RY15.
-
Preparation of Dye Solution: Prepare a stock solution of RY15 (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a fixed volume of RY15 solution (e.g., 50 mL) in a series of flasks.
-
Adjust the pH of the solutions to the desired values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[4]
-
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified time to reach equilibrium (e.g., 240 minutes).[6]
-
-
Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of RY15 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax = 428 nm).[4]
-
-
Data Calculation:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g).
-
Analyze the data using adsorption isotherm models like Langmuir and Freundlich to determine the maximum adsorption capacity.[6]
-
Application: Photocatalytic Degradation Studies
Advanced Oxidation Processes (AOPs), such as photocatalysis using semiconductors like TiO₂ and ZnO, are effective in degrading complex organic pollutants like reactive dyes.[9][10][11]
Quantitative Data for Photocatalytic Degradation of Reactive Yellow Dyes
| Photocatalyst | Reactive Dye | Degradation Efficiency | Optimal pH | Irradiation Time | Reference |
| TiO₂/UV | Reactive Yellow 145 | Complete removal | 3 | --- | [9] |
| 15GQD–TiO₂/Visible Light | Reactive Yellow 145 | 99.3% | --- | 30 min | [12] |
| ZnO/UV-A | Reactive Yellow 14 | --- | 6.75 | --- | [11] |
| SnO₂/UV/H₂O₂ | Reactive Yellow 160A | 82.66% | 3 | --- | [10] |
| TiO₂/UV/H₂O₂ | Reactive Yellow 160A | 90.40% | --- | --- | [10] |
| Gamma radiation/H₂O₂ | Reactive Yellow 18 | 99% | Acidic | --- | [13] |
Experimental Protocol: Photocatalytic Degradation of RY15
This protocol describes a typical setup for studying the photocatalytic degradation of RY15.
-
Reactor Setup:
-
Experimental Procedure:
-
Prepare an aqueous solution of RY15 with a known initial concentration (e.g., 30 mg/L).[9]
-
Adjust the initial pH of the solution to the desired value using dilute acids or bases.[9]
-
Add the photocatalyst (e.g., 0.5 g/L of TiO₂) to the solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.[11]
-
Analyze the concentration of RY15 in the filtrate using a UV-Vis spectrophotometer.
-
The degradation efficiency can also be monitored by measuring the Chemical Oxygen Demand (COD) reduction.[14]
-
Application: Biodegradation Studies
Biodegradation offers an eco-friendly and cost-effective approach for the treatment of textile effluents.[15] Both pure and mixed microbial cultures have been shown to decolorize and degrade reactive dyes.[14]
Quantitative Data for Biodegradation of Reactive Yellow Dyes
| Microbial System | Reactive Dye | Decolorization Efficiency | Key Conditions | Reference |
| Immobilized Mixed Cultures | This compound | --- | Sequential anaerobic-aerobic process | [14] |
| Proteus mirabilis | Reactive Yellow EXF | >95% | 40°C, pH 7-8, 5 g/l yeast extract | [15] |
| Sphingomonas paucimobilis, Pseudomonas putida, Lactobacillus acidophilus | Reactive Yellow 174 | 90% (color), 86% (COD) | Temp: 35°C, Time: 5 days | [16] |
| Actinomycete B | Reactive Yellow | 98% (at 100 mg/100ml) | --- | [17] |
Experimental Protocol: Biodegradation of RY15 by Immobilized Cells
This protocol is adapted from studies on the biodegradation of RY15 using immobilized microbial cultures.[14]
-
Microbial Culture and Immobilization:
-
Bioreactor Setup:
-
Operating Conditions:
-
Analysis:
-
Monitor the decolorization by measuring the absorbance of the effluent at the dye's maximum wavelength.[14]
-
Measure the Chemical Oxygen Demand (COD) of the influent and effluent to assess the overall reduction in organic pollutants.[14]
-
Utilize advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify degradation products and confirm the breakdown of the dye structure.[14]
-
Toxicity Assessment
It is crucial to assess the toxicity of the dye and its degradation byproducts to ensure that the treatment process leads to detoxification.
Toxicity Data for Reactive Dyes
| Dye | Test Organism/Method | Result | Reference |
| Reactive Dyes (general) | Rat Oral LD50 | >2000 mg/kg (unlikely to be harmful on swallowing) | [18] |
| Reactive Dyes (general) | Fish Toxicity (Rainbow Trout, 48h) | LC50 > 500 mg/L | [18] |
| Reactive Yellow 125 (after Pt-Pd electrochemical degradation) | Artemia salina | Toxic effects were lowest or not recorded | [3] |
| Reactive Yellow 86 | Mutagenicity | No mutagenic effects reported | [19] |
Experimental Protocol: Phytotoxicity Assay
This protocol provides a general method for assessing the phytotoxicity of RY15 before and after treatment.
-
Sample Preparation: Prepare solutions of untreated RY15 and treated effluent at various concentrations. Use deionized water as a control.
-
Seed Germination Test:
-
Place a set number of seeds (e.g., 20) of a test plant (e.g., cress, lettuce) on a filter paper in a petri dish.
-
Moisten the filter paper with the test solutions (untreated dye, treated effluent, control).
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).
-
-
Analysis:
-
After the incubation period, count the number of germinated seeds to determine the germination percentage.
-
Measure the root and shoot length of the seedlings.
-
Compare the results from the dye and effluent samples with the control to evaluate the level of toxicity or detoxification.
-
Conclusion
This compound serves as a robust and reliable model pollutant for a wide array of environmental research applications. The protocols and data presented here provide a foundational resource for researchers aiming to develop, optimize, and validate novel technologies for the remediation of dye-contaminated wastewater. Consistent and detailed experimental methodologies are crucial for the reproducibility and advancement of research in this critical field.[14]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. d-nb.info [d-nb.info]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Research, Society and Development [rsdjournal.org]
- 8. rsdjournal.org [rsdjournal.org]
- 9. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. Photo-Degradation of Reactive Yellow 14 Dye (A Textile Dye) Employing ZnO as Photocatalyst [scirp.org]
- 12. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. dyespigments.net [dyespigments.net]
- 19. img.ssww.com [img.ssww.com]
Application Notes and Protocols: Toxicity Assessment of Reactive Yellow 15 Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 15 (RY15) is a widely used azo dye in the textile industry. Due to inefficiencies in the dyeing process, a significant portion of this dye is released into wastewater. Environmental and biological degradation of RY15 can lead to the cleavage of its azo bond, resulting in the formation of potentially toxic aromatic amines. This document provides a comprehensive overview of the toxicity assessment of RY15 degradation products, including detailed experimental protocols and a summary of toxicological data for structurally similar compounds.
Predicted Degradation Products of this compound
The degradation of this compound is expected to occur via the reductive cleavage of the azo bond (-N=N-). This process breaks the molecule into smaller aromatic compounds. Based on the manufacturing methods of this compound, the primary degradation products are predicted to be:
-
2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate
-
4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
While specific toxicological data for these exact compounds are limited, the toxicity of structurally similar aromatic amines, sulfonic acids, and pyrazolone (B3327878) derivatives can provide insights into their potential hazards.
Quantitative Toxicity Data
Due to the limited availability of specific quantitative toxicity data for the degradation products of this compound, the following tables summarize the toxicity of structurally similar compounds. This information is intended to provide a comparative overview of the potential toxicities.
Disclaimer: The data presented below is for compounds structurally related to the predicted degradation products of this compound and should be used for estimation and comparison purposes only.
Table 1: Acute Mammalian Toxicity of Structurally Similar Aromatic Amines
| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) | Inhalation LC50 (mg/L, 4h, rat) |
| Aniline | 62-53-3 | 250 - 930 | 820 | 1.86 - 3.3 |
| 2-Methoxy-5-methylaniline | 120-71-8 | 1450[1][2] | Not available | Not available |
| 5-Methoxy-2-methylaniline | 50868-72-9 | Harmful if swallowed (Category 4) | Harmful in contact with skin (Category 4) | Harmful if inhaled (Category 4) |
| o-Toluidine | 95-53-4 | 670 - 940 | 3250 | Not available |
| p-Toluidine | 106-49-0 | 330 - 656 | 890 | Not available |
| 2-Chloroaniline | 95-51-2 | 1016 | 1000 | 4.2 - 6.1 |
| 4-Chloroaniline | 106-47-8 | 300 - 420 | 360 | 2.34 |
| 2-Nitroaniline | 88-74-4 | 1838 | >20000 | >2.529 |
| 4-Nitroaniline | 100-01-6 | 750 | >7940 | Not available |
Table 2: Aquatic Toxicity of Structurally Similar Compounds
| Chemical Name | CAS Number | Test Species | Endpoint | Value (mg/L) |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | 121-57-3 | Pimephales promelas (fathead minnow) | 96h LC50 | 77.8 - 129.6[3] |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | 121-57-3 | Daphnia magna (water flea) | 48h EC50 | 85.66[3] |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | 121-57-3 | Desmodesmus subspicatus (green algae) | 72h EC50 | 91[3] |
| 3-Methyl-4-(1-methyl-4-chlorophenyl)-pyrazol-5-one | Not Available | Artemia salina (brine shrimp) | LC50 | 345.15 (µg/ml)[4] |
| 3-Methyl-4-(4-chlorobenzylidene)-pyrazol-5-one | Not Available | Artemia salina (brine shrimp) | LC50 | 375.83 (µg/ml)[4] |
Experimental Protocols
Protocol for Identification of Degradation Products
-
Objective: To separate and quantify the parent dye and its degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be optimized based on the separation of the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the maximum absorbance wavelength of this compound and its expected degradation products.
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Filter the degraded dye samples through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the degradation products by comparing their retention times and UV-Vis spectra with those of available standards or by collecting fractions for further analysis.
-
-
Objective: To identify the functional groups present in the parent dye and its degradation products, confirming the breakdown of the azo bond.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Mix the dried sample with KBr powder and press into a pellet.
-
Procedure:
-
Acquire the FTIR spectrum of the parent this compound dye.
-
Acquire the FTIR spectra of the degradation products.
-
Compare the spectra. The disappearance of the characteristic azo bond peak (around 1600-1650 cm⁻¹) and the appearance of new peaks corresponding to amines (N-H stretching around 3300-3500 cm⁻¹) would indicate degradation.
-
-
Objective: To identify the volatile and semi-volatile degradation products.
-
Instrumentation: GC-MS system.
-
Sample Preparation: The aqueous sample containing degradation products is typically extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic extract is then concentrated.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 550.
-
-
Procedure:
-
Inject the prepared sample into the GC-MS.
-
Identify the separated compounds by comparing their mass spectra with the NIST library.
-
Protocol for Cytotoxicity Assessment
-
Objective: To assess the effect of the degradation products on cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Human cell line (e.g., HepG2, HaCaT).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the parent dye and its degradation products for 24 or 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol for Genotoxicity Assessment
-
Objective: To assess the mutagenic potential of the degradation products.
-
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻). The assay measures the frequency of reverse mutations that restore the functional synthesis of histidine, allowing the bacteria to grow on a histidine-free medium.
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
S9 fraction (for metabolic activation).
-
Minimal glucose agar (B569324) plates.
-
Top agar.
-
-
Procedure:
-
Prepare different concentrations of the test substance (parent dye and degradation products).
-
In a test tube, mix the test substance, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Incubate the mixture for a short period.
-
Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his⁺) on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Protocol for Phytotoxicity Assessment
-
Objective: To evaluate the toxic effects of the degradation products on plants.
-
Materials:
-
Seeds of a sensitive plant species (e.g., lettuce, radish, cress).
-
Petri dishes with filter paper.
-
Different concentrations of the parent dye and its degradation products.
-
Distilled water (as a control).
-
-
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Place a defined number of seeds (e.g., 20) on the filter paper.
-
Add a specific volume (e.g., 5 mL) of the test solution (different concentrations of the dye and its degradation products) or distilled water to each petri dish.
-
Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 days).
-
After the incubation period, measure the germination percentage, root length, and shoot length.
-
Calculate the germination index to assess the level of phytotoxicity.
-
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Kinetic Studies of Reactive Yellow 15 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive azo dyes, such as Reactive Yellow 15 (RY15), are extensively used in the textile industry due to their vibrant colors and excellent stability. However, their complex aromatic structure and resistance to biodegradation pose significant environmental challenges. Advanced Oxidation Processes (AOPs), photocatalysis, and biological treatments are promising methods for the degradation of these recalcitrant compounds. Understanding the kinetics of these degradation processes is crucial for optimizing treatment efficiency, designing effective reactor systems, and elucidating reaction mechanisms. These notes provide an overview of common degradation techniques and detailed protocols for their kinetic analysis.
Photocatalytic Degradation
Heterogeneous photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), is a widely studied method for degrading organic pollutants.[1] Upon irradiation with UV or visible light, the catalyst generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which non-selectively oxidize the dye molecules.[2]
Kinetic Models: Pseudo-First-Order and Langmuir-Hinshelwood
The degradation of dyes via photocatalysis often follows pseudo-first-order kinetics, especially at low initial dye concentrations.[3][4] The rate equation is expressed as:
ln(C₀/C) = k_app * t
where C₀ is the initial dye concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant (min⁻¹). A linear plot of ln(C₀/C) versus time confirms this kinetic model.[5]
The Langmuir-Hinshelwood (L-H) model is frequently used to describe the relationship between the initial degradation rate and the initial substrate concentration in heterogeneous catalysis.[3][6][7] The model assumes that the reaction occurs on the surface of the catalyst.
Experimental Protocol: Photocatalytic Degradation of RY15
This protocol outlines the steps for a batch photocatalytic degradation experiment.
Materials and Equipment:
-
This compound dye
-
Photocatalyst (e.g., TiO₂ P25, ZnO)
-
Batch photoreactor with a UV lamp (e.g., Mercury lamp, λ_max = 365 nm)[8][9]
-
Magnetic stirrer
-
pH meter and adjustment solutions (0.1 M HCl, 0.1 M NaOH)
-
UV-Vis Spectrophotometer
-
Centrifuge or syringe filters (0.45 µm)
-
Analytical balance and standard laboratory glassware
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Catalyst Suspension: In the photoreactor, add a specific amount of photocatalyst (e.g., 100 mg to 1 g/L) to a known volume of dye solution at the desired initial concentration (e.g., 10-50 mg/L).[1]
-
pH Adjustment: Adjust the pH of the suspension to the desired value using HCl or NaOH, as pH significantly influences the catalyst's surface charge and degradation efficiency.[8]
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[6] Take an initial sample (t=0) at the end of this period.
-
Initiate Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction. Maintain constant stirring to ensure a homogeneous suspension.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).
-
Sample Preparation for Analysis: Immediately centrifuge or filter the collected samples to remove the catalyst particles and stop the reaction.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound (approx. 428 nm) using a UV-Vis spectrophotometer.[10] The concentration can be determined using a pre-established calibration curve.
-
Data Analysis: Calculate the degradation efficiency (%) and plot the kinetic data according to the pseudo-first-order or L-H models to determine the rate constants.
Data Presentation: Photocatalytic Degradation of Reactive Yellow Dyes
| Dye | Catalyst | Catalyst Dose (g/L) | Initial Conc. (mg/L) | pH | k_app (min⁻¹) | Degradation Efficiency (%) | Time (min) | Reference |
| Reactive Yellow 145 | TiO₂ | Not Specified | 30 | 3.0 | - | ~100 | 180 | [11] |
| Reactive Yellow 14 | ZnO | 3.5 | 50 | 6.75 | - | 77.73 | 80 | [1] |
| Reactive Yellow 17 | TiO₂ | Not Specified | Not Specified | - | Varies | - | - | [4] |
| Sumifix Supra Lemon-Yellow E-XF | TiO₂ P-50 | 0.8 | 1000 | 3.15 | - | 100 | - | [7] |
Ozonation
Ozonation is a powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, to break down complex organic molecules. The reaction can occur directly with molecular ozone or indirectly through the formation of highly reactive hydroxyl radicals, particularly at alkaline pH.[12][13]
Kinetic Model: Pseudo-First-Order
The degradation of reactive dyes by ozonation is often successfully modeled as a pseudo-first-order reaction with respect to the dye concentration.[12][13] The apparent rate constant (k_app) typically increases with higher ozone dosage and higher pH values.[12]
Experimental Protocol: Ozonation of RY15
This protocol describes a typical semi-batch ozonation experiment.
Materials and Equipment:
-
This compound dye
-
Ozone generator
-
Gas flow meter and diffuser stone
-
pH meter and adjustment solutions
-
UV-Vis Spectrophotometer
-
Chemical Oxygen Demand (COD) analysis kit
Procedure:
-
Solution Preparation: Fill the reactor with a known volume and concentration of RY15 solution (e.g., 5 L of 300 mg/L).[13]
-
pH Adjustment: Adjust the initial pH of the dye solution as required for the experiment (e.g., pH 3, 7, or 12).[13]
-
Initiate Ozonation: Start the ozone generator and bubble the ozone/air mixture through the diffuser at a constant flow rate (e.g., 120 L/h) into the dye solution.[13]
-
Sampling: Collect samples at predetermined time intervals (e.g., 0, 5, 10, 15, 30 min).
-
Analysis:
-
Decolorization: Immediately measure the absorbance of the samples at the λ_max of the dye to monitor decolorization.
-
Mineralization: Measure the Chemical Oxygen Demand (COD) of the samples to assess the extent of mineralization (conversion of organic pollutants to CO₂, H₂O, etc.).
-
-
Data Analysis: Calculate the decolorization and COD removal percentages. Determine the pseudo-first-order rate constant by plotting ln(C₀/C) against time.
Data Presentation: Ozonation of Reactive Yellow Dyes
| Dye | Initial Conc. (mg/L) | pH | Ozone Dose | Decolorization (%) | COD Removal (%) | Time (min) | Reference |
| Reactive Yellow 17 | 300 | 12 | 24 g/m³ | 100 | 78.58 | 12 (decolorization) | [12][13] |
| C.I. Reactive Blue 160 | 200 | - | - | 98.04 | 87.31 | 30 | [10] |
Biodegradation
Biodegradation utilizes microorganisms to break down dye molecules, often through the action of enzymes like azoreductase. This method is considered environmentally friendly and cost-effective. Studies have shown that using immobilized microbial cells can enhance degradation efficiency and operational stability compared to free cells.[14]
Experimental Protocol: Biodegradation of RY15
This protocol is based on the use of immobilized mixed microbial cultures in a sequential anaerobic-aerobic process.[14]
Materials and Equipment:
-
Mixed microbial culture (e.g., from activated sludge)
-
Immobilization matrix (e.g., Polyvinyl Alcohol-Sodium Alginate)
-
Nutrient medium
-
Sequential Anaerobic-Aerobic Bioreactor[14]
-
Shaking incubator
-
Analytical instruments: UV-Vis Spectrophotometer, HPLC, FTIR
Procedure:
-
Microbial Culture and Immobilization: Obtain a mixed microbial culture and entrap the cells within a suitable polymer matrix (e.g., PVA-Alginate beads).
-
Bioreactor Setup: Establish a sequential anaerobic-aerobic bioreactor system.
-
Operation: Introduce the immobilized microbial beads into the reactor. Feed the reactor with a synthetic wastewater solution containing this compound (e.g., 10 mg/L) and necessary nutrients.
-
Process Control: The initial anaerobic phase primarily facilitates the decolorization (cleavage of the azo bond). The subsequent aerobic phase targets the degradation of the aromatic amines formed during the first stage.[14]
-
Sampling and Analysis:
-
Monitor decolorization using a UV-Vis spectrophotometer.
-
Measure COD to assess the reduction in organic load.
-
Use High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify degradation byproducts and confirm the breakdown of the parent dye molecule.[14]
-
Data Presentation: Biodegradation of this compound
| Microbial System | Immobilization Carrier | Initial Conc. (mg/L) | Decolorization Efficiency (%) | COD Removal (%) | Reference |
| Mixed Cultures | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 | 100 | 92 | [14] |
| Mixed Cultures | Polyvinyl Alcohol-Starch (PVA-St) | 10 | 100 | 96 | [14] |
| Mixed Cultures | Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 | 100 | 100 | [14] |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing a dye degradation experiment.
Mechanism of Heterogeneous Photocatalysis
This diagram illustrates the fundamental mechanism of photocatalytic degradation of organic dyes using a semiconductor catalyst like TiO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of photocatalytic degradation of reactive yellow 17 dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijisset.org [ijisset.org]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Reactive Yellow 15 Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Reactive Yellow 15. The following information is designed to address common issues encountered during experimental work, particularly concerning the optimization of solution pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for the adsorption of this compound?
A1: The optimal pH for the adsorption of this compound is generally in the acidic range.[1][2][3] Maximum removal efficiency is often observed at a pH of 2.0.[1][3][4] As the pH increases, the adsorption capacity tends to decrease.[5]
Q2: Why does the removal efficiency of this compound decrease at a higher (alkaline) pH?
A2: The decrease in removal efficiency at higher pH levels is primarily due to electrostatic repulsion.[1][5] At a high pH, the surface of most adsorbents becomes negatively charged. Since this compound is an anionic dye, it also carries a negative charge in the solution. This results in repulsive forces between the adsorbent and the dye molecules, hindering the adsorption process.[1][5]
Q3: I am observing very low adsorption of this compound. What could be the issue?
A3: Low adsorption of this compound can be attributed to several factors, with pH being a critical one. Ensure your solution is at the optimal acidic pH (around 2.0). If the pH is neutral or alkaline, the adsorbent surface may be negatively charged, leading to electrostatic repulsion with the anionic dye and thus, poor adsorption.[1][5] Other factors to consider include adsorbent dosage, initial dye concentration, and contact time.
Q4: How does the surface charge of the adsorbent influence the adsorption of this compound?
A4: The surface charge of the adsorbent plays a crucial role. At a low pH, the adsorbent surface is often protonated and becomes positively charged.[1] This positive charge attracts the negatively charged anionic this compound dye molecules through electrostatic interactions, leading to higher adsorption.[1][5] Conversely, at a high pH, the surface becomes deprotonated and negatively charged, causing repulsion.[1][5] The point of zero charge (pHpzc) of the adsorbent is a key parameter; adsorption of anionic dyes is favored at pH values below the pHpzc.
Q5: Can the ionic strength of the solution affect the adsorption of this compound?
A5: Yes, the ionic strength of the solution can influence the adsorption process. The presence of other ions in the solution can compete with the dye molecules for the active sites on the adsorbent, potentially reducing the adsorption capacity.
Quantitative Data Summary
The following tables summarize the effect of pH on the removal efficiency and adsorption capacity of this compound from various studies.
Table 1: Effect of pH on this compound Removal Efficiency
| Adsorbent | pH 2 | pH 4 | pH 5 | pH 6 | pH 8 | pH 10 | Reference |
| Teff Straw Activated Carbon | 99% | - | - | - | - | 80% | [1] |
| White Quartz | Max. Efficiency | - | - | - | - | - | [2] |
| Bone Char | - | - | 76.84% | - | - | 66.11% (at pH 9) | [5] |
| Setaria verticillata Carbon | Optimum | - | - | - | - | - | [6] |
| Silver Nanoparticle-Modified Luffa | Enhanced | - | Most Effective (for Ketoprofen) | - | - | - | [3] |
Table 2: Optimal pH for Adsorption of Reactive Dyes
| Reactive Dye | Adsorbent | Optimal pH | Reference |
| Reactive Yellow 145 | Teff Straw Activated Carbon | 2 | [1] |
| Reactive Yellow 145 | White Quartz | 1 | [2] |
| Reactive Yellow FG | Bone Char | 5 | [5] |
| This compound | Setaria verticillata Carbon | 2 | [6] |
| Reactive Yellow 2 | PEI/PVC-CF | 2 | [4] |
| This compound | Silver Nanoparticle-Modified Luffa | 2 | [3] |
Experimental Protocols
Protocol 1: Batch Adsorption Experiment to Determine Optimal pH
This protocol outlines the steps to investigate the effect of pH on the adsorption of this compound.
-
Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
-
Preparation of Adsorbent: Use the adsorbent as prepared or pre-treated according to your experimental plan.
-
pH Adjustment:
-
Prepare a series of flasks containing a fixed volume and concentration of this compound solution.
-
Adjust the pH of each solution to desired values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[1]
-
-
Adsorption Process:
-
Add a fixed amount of adsorbent to each flask.
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time to reach equilibrium.
-
-
Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
-
-
Calculation of Removal Efficiency: Calculate the percentage of dye removal and the adsorption capacity at each pH using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ) = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Cₑ is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
-
Data Analysis: Plot the removal efficiency or adsorption capacity against the pH to determine the optimal pH for adsorption.
Visualizations
Caption: Influence of pH on the electrostatic interaction between adsorbent and this compound.
Caption: Experimental workflow for determining the optimal pH for this compound adsorption.
References
Effect of temperature on Reactive Yellow 15 degradation rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Reactive Yellow 15, with a specific focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the degradation rate of this compound?
The effect of temperature on the degradation rate of this compound is highly dependent on the degradation method being employed. For thermal degradation, an increase in temperature generally leads to a higher degradation rate.[1] In biological degradation, there is typically an optimal temperature range for the specific microorganisms, and deviations from this range can decrease the degradation efficiency. For instance, the maximum decolorization of a similar dye, Reactive Yellow EXF, by Proteus mirabilis was observed at 40°C.[2]
Q2: How does temperature affect the biodegradation of this compound?
Temperature is a critical parameter in the biodegradation of azo dyes as it influences the growth rate and enzymatic activity of the microorganisms. Each microbial strain has an optimal temperature for its metabolic activity. For example, studies on different bacteria have shown optimal temperatures for dye degradation to be around 35°C for Nocardiopsis sp. and 37°C for Bacillus megaterium.[3][4] Temperatures above or below this optimum can lead to a significant decrease in the rate of dye degradation.
Q3: Is photocatalytic degradation of this compound sensitive to temperature?
Photocatalytic degradation is generally considered to be less dependent on temperature compared to biological or purely thermal degradation processes. However, some studies have shown that a moderate increase in temperature can enhance the reaction rate. It is important to note that very high temperatures can be counterproductive as they may promote the recombination of electron-hole pairs and reduce the adsorption of dye molecules onto the catalyst surface.
Q4: What kinetic model is typically used to describe the thermal degradation of dyes?
The thermal degradation of dyes often follows first-order reaction kinetics.[1] The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation, which can be used to calculate the activation energy of the reaction.[1]
Troubleshooting Guide
Q1: My biodegradation experiment shows a low degradation rate of this compound. Could temperature be the issue?
A: Yes, an inappropriate temperature is a common reason for low degradation rates in biodegradation experiments.
-
Verify the Optimal Temperature: Ensure that the incubation temperature is set to the optimal temperature for the specific microbial culture you are using. This information is often available in the literature for known strains.
-
Temperature Fluctuation: Check for any significant fluctuations in the incubator's temperature. Consistent temperature control is crucial for reproducible results.
-
Acclimation: If you are using a new microbial consortium, it may need to be acclimated to the experimental temperature.
Q2: I am observing inconsistent results in my thermal degradation study of this compound. What could be the cause?
A: Inconsistent results in thermal degradation studies can often be traced back to issues with temperature control and measurement.
-
Uniform Heating: Ensure that the reaction vessel is heated uniformly. Use a calibrated water bath or oven with good temperature distribution.
-
Accurate Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (if possible) to get an accurate reading of the actual experimental temperature.
-
Evaporation: At higher temperatures, evaporation of the solvent can concentrate the dye solution, leading to erroneous measurements. Ensure your reaction vessel is properly sealed or equipped with a condenser.
Q3: The degradation rate in my photocatalysis experiment is lower than expected. Should I increase the temperature?
A: While a slight increase in temperature might sometimes enhance the rate, it is not the most critical parameter in photocatalysis.
-
Light Source and Intensity: First, verify the specifications of your UV lamp (wavelength and intensity) and ensure it is functioning correctly.
-
Catalyst Loading and pH: Optimize the photocatalyst concentration and the pH of the solution, as these factors often have a more significant impact on the degradation rate than temperature.
-
Mass Transfer: Ensure adequate mixing to facilitate the interaction between the dye molecules, the catalyst, and the reactive oxygen species.
Quantitative Data Summary
The following table presents hypothetical data for the thermal degradation of this compound at different temperatures. This data illustrates how the degradation rate constant (k) and the half-life (t½) might change with temperature, assuming a first-order reaction.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 50 | 323.15 | 0.0012 | 577.6 |
| 60 | 333.15 | 0.0025 | 277.3 |
| 70 | 343.15 | 0.0051 | 135.9 |
| 80 | 353.15 | 0.0100 | 69.3 |
Note: This data is for illustrative purposes and is based on typical trends observed for thermal degradation of dyes.
Experimental Protocols
Protocol for Determining the Effect of Temperature on the Thermal Degradation Rate of this compound
This protocol outlines a general procedure to investigate the kinetics of thermal degradation of this compound in an aqueous solution.
1. Materials and Equipment:
-
This compound dye
-
Deionized water
-
pH meter
-
Spectrophotometer
-
Thermostatically controlled water bath or oven
-
Sealed reaction vessels (e.g., screw-cap vials)
-
Volumetric flasks and pipettes
-
Timer
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Adjust the pH of the stock solution to a desired value (e.g., pH 7) using dilute HCl or NaOH.
3. Experimental Procedure:
-
Prepare a series of identical reaction vessels, each containing the same volume of the this compound solution at the desired initial concentration (e.g., 20 mg/L), prepared by diluting the stock solution.
-
Place the reaction vessels in separate thermostatically controlled environments set to different temperatures (e.g., 50°C, 60°C, 70°C, and 80°C).
-
At regular time intervals (e.g., every 30 minutes), withdraw a sample from each reaction vessel.
-
Immediately cool the withdrawn sample to room temperature to quench the reaction.
-
Measure the absorbance of the sample at the maximum wavelength (λmax) of this compound using a spectrophotometer.
-
Continue sampling until a significant decrease in absorbance is observed.
4. Data Analysis:
-
Use the absorbance values to calculate the concentration of this compound at each time point using a pre-established calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time for each temperature.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life (t½) for each temperature using the formula: t½ = 0.693 / k.
-
To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
Mandatory Visualization
Caption: Experimental workflow for assessing the effect of temperature on dye degradation.
References
Technical Support Center: Optimizing Fixation of Reactive Yellow 15 on Cellulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the fixation efficiency of Reactive Yellow 15 on cellulosic substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of low fixation efficiency with this compound?
Low fixation of this compound on cellulose (B213188) is typically attributed to one or more of the following factors:
-
Dye Hydrolysis: This is a competing reaction where the reactive dye reacts with water in the dyebath instead of the cellulose fiber.[1][2][3] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to reduced color yield and poor wash fastness.[2][3][4][5]
-
Incorrect pH: The fixation of reactive dyes on cellulose is highly dependent on an alkaline pH.[1][6] If the pH is too low, the cellulose hydroxyl groups will not be sufficiently activated (as cellulosate ions) to react with the dye.[2][3] Conversely, an excessively high pH can accelerate dye hydrolysis.[6]
-
Suboptimal Temperature: Temperature influences both the rate of dye diffusion into the fiber and the rates of fixation and hydrolysis.[6][7] For "cold brand" reactive dyes like many in the yellow range, a temperature that is too high can decrease the dye's affinity for the fiber and increase the rate of hydrolysis.[1]
-
Inadequate Electrolyte Concentration: Electrolytes, such as sodium chloride or sodium sulfate, are crucial for promoting dye exhaustion.[7][8][9] They help to neutralize the negative surface charge on the cellulose fiber, allowing the anionic dye molecules to approach and be absorbed by the fiber.[1][8][10]
-
Improper Alkali Selection and Concentration: The type and amount of alkali used are critical for achieving the target pH for fixation.[1][7] Insufficient alkali will result in poor fixation, while excessive amounts can increase hydrolysis.[11]
Q2: My dyed cellulosic substrate shows poor wash fastness. How can I improve this?
Poor wash fastness is a direct indicator of unfixed, hydrolyzed dye remaining on the fabric surface.[4][5][12] To improve wash fastness, focus on two areas: optimizing the dyeing process to maximize fixation and ensuring a thorough wash-off procedure.
-
Optimize Fixation: Review and adjust the key dyeing parameters as outlined in Q1 (pH, temperature, electrolyte, and alkali concentration) to maximize the covalent bonding between the dye and the fiber.[7]
-
Thorough Soaping/Wash-off: A rigorous post-dyeing washing process is essential to remove any unfixed or hydrolyzed dye.[1][13][14] This typically involves an initial rinse to remove salts and alkali, followed by one or more hot washes with a soaping agent to effectively remove the loose dye molecules.[10][14]
Q3: Can I substitute the alkali in my dyeing process?
Yes, while sodium carbonate (soda ash) is a commonly used alkali for reactive dyes, other options can be considered.[1][15]
-
Sodium Bicarbonate: A milder alkali, often used for highly reactive dyes to control the fixation rate and prevent rapid, unlevel dyeing.[1][15]
-
Mixed Alkali Systems: A combination of soda ash and a stronger alkali like caustic soda can be used, particularly for deep shades, to achieve a higher fixation pH.[3]
-
Soda Ash Substitutes: Several commercial "eco-alkalis" or soda ash substitutes are available.[12][16] These are often buffered alkali mixtures designed to provide more controlled fixation and potentially reduce the total amount of alkali needed.[12][16]
Q4: How does the liquor ratio impact fixation efficiency?
The liquor ratio (the ratio of the volume of dye liquor to the weight of the goods) is an important parameter. A lower liquor ratio is generally preferred as it can increase the probability of the dye reacting with the fiber rather than hydrolyzing in the larger volume of water.[6][10][17] However, the ratio must be high enough to allow for even circulation and prevent unlevel dyeing.[10]
Data Presentation
Table 1: Influence of Key Parameters on Fixation Efficiency of Reactive Dyes on Cellulose
| Parameter | Condition | Effect on Exhaustion | Effect on Fixation | Remarks |
| Electrolyte (Salt) | Increasing Concentration (up to optimum) | Increases[7][8] | Indirectly improves by increasing dye available for fixation | Essential for overcoming charge repulsion between dye and fiber.[1][9] |
| Alkali (Soda Ash) | Increasing Concentration (up to optimum) | Minor increase[7] | Significantly Increases[7] | Creates the necessary alkaline pH for the dye-fiber reaction.[1][2] |
| Temperature | Increasing Temperature (e.g., 30°C to 60°C) | Can decrease for some dyes[1][6] | Increases reaction rate, but also hydrolysis rate[6][7] | An optimum temperature balances fixation and hydrolysis.[7] |
| pH | Increasing pH (up to optimum, e.g., 10.5-11) | Decreases above optimum[6][10] | Significantly Increases[6][7] | Activates cellulose hydroxyl groups but high pH speeds hydrolysis.[2][6] |
| Liquor Ratio | Decreasing Ratio | Increases dye concentration | Increases[6][17] | A lower ratio enhances the chances of dye-fiber interaction.[6][10] |
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cellulose with this compound
-
Material Preparation: Start with scoured and bleached cellulosic fabric. Weigh the fabric to determine the required amounts of dye and chemicals.
-
Dye Bath Preparation:
-
Prepare the dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).
-
Dissolve this compound dye (e.g., 1% on weight of fabric - owf) in a small amount of water and add to the dyebath.
-
Add a wetting agent if necessary.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the cellulosic fabric into the dyebath at room temperature.
-
Run for 10-15 minutes to ensure even wetting.
-
Gradually add the required amount of electrolyte (e.g., Sodium Chloride, 40-60 g/L) in portions over 15-20 minutes.[7]
-
Continue running the machine for an additional 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Wash-off:
-
Drying: Dry the fabric at the appropriate temperature.
Protocol 2: Determination of Fixation Efficiency (%)
-
Measure Initial Dye Concentration: Prepare a standard solution of this compound and create a calibration curve using a UV-Vis Spectrophotometer at the dye's maximum wavelength (λmax). Measure the absorbance of the initial dyebath to determine the initial dye concentration (C_initial).
-
Measure Exhaustion: After the exhaustion phase (before adding alkali), take a sample of the dyebath. Measure its absorbance to determine the dye concentration (C_exhausted).
-
Measure Final Dye Concentration: After the fixation and wash-off steps, collect all the rinsing and soaping liquors. Measure the total volume and the concentration of dye in this collected effluent (C_unfixed).
-
Calculate Exhaustion and Fixation:
-
Exhaustion (%) = [(C_initial - C_exhausted) / C_initial] * 100
-
Fixation (%) = [((C_initial - C_exhausted) - C_unfixed) / (C_initial - C_exhausted)] * 100
-
Visualizations
Caption: A typical workflow for the exhaust dyeing of cellulose with reactive dyes.
Caption: The competing chemical pathways of fixation and hydrolysis for reactive dyes.
Caption: A logical workflow for troubleshooting poor fixation of reactive dyes.
References
- 1. textilelearner.net [textilelearner.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. banglajol.info [banglajol.info]
- 4. textileapex.com [textileapex.com]
- 5. irjet.net [irjet.net]
- 6. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 8. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Application of Reactive dye [textilefocus.com]
- 11. solutions.cht.com [solutions.cht.com]
- 12. Study on the Performance of Eco-Alkali in Dyeing of Cotton Fabric with Reactive Dyes [article.sapub.org]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. Soda Ash Substitutes Benefits in Textile Industry [colourinn.in]
- 16. fineotex.com [fineotex.com]
- 17. Factors Governing Reactive Dye Uptake [textileschool4u.blogspot.com]
- 18. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 19. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Reactive Yellow 15 stock solutions for research
Technical Support Center: Reactive Yellow 15
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of this compound (RY15) stock solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water.[1] Distilled or deionized water is recommended for preparing stock solutions. For specific experimental needs, ensure the solvent is compatible with your downstream applications.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, store this compound stock solutions in a cool, dry, and well-ventilated area.[2][3] Protect the solution from direct sunlight and extreme temperatures.[3] It is advisable to store the solution in tightly closed containers.[3][4][5] While a specific temperature is not always provided, refrigeration (2-8°C) is a common practice for preserving aqueous solutions of organic dyes.
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of the powdered dye is considered indefinite if stored properly.[5] However, the stability of the stock solution can be influenced by factors such as concentration, pH, and exposure to light and microbial contamination. It is best practice to prepare fresh solutions for critical experiments or to validate the stability of stored solutions over time.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid contact with strong oxidizing agents.[5] Additionally, be aware that reactive dyes can interact with various materials, so it is important to use compatible storage containers (e.g., glass or appropriate plastics).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results (e.g., color intensity, reactivity) | 1. Degradation of the stock solution: The dye may have degraded due to improper storage (exposure to light, high temperatures, or microbial growth). 2. Precipitation: The concentration of the dye may be too high for the solvent, or the temperature may have dropped, causing it to precipitate out of the solution. 3. Incorrect pH: The pH of the solution may have shifted, affecting the dye's chemical structure and reactivity. | 1. Prepare a fresh stock solution: If degradation is suspected, it is best to prepare a new solution from the powdered dye. 2. Check for precipitation: Visually inspect the solution. If precipitate is present, try gently warming the solution or filtering it. Consider preparing a more dilute stock solution. 3. Measure and adjust pH: Check the pH of your stock solution and adjust it to the desired range for your experiment. |
| Visible color change or fading of the stock solution | 1. Photodegradation: Exposure to light, especially UV light, can cause the dye to fade. 2. Chemical degradation: Interaction with contaminants or extreme pH levels can alter the dye's chromophore. | 1. Store in the dark: Always store stock solutions in amber bottles or wrap containers in aluminum foil to protect them from light. 2. Use high-purity solvent: Ensure the water or other solvent used is free from contaminants. |
| Precipitate formation in the stock solution | 1. Low temperature: The solubility of the dye may decrease at lower storage temperatures. 2. High concentration: The solution may be supersaturated. 3. Contamination: The presence of ions or other substances can reduce solubility. | 1. Gently warm the solution: Before use, allow the solution to come to room temperature and gently agitate to redissolve any precipitate. 2. Prepare a more dilute solution: If precipitation is a persistent issue, consider working with a lower concentration stock solution. 3. Use sterile filtration: For long-term storage, sterile filtering the solution into a sterile container can prevent microbial growth and potential contamination. |
Quantitative Data Summary
The stability of a dye solution can be inferred from its performance under various conditions. The following table summarizes key properties of this compound.
| Parameter | Value / Observation | Source |
| Molecular Formula | C₂₀H₂₀N₄Na₂O₁₁S₃ | [1] |
| Molecular Weight | 634.57 g/mol | [1] |
| Solubility in Water | 50 g/L | [1] |
| Appearance | Yellow powder | [1] |
| Stability | Stable under recommended storage conditions.[3] | [3] |
| Conditions to Avoid | Extremes of temperature and direct sunlight.[3] | [3] |
| Incompatible Materials | Strong oxidizing agents.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
Materials:
-
This compound powder (MW: 634.57 g/mol )
-
High-purity distilled or deionized water
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Amber glass storage bottle
Procedure:
-
Calculate the required mass of this compound powder. For a 10 mM solution in 100 mL:
-
Mass (g) = 0.010 mol/L * 0.100 L * 634.57 g/mol = 0.635 g
-
-
Accurately weigh out the calculated mass of the dye powder using an analytical balance.
-
Transfer the powder to the volumetric flask.
-
Add approximately half of the final volume of distilled water to the flask.
-
Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir until the powder is completely dissolved. The solution should be clear and yellow.
-
Once dissolved, remove the stir bar and carefully add distilled water to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass bottle for storage. Include the name of the compound, concentration, date of preparation, and your initials.
-
Store the solution in a cool, dark place, such as a refrigerator at 2-8°C.
Protocol 2: Spectrophotometric Quality Control of this compound Stock Solution
Objective: To assess the stability of the stock solution over time by measuring its absorbance.
Materials:
-
This compound stock solution
-
UV-Vis spectrophotometer
-
Cuvettes (e.g., quartz or plastic, depending on the wavelength)
-
High-purity distilled or deionized water (as a blank)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Prepare a dilution of your stock solution that falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).
-
Determine the maximum absorbance wavelength (λmax) for this compound by scanning the diluted solution across a range of wavelengths (e.g., 300-600 nm). The λmax for RY15 is approximately 428 nm.
-
Set the spectrophotometer to the determined λmax.
-
Use the high-purity water to blank the spectrophotometer.
-
Measure the absorbance of your diluted stock solution.
-
Record the date and the absorbance value.
-
To monitor stability, repeat this measurement periodically (e.g., weekly or monthly) using the same dilution factor. A significant decrease in absorbance (e.g., >10%) may indicate degradation of the dye.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for issues with this compound solutions.
References
Technical Support Center: Photostability of Reactive Yellow 15
This technical support guide provides troubleshooting information and frequently asked questions regarding the factors that affect the photostability of Reactive Yellow 15. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Direct quantitative data and established photodegradation pathways for this compound are limited in publicly available scientific literature. Therefore, the information presented in this guide, including quantitative data and degradation pathways, is primarily based on studies of structurally similar reactive azo dyes, such as Reactive Yellow 14, Reactive Yellow 145, and Reactive Yellow 160A. This information serves as a general guide and may not be fully representative of the specific behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a single azo class reactive dye. Its chemical formula is C₂₀H₂₀N₄Na₂O₁₁S₃ and its CAS Registry Number is 12226-47-0.[1] The structure of this compound contains an azo bond (-N=N-), which is the chromophore responsible for its yellow color and is often susceptible to photodegradation.
Q2: What are the primary factors that influence the photostability of this compound?
The photostability of reactive dyes like this compound is influenced by several factors, including:
-
pH: The pH of the solution can significantly affect the rate of photodegradation.
-
Light Intensity and Wavelength: The intensity and wavelength of the light source are critical factors in the rate of photofading.
-
Initial Dye Concentration: The concentration of the dye in solution can impact the penetration of light and the overall degradation kinetics.
-
Presence of Oxidizing Agents: Substances like hydrogen peroxide (H₂O₂) can accelerate photodegradation.
-
Presence of Photocatalysts: Semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) can enhance the rate of degradation under UV irradiation.
-
Auxiliary Chemicals and Inorganic Ions: The presence of salts, surfactants, and other ions in the solution can either inhibit or accelerate the photodegradation process.
Q3: How does pH affect the photostability of this compound?
The effect of pH on the photostability of reactive dyes can be complex and depends on the specific dye structure. For some reactive dyes, acidic conditions have been shown to enhance the rate of photodegradation. For instance, in the case of Reactive Yellow 145, the maximum decolorization was observed at a pH of 3.[2] Conversely, for other reactive dyes, maximum degradation rates have been observed in neutral or alkaline conditions. It is crucial to experimentally determine the optimal pH for the desired stability or degradation of this compound.
Q4: Can the presence of other chemicals in my formulation affect the photostability of this compound?
Yes, the presence of other chemicals can significantly impact photostability. For example:
-
Hydrogen Peroxide (H₂O₂): The addition of H₂O₂ can accelerate the photodegradation of reactive dyes by generating highly reactive hydroxyl radicals (•OH).[2]
-
Inorganic Ions: The presence of certain anions can influence the photodegradation rate. For Reactive Yellow 145, the presence of sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) ions was found to increase the photodegradation rate, while carbonate (CO₃²⁻) and phosphate (B84403) (PO₄³⁻) ions decreased it.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Rapid fading of this compound in solution upon light exposure. | The solution pH may be promoting photodegradation. | Adjust the pH of the solution. Conduct a pH stability study to determine the optimal pH range for your application. |
| Presence of unintentional oxidizing agents or metal ions. | Analyze the composition of your solution for trace contaminants. Use high-purity solvents and reagents. | |
| High intensity of the light source. | Reduce the intensity of the light source or use light filters to block specific wavelengths known to cause degradation. | |
| Inconsistent photostability results between experiments. | Variation in initial dye concentration. | Ensure precise and consistent preparation of dye solutions for all experiments. |
| Fluctuations in temperature. | Control the temperature of the experimental setup, as temperature can influence reaction kinetics. | |
| Inconsistent composition of the solvent or buffer. | Prepare fresh solvents and buffers for each set of experiments and ensure their consistency. | |
| Precipitation or change in solubility of the dye during photostability testing. | Photodegradation products may have lower solubility. | Analyze the solution for degradation products. Consider adjusting the solvent system if precipitation is an issue. |
| pH shift during the experiment. | Monitor and control the pH of the solution throughout the experiment. |
Quantitative Data Summary
The following tables summarize quantitative data on the photodegradation of reactive dyes that are structurally similar to this compound. This data can provide insights into the expected behavior of this compound under various conditions.
Table 1: Effect of pH on the Photodegradation of Reactive Yellow 145
| pH | Decolorization Efficiency (%) | Reference |
| 3 | ~95 | [2] |
| 5 | ~80 | [2] |
| 7 | ~70 | [2] |
| 9 | ~60 | [2] |
| 11.5 | ~55 | [2] |
Table 2: Effect of H₂O₂ Concentration on the Photodegradation of Reactive Yellow 145
| H₂O₂ Concentration (mol/L) | Degradation Rate Constant (min⁻¹) | Reference |
| 0 | - | [2] |
| 1 | - | [2] |
| 3 | Max | [2] |
| >3 | Decreasing | [2] |
Experimental Protocols
General Protocol for Assessing the Photostability of this compound in Solution
This protocol outlines a general method for evaluating the photostability of this compound in an aqueous solution.
1. Materials and Equipment:
-
This compound
-
High-purity water or appropriate buffer solution
-
pH meter
-
UV-Vis Spectrophotometer
-
Light source with controlled intensity and wavelength (e.g., Xenon lamp with filters)
-
Stir plate and stir bars
-
Quartz cuvettes
-
Temperature-controlled chamber
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer. Prepare experimental samples by diluting the stock solution to the desired initial concentration.
-
Initial Characterization: Measure the initial absorbance spectrum of the dye solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Photostability Experiment:
-
Place a known volume of the dye solution in a quartz cuvette or reaction vessel.
-
Place the vessel in a temperature-controlled chamber under the light source.
-
Start the light exposure and a timer simultaneously.
-
At regular time intervals, withdraw a small aliquot of the solution.
-
-
Analysis:
-
Measure the absorbance of each aliquot at the λmax.
-
Calculate the percentage of dye remaining at each time point using the formula: % Dye Remaining = (Absorbance at time t / Initial Absorbance) * 100
-
Plot the percentage of dye remaining or the natural log of the absorbance ratio versus time to determine the degradation kinetics.
-
5. Control Experiments:
-
Run a control experiment in the dark to assess the thermal stability of the dye under the same conditions.
-
Run control experiments with blank solvent/buffer to account for any changes in the medium upon irradiation.
Visualizations
Logical Relationships in Photostability Experiments
Caption: Factors influencing the photostability of this compound.
Generalized Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of this compound.
Conceptual Signaling Pathway for Azo Dye Photodegradation
Caption: Conceptual pathway of azo dye photodegradation.
References
Technical Support Center: Enhancing the Photocatalytic Degradation of Reactive Yellow 15 (RY15)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the rate of photocatalytic degradation of Reactive Yellow 15 (RY15). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocatalytic degradation of RY15?
A1: The photocatalytic degradation of RY15, an azo dye, typically follows a mechanism involving a semiconductor photocatalyst (like TiO₂ or ZnO). When the photocatalyst is irradiated with light of sufficient energy (equal to or greater than its bandgap), electron-hole pairs are generated. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while electrons reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂•⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can break down the complex structure of the RY15 dye into simpler, less harmful compounds, eventually leading to complete mineralization into CO₂, H₂O, and inorganic ions.
Q2: Which photocatalysts are most effective for RY15 degradation?
A2: Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used and effective photocatalysts for the degradation of azo dyes like RY15.[1][2] This is due to their high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. The anatase phase of TiO₂ is often reported to be more efficient than the rutile phase for dye degradation.[3]
Q3: How can I monitor the degradation of RY15 during my experiment?
A3: The degradation of RY15 can be monitored by taking aliquots of the reaction solution at different time intervals and measuring the change in the dye's concentration. This is typically done using a UV-Vis spectrophotometer to measure the absorbance at the maximum wavelength (λ_max) of RY15. The degradation efficiency can be calculated from the change in absorbance. For a more detailed analysis of the degradation byproducts, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Troubleshooting Guide: Enhancing Degradation Rate
Q4: My degradation rate for RY15 is very slow. What are the key parameters I should optimize?
A4: Several key parameters significantly influence the rate of photocatalytic degradation. To enhance the degradation rate, you should systematically optimize the following:
-
pH of the solution: The pH affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface.[1][5][6]
-
Catalyst concentration (dosage): The amount of photocatalyst used is crucial. An optimal concentration exists where the degradation rate is maximized.[7]
-
Initial dye concentration: Generally, the degradation rate decreases as the initial dye concentration increases.[8]
-
Addition of an oxidizing agent: The presence of an oxidizing agent like hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate.[8][9]
Q5: What is the optimal pH for the photocatalytic degradation of RY15, and why is it so important?
A5: For reactive azo dyes like Reactive Yellow 145 (a close analogue to RY15), an acidic pH, typically around 3, has been shown to be optimal for degradation using TiO₂.[8] The pH is critical because it determines the surface charge of the photocatalyst. At a pH below its point of zero charge (pzc), the surface of TiO₂ is positively charged, which promotes the adsorption of anionic dyes like RY15, leading to a higher degradation rate. Conversely, at a higher pH, the catalyst surface becomes negatively charged, leading to electrostatic repulsion of the anionic dye and a decrease in degradation efficiency.[8]
Q6: I'm observing that increasing the catalyst concentration beyond a certain point decreases the degradation rate. Why does this happen?
A6: While increasing the catalyst concentration initially enhances the degradation rate by providing more active sites, a further increase beyond an optimal point can have a negative effect.[7] This is due to a few factors:
-
Increased turbidity: A high concentration of catalyst particles can make the solution more turbid, which scatters the incident light and prevents it from reaching the catalyst surface effectively.[10]
-
Particle agglomeration: At high concentrations, catalyst nanoparticles tend to agglomerate, which reduces the effective surface area available for light absorption and reaction.[11]
Q7: How does adding hydrogen peroxide (H₂O₂) enhance the degradation rate, and what is the optimal concentration?
A7: Hydrogen peroxide can significantly accelerate the photocatalytic degradation rate by acting as an additional source of hydroxyl radicals and as an efficient electron scavenger.[8][12] It can be directly photolyzed by UV light to form •OH radicals and can also accept photogenerated electrons from the catalyst's conduction band, which inhibits electron-hole recombination. For the degradation of Reactive Yellow 145, the rate was observed to increase with H₂O₂ concentration up to 3 mol/L.[8] However, an excessive concentration of H₂O₂ can be detrimental as it can act as a scavenger of hydroxyl radicals, thus reducing the degradation rate.[8][13]
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the photocatalytic degradation of reactive azo dyes, using Reactive Yellow 145 as a proxy for RY15.
Table 1: Effect of Initial Dye Concentration on Degradation Efficiency of RY145
| Initial Dye Concentration (mg/L) | Degradation Efficiency (%) after a fixed time |
| 5 | High |
| 10 | Moderate-High |
| 20 | Moderate |
| 30 | Moderate-Low |
| 40 | Low |
| (Data adapted from studies on Reactive Yellow 145, showing a general trend where degradation efficiency decreases with increasing initial dye concentration)[8] |
Table 2: Effect of pH on the Decolorization Rate of RY145
| pH | Decolorization Efficiency (%) |
| 3 | Maximum |
| 5 | High |
| 7 | Moderate |
| 9 | Low |
| 11.5 | Very Low |
| (Data adapted from studies on Reactive Yellow 145, indicating that acidic conditions are favorable for degradation)[8] |
Table 3: Effect of H₂O₂ Concentration on the Degradation Rate of RY145
| H₂O₂ Concentration (mol/L) | Relative Degradation Rate |
| 0 | Base Rate |
| 1 | Increased |
| 2 | Further Increased |
| 3 | Maximum |
| >3 | Decreased |
| (Data adapted from studies on Reactive Yellow 145, demonstrating an optimal concentration for H₂O₂ addition)[8] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of RY15
-
Preparation of Dye Solution: Prepare a stock solution of RY15 in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).
-
Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 1 g/L of TiO₂) to the RY15 solution in a photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp). Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw a small aliquot of the suspension.
-
Sample Preparation: Centrifuge or filter the aliquot to remove the catalyst particles.
-
Analysis: Measure the absorbance of the supernatant at the λ_max of RY15 using a UV-Vis spectrophotometer.
-
Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
-
Precursor Solution: Prepare a solution of titanium isopropoxide (TTIP) in ethanol.
-
Hydrolysis: In a separate beaker, prepare a mixture of deionized water and ethanol.
-
Mixing: Slowly add the TTIP solution to the water-ethanol mixture under vigorous stirring.
-
Gelation: Continue stirring until a gel is formed.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24 hours).
-
Drying: Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 400-500 °C) to obtain the crystalline TiO₂ nanoparticles.
Visualizations
Caption: Experimental workflow for photocatalytic degradation of RY15.
Caption: Mechanism of photocatalytic degradation of RY15.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Photocatalytic Degradation of Brilliant Green Using ZnO Nanoparticles " by Nur ‘Aamirah Syaamilah Alim, Malai Haniti Sheikh Abdul Hamid et al. [ephys.kz]
- 3. Photodegradation of organic dyes based on anatase and rutile TiO2 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of photocatalytic degradation of reactive yellow 17 dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. aet.irost.ir [aet.irost.ir]
- 11. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalysis Research | Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition [lidsen.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Adsorbent Dosage for Reactive Yellow 15 Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of Reactive Yellow 15 from aqueous solutions using adsorbents.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing adsorbent dosage on the removal efficiency of this compound?
A1: Generally, increasing the adsorbent dosage leads to a higher percentage of dye removal. This is attributed to the increased availability of active adsorption sites on the adsorbent surface. However, after a certain point, the removal efficiency may plateau or even slightly decrease. This is because at high adsorbent concentrations, the available dye molecules are limited, leading to an oversaturation of adsorption sites.
Q2: Why is my dye removal efficiency decreasing at very high adsorbent dosages?
A2: A decrease in removal efficiency at very high adsorbent dosages can be due to several factors, including the aggregation of adsorbent particles, which reduces the effective surface area available for adsorption. Additionally, at a fixed dye concentration, a higher adsorbent dose can lead to a lower amount of dye adsorbed per unit mass of the adsorbent (q_e), even though the overall percentage of removal might be high.
Q3: How does the initial concentration of this compound affect the required adsorbent dosage?
A3: The initial dye concentration is a critical factor. At a fixed adsorbent dosage, the percentage of dye removal often decreases as the initial dye concentration increases.[1] This is because the active sites on the adsorbent become saturated with dye molecules. Conversely, at higher initial dye concentrations, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) tends to increase due to a higher concentration gradient, which acts as a driving force for the adsorption process.[1]
Q4: What is the optimal pH for the removal of this compound?
A4: The optimal pH for the adsorption of this compound, an anionic dye, is typically in the acidic range, often around pH 2.[1][2] At low pH, the surface of many adsorbents becomes positively charged (protonated), which enhances the electrostatic attraction with the negatively charged anionic dye molecules.[1] As the pH increases, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion and a decrease in dye removal efficiency.[1]
Q5: How long should I run my adsorption experiment to reach equilibrium?
A5: The time required to reach equilibrium depends on several factors, including the type of adsorbent, initial dye concentration, and agitation speed. Typically, the initial adsorption rate is rapid due to the abundance of available active sites on the adsorbent surface. This is followed by a slower adsorption phase until equilibrium is reached.[1] For Reactive Yellow dyes, equilibrium can often be achieved within a range of 15 minutes to 240 minutes.[2][3] It is recommended to perform a kinetic study to determine the optimal contact time for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low dye removal efficiency despite using a high adsorbent dosage. | 1. Adsorbent aggregation reducing effective surface area.2. Suboptimal pH of the solution.3. Insufficient contact time to reach equilibrium.4. Inaccurate measurement of dye concentration. | 1. Ensure proper mixing and agitation to prevent particle aggregation.2. Optimize the solution pH; for this compound, an acidic pH is generally preferred.[1][2]3. Conduct a kinetic study to determine the equilibrium time.4. Calibrate your spectrophotometer and verify the accuracy of your analytical method. |
| Inconsistent or non-reproducible results. | 1. Variability in adsorbent preparation or activation.2. Fluctuations in experimental conditions (temperature, pH, agitation speed).3. Inhomogeneous adsorbent slurry.4. Errors in preparing dye stock solutions. | 1. Standardize the adsorbent preparation and activation protocol.2. Carefully control and monitor all experimental parameters.3. Ensure the adsorbent is well-dispersed in the solution before starting the experiment.4. Prepare fresh stock solutions and verify their concentrations. |
| Adsorption capacity (q_e) decreases with increasing adsorbent dosage. | This is an expected trend. With a fixed initial dye concentration, a larger amount of adsorbent provides more active sites, but each site adsorbs fewer dye molecules on average. | Focus on the percentage of dye removal for optimizing the dosage for treatment purposes, while q_e is more relevant for understanding the adsorbent's intrinsic capacity. |
| The color of the solution does not change significantly even after adding the adsorbent. | 1. The chosen adsorbent has a low affinity for this compound.2. The adsorbent is already saturated from previous use or improper storage.3. The pH is highly unfavorable for adsorption. | 1. Consider using a different adsorbent material known to be effective for anionic dyes.2. Use fresh or properly regenerated adsorbent.3. Adjust the pH to the optimal range for your adsorbent-dye system. |
Data Presentation
Table 1: Effect of Adsorbent Dosage on Reactive Yellow 145 Removal Efficiency (Adsorbent: Teff Straw Activated Carbon)
| Adsorbent Dosage (g/L) | Removal Efficiency (%) |
| 0.1 | ~75 |
| 0.2 | ~85 |
| 0.3 | ~92 |
| 0.4 | ~98 |
| 0.5 | ~98 |
Data synthesized from a study by F. T. Awoke et al. (2023).[1]
Table 2: Effect of Adsorbent Dosage on Reactive Yellow 145 Removal Efficiency (Adsorbent: White Quartz)
| Adsorbent Dosage (g/50 mL) | Removal Efficiency (%) |
| 1 | 81.6 |
| 2 | Not Specified |
| 3 | Not Specified |
| 4 | 57.5 |
Data from a study by S. A. Kazi et al. (2016).[3]
Experimental Protocols
Protocol 1: Batch Adsorption Experiment to Determine Optimal Adsorbent Dosage
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
-
Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of a fixed initial concentration (e.g., 50 mg/L).
-
Experimental Setup:
-
Take a series of flasks (e.g., 250 mL Erlenmeyer flasks).
-
Add a fixed volume of the dye working solution to each flask (e.g., 100 mL).
-
Add varying amounts of the adsorbent to each flask to achieve the desired dosage range (e.g., 0.1 g/L to 2.0 g/L).
-
-
Adsorption Process:
-
Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and constant temperature (e.g., 25°C).
-
Maintain a constant pH throughout the experiment by adding small amounts of HCl or NaOH as needed.
-
Allow the mixture to agitate for a predetermined time sufficient to reach equilibrium (determined from a prior kinetic study).
-
-
Sample Analysis:
-
After the specified contact time, withdraw samples from each flask.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Visualizations
Caption: Workflow for determining optimal adsorbent dosage.
Caption: Troubleshooting logic for low dye removal efficiency.
References
Technical Support Center: Biodegradation of Vinyl Sulfone Dyes
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals engaged in the biodegradation of vinyl sulfone dyes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during vinyl sulfone dye biodegradation experiments.
Q1: Why is the biodegradation of our vinyl sulfone dye so slow or incomplete?
A1: The slow or incomplete biodegradation of vinyl sulfone dyes is a common issue stemming from their complex and stable chemical structure. Several factors can contribute to this recalcitrance:
-
The Azo Bond: Many vinyl sulfone dyes are also azo dyes, containing one or more nitrogen-nitrogen double bonds (-N=N-). This bond is electron-deficient and highly stable, making it resistant to aerobic degradation.[1][2] The initial and often rate-limiting step is the reductive cleavage of this bond, which typically occurs under anaerobic or microaerophilic conditions.[3][4]
-
The Sulfonate/Sulfone Groups: The presence of sulfonate (-SO₃H) or sulfone (-SO₂) groups in the dye molecule significantly increases its solubility in water but also contributes to its resistance to biodegradation.[5] These electron-withdrawing groups make the aromatic rings less susceptible to oxidative attack by microbial enzymes.[5] The hydrophilic nature of the sulfonate group can also hinder the transport of the dye across the bacterial cell membrane.[5]
-
Complex Aromatic Structures: Vinyl sulfone dyes often possess multiple complex aromatic rings. The intricate and stable nature of these structures makes them inherently difficult for microorganisms to break down.[6]
-
Toxicity: High concentrations of the dye can be toxic to the microorganisms, inhibiting their metabolic activity and growth.[3] Additionally, the aromatic amines produced as intermediate degradation products can also be toxic, potentially halting the degradation process.[6]
Troubleshooting:
-
Optimize Oxygen Conditions: Employ a sequential anaerobic/aerobic or microaerophilic/aerobic process. The initial anaerobic/microaerophilic stage is crucial for the reductive cleavage of the azo bond, while the subsequent aerobic stage is necessary for the degradation of the resulting aromatic amines.[4]
-
Acclimatize Your Microbial Culture: Gradually expose your microbial consortium to increasing concentrations of the dye. This selective pressure can enrich for and enhance the activity of dye-degrading microorganisms.[7]
-
Supplement with Co-substrates: Many microorganisms cannot utilize the dye as a sole carbon and nitrogen source. The addition of a readily available carbon source (like glucose) and a nitrogen source (like yeast extract) can stimulate microbial growth and the production of the necessary enzymes for dye degradation.[3]
-
Adjust pH and Temperature: The optimal pH for bacterial dye degradation is typically between 6.0 and 10.0, while the optimal temperature is often around 37°C.[3][8] Verify that your experimental conditions are within the optimal range for your chosen microorganisms.
Q2: We are observing decolorization, but is the dye being fully degraded?
A2: Decolorization is a primary indicator of biodegradation, as it signifies the cleavage of the chromophoric group (often the azo bond). However, decolorization alone does not guarantee complete mineralization of the dye into non-toxic products like carbon dioxide and water. The breakdown of the azo bond results in the formation of colorless, but potentially carcinogenic, aromatic amines.[6] Therefore, it is crucial to monitor the degradation of these intermediates.
Troubleshooting:
-
Analytical Confirmation: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the parent dye and its intermediate products.[9] HPLC is effective for monitoring the concentration of the water-soluble dye and its polar metabolites, while GC-MS is well-suited for identifying volatile aromatic amines after extraction.[9][10]
-
Toxicity Assays: Conduct phytotoxicity or microbial toxicity tests on the treated effluent to ensure that the degradation products are less toxic than the parent dye.
Q3: What type of microorganisms should we use for vinyl sulfone dye biodegradation?
A3: A variety of microorganisms, including bacteria, white-rot fungi, and microbial consortia, have shown potential for degrading vinyl sulfone dyes.
-
Bacteria: Bacterial species from genera such as Bacillus, Pseudomonas, and Enterobacter have been reported to effectively decolorize and degrade these dyes.[1][11][12] They often possess enzymes like azoreductase, which are key for the initial cleavage of the azo bond.[13]
-
White-Rot Fungi: Fungi, particularly white-rot fungi like Trametes versicolor and Pleurotus ostreatus, produce powerful extracellular ligninolytic enzymes such as laccases and peroxidases.[14][15][16] These enzymes have a broad substrate specificity and can oxidize a wide range of complex aromatic compounds, including vinyl sulfone dyes.[14]
-
Microbial Consortia: A consortium of different microbial species often exhibits higher degradation efficiency than a single species.[12][13] This is due to synergistic interactions where different members of the consortium can carry out different steps of the degradation pathway.[13]
Troubleshooting:
-
Source of Microorganisms: Isolate microorganisms from environments contaminated with textile effluents. These organisms are more likely to be adapted to the presence of dyes.[17]
-
Consortium Development: If using a consortium, ensure the members are compatible and work synergistically.
Section 2: Data Presentation
The following tables summarize quantitative data on the biodegradation of common vinyl sulfone dyes under various experimental conditions.
Table 1: Biodegradation of Reactive Black 5 (RB5)
| Microorganism/Consortium | Dye Conc. (mg/L) | Conditions | Time (h) | Degradation (%) | Reference |
| Bacillus sp. YZU1 | 100 | Static, pH 7.0, 40°C | 120 | ~95 | [1] |
| Bacillus albus DD1 | 200 | Static, pH 7.6, with yeast extract | 60 | 98 | [2] |
| Pseudomonas entomophila BS1 | Not specified | Static, pH 5-9, 37°C | 120 | 93 | [2] |
| Enterobacter sp. EC3 | Not specified | Anaerobic, pH 7.0, 37°C | 36 | 92.56 | [11] |
| Paenibacillus sp. (immobilized) | 100 | Facultative anaerobic/aerobic | Not specified | 91 | [18] |
| Bacterial Consortium (Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia) | 70 | Static, Optimized media | 48 | 98.56 | [13] |
Table 2: Biodegradation of Reactive Blue 19 (RB19) and Other Vinyl Sulfone Dyes
| Dye | Microorganism | Dye Conc. (mg/L) | Conditions | Time (days) | Degradation (%) | Reference |
| Reactive Blue 19 | Activated Sludge | Not specified | Anaerobic | Not specified | Degraded | [6] |
| Reactive Violet 5 | Activated Sludge | Not specified | Anaerobic | Not specified | Degraded (chromophore destroyed) | [6] |
| Reactive Blue 4 | Perreniporia tephropora | 300 | Static, pH 5.5, 30°C | 15 | 85.75 | [19] |
| Reactive Red 120 | Bacterial Consortium | Not specified | Not specified | Not specified | Complete decolorization | [9] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in the study of vinyl sulfone dye biodegradation.
Protocol 1: Isolation and Screening of Dye-Degrading Bacteria
Objective: To isolate and screen for bacteria capable of degrading vinyl sulfone dyes from a contaminated source.
Materials:
-
Soil or effluent sample from a textile industry site.
-
Sterile saline solution (0.85% NaCl).
-
Nutrient Agar (B569324)/Broth or Mineral Salt Medium (MSM).
-
Vinyl sulfone dye stock solution (e.g., Reactive Black 5).
-
Petri dishes, flasks, incubator, shaker.
Procedure:
-
Sample Collection and Enrichment:
-
Collect soil or effluent samples from a site contaminated with textile dyes.
-
Prepare an enrichment culture by adding 1g of soil or 10 mL of effluent to 100 mL of sterile nutrient broth or MSM supplemented with the target vinyl sulfone dye (e.g., 100 mg/L).[13][20]
-
Incubate the flask at 37°C for 3-5 days on a rotary shaker.[17]
-
-
Isolation:
-
Screening:
-
Observe the plates for bacterial colonies that form a clear zone (halo) around them, indicating dye degradation.[17]
-
Select and purify these colonies by re-streaking onto fresh dye-containing agar plates.
-
-
Quantitative Decolorization Assay:
-
Inoculate the purified isolates into liquid medium containing a known concentration of the dye.
-
Incubate under optimal conditions (e.g., static or shaking, 37°C, pH 7.0).
-
At regular intervals, withdraw a sample, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Azoreductase Activity Assay
Objective: To determine the activity of azoreductase, a key enzyme in the reductive cleavage of azo dyes.
Materials:
-
Bacterial cell culture grown in the presence of the dye.
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0).
-
NADH solution.
-
Azo dye substrate solution (e.g., Methyl Red or the vinyl sulfone dye of interest).
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction (for intracellular enzymes):
-
Harvest bacterial cells from the culture by centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in the buffer and lyse them using sonication or another appropriate method.
-
Centrifuge the lysate to remove cell debris. The supernatant is the crude enzyme extract.
-
-
Enzyme Assay:
-
In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer.
-
Crude enzyme extract.
-
Azo dye substrate.
-
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at the λmax of the dye over time.
-
One unit of azoreductase activity can be defined as the amount of enzyme that catalyzes the degradation of 1 µmol of the dye per minute.
-
Protocol 3: Sample Preparation for HPLC and GC-MS Analysis
Objective: To prepare samples from the biodegradation experiment for analysis of the parent dye and its degradation products.
A. HPLC Sample Preparation:
-
Withdraw a sample from the culture medium.
-
Centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates.[21]
-
The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if the concentration is too high.[21]
B. GC-MS Sample Preparation for Aromatic Amines:
-
Liquid-Liquid Extraction:
-
Take a known volume of the centrifuged and filtered supernatant.
-
Perform a liquid-liquid extraction using an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[10] Repeat the extraction 2-3 times.
-
Combine the organic phases.
-
-
Concentration:
-
Evaporate the solvent from the combined organic phases using a rotary evaporator or a gentle stream of nitrogen to concentrate the metabolites.[10]
-
-
Reconstitution/Derivatization:
-
Reconstitute the dried extract in a small volume of a GC-compatible solvent (e.g., methanol, hexane).[10][22]
-
For non-volatile or polar amines, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.[10]
-
The prepared sample is now ready for injection into the GC-MS.
-
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows in vinyl sulfone dye biodegradation.
Caption: Workflow for a typical vinyl sulfone dye biodegradation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. iwaponline.com [iwaponline.com]
- 3. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jabsonline.org [jabsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
- 13. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
- 19. ijcmas.com [ijcmas.com]
- 20. Isolation and Screening of Dye Degrading Micro-organisms from the Effluents of Dye and Textile Industries at Surat [article.sapub.org]
- 21. irjet.net [irjet.net]
- 22. uoguelph.ca [uoguelph.ca]
Minimizing hydrolysis of Reactive Yellow 15 in dyeing processes
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of Reactive Yellow 15 during dyeing processes, ensuring optimal reaction efficiency and reproducibility.
Section 1: FAQs - Understanding Hydrolysis of this compound
Q1: What is dye hydrolysis and why is it a significant issue with this compound?
A: Hydrolysis is a chemical reaction where the reactive group of a dye molecule, in this case, this compound, reacts with water (specifically hydroxyl ions, OH⁻) instead of the functional groups on the fiber (e.g., hydroxyl groups on cellulose).[1][2][3][4] This reaction deactivates the dye, converting it into a non-reactive form that can no longer form a stable covalent bond with the substrate.[5][6] This is a major issue because it leads to a significant loss of dye, with potential wastage of up to 40-60%, resulting in lower color yield and increased effluent load.[1]
Q2: What are the primary consequences of excessive hydrolysis in my experiments?
A: Excessive hydrolysis of this compound can lead to several critical experimental issues:
-
Reduced Color Yield: A significant portion of the dye becomes inactive, leading to shades that are lighter or less vibrant than intended.[2]
-
Poor Reproducibility: Inconsistent hydrolysis rates between experiments can cause significant batch-to-batch shade variations.[7][8]
-
Low Wash Fastness: The hydrolyzed dye has a low affinity for the fiber and only adheres physically.[5][6] If not completely washed off, it will bleed during subsequent washing, leading to poor wet fastness properties.[2][5]
-
Increased Costs and Environmental Impact: Dye wastage increases costs. Furthermore, the laborious washing process required to remove the hydrolyzed dye consumes large amounts of water and energy and generates highly colored effluent that requires treatment.[1][5]
Q3: How can I visually identify if significant hydrolysis has occurred in the dye bath?
A: While it is difficult to visually distinguish between the reactive and hydrolyzed forms of the dye in solution as their colors are very similar, you can infer the extent of hydrolysis from the results of your dyeing process.[9] Signs of significant hydrolysis include a noticeable decrease in the depth of the final color on the fabric compared to a standard, and excessive color bleeding during the initial rinsing and soaping stages.
Section 2: Troubleshooting Guide - Minimizing Hydrolysis
Q4: My final color yield is low, and the shade is much lighter than expected. Is hydrolysis the primary cause?
A: Yes, low color yield is a classic symptom of excessive dye hydrolysis.[2][8] When the dye reacts with water instead of the fiber, there is less active dye available for fixation, resulting in a weaker shade. To troubleshoot this, you should critically evaluate the factors that accelerate hydrolysis, particularly high pH and high temperature during the fixation stage.
Q5: I'm observing poor wash fastness and color bleeding from my dyed substrate. How does this relate to hydrolysis?
A: Poor wash fastness is a direct consequence of unfixed, hydrolyzed dye remaining on the fabric.[5][6] The hydrolyzed dye molecules are not covalently bonded to the fiber and are easily removed during washing, causing staining on adjacent materials and a gradual fading of the fabric.[2] This indicates that either the initial hydrolysis was too high, the post-dyeing wash-off process was insufficient, or a combination of both.
Q6: What are the most critical process parameters to control for minimizing the hydrolysis of this compound?
A: The rate of hydrolysis is highly sensitive to several process parameters. Careful control is essential for maximizing fixation. The most critical factors include pH, temperature, reaction time, and liquor ratio.[1][5][6] Always prepare dye and alkali solutions separately and combine them just before starting the fixation step to minimize the time the dye spends in an active, alkaline state.[1][3]
Section 3: Quantitative Data & Key Parameters
The tables below summarize the key factors that influence the hydrolysis of reactive dyes and provide recommended starting parameters for dyeing processes with this compound.
Table 1: Key Factors Influencing Hydrolysis of Reactive Dyes
| Parameter | Effect on Hydrolysis Rate | Recommended Control Measures |
| pH | Increases significantly with higher alkalinity.[1][5][6] | Maintain pH in the optimal range for fixation (typically 10.5-11) and avoid exceeding pH 11, as this drastically accelerates hydrolysis.[5][6][8] |
| Temperature | Increases with higher temperature.[1][3][5][6] | Use the lowest temperature that allows for efficient fixation. For dissolving the dye powder, the temperature should not exceed 40°C.[1][3] |
| Reaction Time | Increases with longer exposure to alkaline conditions.[1] | Minimize the time the dye is in contact with alkali before and during fixation.[3][10] |
| Liquor Ratio | A higher (longer) liquor ratio can increase the rate of hydrolysis.[1][4] | Use the lowest practical liquor ratio suitable for the equipment and substrate to increase the probability of dye-fiber interaction over dye-water interaction.[11] |
| Electrolyte Conc. | High salt concentration can increase dye aggregation, which may reduce the hydrolysis rate.[5][6] | Optimize salt concentration to maximize dye exhaustion during the neutral phase before adding alkali. |
Table 2: Recommended Starting Parameters for Dyeing with this compound (Exhaust Method)
| Parameter | Recommended Value | Rationale |
| Dye Dissolving Temp. | < 40°C | Prevents premature hydrolysis before the dye is added to the bath.[1][3] |
| Dyeing Temperature | 60°C - 80°C | This range is typical for vinyl sulphone dyes like RY15.[12][13] The optimal temperature must be determined experimentally to balance fixation and hydrolysis rates. |
| Fixation pH | 10.5 - 11.0 | Provides sufficient activation of cellulose (B213188) fibers without causing excessive dye hydrolysis.[8] |
| Alkali | Soda Ash (Na₂CO₃) | A common alkali used to achieve the target pH for fixation. |
| Electrolyte | Glauber's Salt (Na₂SO₄) | Used to promote the exhaustion of the dye onto the fiber from the solution. |
Section 4: Experimental Protocols
Q7: How can I quantitatively measure the extent of hydrolysis in my dye bath?
A: The most reliable and widely used method for quantifying dye hydrolysis is High-Performance Liquid Chromatography (HPLC).[9][14] This technique can effectively separate the original, unhydrolyzed reactive dye from its hydrolyzed form, allowing for precise measurement of each component. Other methods include Thin Layer Chromatography (TLC) for qualitative assessment and Capillary Electrophoresis (CE).[9][15]
Protocol 1: Measurement of this compound Hydrolysis using HPLC
Principle: This protocol uses reverse-phase HPLC to separate the more polar hydrolyzed form of this compound from the less polar, unhydrolyzed (vinyl sulfone) form. Quantification is achieved by integrating the peak areas from the chromatogram detected at the dye's maximum absorption wavelength.[14]
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) solution).[14]
-
Dye samples collected from the dye bath at various time points.
-
Deionized water.
-
Neutralizing agent (e.g., dilute acetic acid) to stop the hydrolysis reaction in the collected samples.
Procedure:
-
Sample Preparation:
-
At specified time intervals during the dyeing process (especially after alkali addition), withdraw a small aliquot of the dye bath.
-
Immediately neutralize the sample by adding a quenching agent (e.g., dilute acid) to stop the hydrolysis reaction.
-
Dilute the sample with deionized water to a concentration suitable for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.[14]
-
Detection Wavelength: Maximum absorbance wavelength of this compound.
-
Mobile Phase Gradient: A gradient elution is typically used, starting with a higher proportion of the aqueous mobile phase (B) and gradually increasing the proportion of the organic phase (A) to elute the dye components. An example gradient can be adapted from established methods.[14]
-
-
Data Analysis:
-
Identify the peaks corresponding to the hydrolyzed and unhydrolyzed forms of this compound based on their retention times. (Note: The hydrolyzed form is typically more polar and will elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of hydrolyzed dye using the following formula: % Hydrolysis = [Area of Hydrolyzed Dye Peak / (Area of Hydrolyzed Dye Peak + Area of Unhydrolyzed Dye Peak)] x 100
-
Section 5: Visual Guides
The following diagrams illustrate the key chemical pathways, troubleshooting logic, and influencing factors related to the hydrolysis of this compound.
Caption: The competing reactions of fixation and hydrolysis for this compound.
References
- 1. textileapex.com [textileapex.com]
- 2. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 3. textilelearner.net [textilelearner.net]
- 4. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 5. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 6. What is most afraid of reactive dyes? The color difference caused by hydrolysis? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. benchchem.com [benchchem.com]
- 8. autumnchem.com [autumnchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. longwayeducation.com [longwayeducation.com]
- 14. irjet.net [irjet.net]
- 15. researchgate.net [researchgate.net]
Influence of inorganic ions on Reactive Yellow 15 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Reactive Yellow 15 (RY15). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for degrading this compound?
A1: Advanced Oxidation Processes (AOPs) are highly effective for the degradation of this compound and other azo dyes.[1] These methods utilize highly reactive species, most notably hydroxyl radicals (•OH), to break down the complex dye molecule.[1][2] Common AOPs include:
-
Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV irradiation in the photo-Fenton process.[2][3]
-
Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species.[4][5]
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals.[6]
-
Sonolysis: This process uses high-frequency ultrasound to create acoustic cavitation, which generates localized hot spots and reactive radicals that can degrade the dye.[7]
-
Gamma Radiolysis: High-energy gamma radiation can be used to generate hydroxyl radicals from water molecules, leading to dye degradation.[7]
Q2: My degradation efficiency for this compound is lower than expected. What are the potential causes?
A2: Several factors can contribute to low degradation efficiency. Consider the following troubleshooting steps:
-
Incorrect pH: The pH of the reaction medium is a critical parameter. For Fenton and photo-Fenton processes, the optimal pH is typically acidic, around pH 3.[3] At higher pH values, iron can precipitate as ferric hydroxide, reducing the availability of the catalyst.[3] For photocatalytic processes, the optimal pH can vary depending on the surface charge of the catalyst and the dye molecule.[4]
-
Suboptimal Reagent Concentration: The concentrations of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺, TiO₂) must be optimized. An excess of H₂O₂ can act as a scavenger of hydroxyl radicals, reducing the degradation rate.[4] Similarly, an inappropriate catalyst dosage can hinder the process.[4]
-
Presence of Inhibitory Inorganic Ions: Certain inorganic ions commonly found in industrial wastewater can interfere with the degradation process. These are discussed in more detail in the following sections.
-
Insufficient Light Intensity (for photocatalytic and photo-Fenton processes): The intensity of the light source directly affects the rate of catalyst activation and radical generation. Ensure your light source is functioning correctly and is appropriate for the chosen photocatalyst.[5]
-
High Initial Dye Concentration: At very high dye concentrations, the solution can become opaque, preventing light from reaching the catalyst surface in photocatalytic processes.[7] Additionally, a higher concentration of dye molecules may require a proportionally higher concentration of reactive species for effective degradation.[7]
Q3: How do inorganic ions typically present in wastewater affect the degradation of this compound?
A3: The presence of inorganic ions such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate/bicarbonate (CO₃²⁻/HCO₃⁻) can have a significant impact on the degradation efficiency of azo dyes. Their effects are often complex and can be either inhibitory or, in some cases, enhancing, depending on the specific AOP and the concentration of the ion.
Influence of Inorganic Ions on this compound Degradation
The presence of inorganic salts in the reaction medium can significantly influence the degradation kinetics and efficiency of this compound. The following sections detail the known effects of common inorganic ions.
Effect of Chloride Ions (Cl⁻)
Chloride ions are known to have a dual effect on degradation processes. At low concentrations, they can act as scavengers of hydroxyl radicals, which are the primary oxidizing species in many AOPs. This scavenging effect leads to the formation of less reactive chlorine-containing radicals, thereby inhibiting the degradation of the dye.[1] However, at higher concentrations, these chlorine-containing species can themselves contribute to the degradation of the dye, sometimes leading to an enhanced degradation rate.[1]
Troubleshooting Guide: Low Degradation in the Presence of Chloride
-
Problem: A significant drop in degradation efficiency is observed after adding a sample containing chloride.
-
Possible Cause: Hydroxyl radical scavenging by chloride ions.
-
Solutions:
-
Dilute the Sample: If possible, diluting the sample to reduce the chloride concentration may mitigate the inhibitory effect.
-
Increase Oxidant/Catalyst Dose: A higher concentration of H₂O₂ or catalyst may generate a sufficient excess of hydroxyl radicals to overcome the scavenging effect. This should be optimized to avoid the negative effects of excessive reagent addition.
-
Adjust pH: The scavenging effect of chloride can be pH-dependent. Experiment with adjusting the pH to see if the inhibitory effect can be minimized.
-
Effect of Sulfate Ions (SO₄²⁻)
Sulfate ions are generally considered to have a less pronounced effect on degradation processes compared to chloride or carbonate ions. Some studies on other reactive dyes have shown a slight inhibitory effect at high concentrations, likely due to the scavenging of hydroxyl radicals to form sulfate radicals, which are less reactive.[8] However, other studies report a negligible impact.
Troubleshooting Guide: Unexpected Results with Sulfate-Containing Samples
-
Problem: Inconsistent or slightly reduced degradation efficiency in samples containing sulfate.
-
Possible Cause: Minor radical scavenging by sulfate ions or interaction with the catalyst surface.
-
Solutions:
-
Verify Other Parameters: Since the effect of sulfate is often minor, ensure that other experimental parameters (pH, reagent concentrations) are optimal.
-
Conduct Control Experiments: Run control experiments with and without the addition of sodium sulfate at the same concentration to quantify its specific impact on your system.
-
Effect of Carbonate and Bicarbonate Ions (CO₃²⁻/HCO₃⁻)
Carbonate and bicarbonate ions are well-known scavengers of hydroxyl radicals, leading to the formation of carbonate radicals (•CO₃⁻).[8] While carbonate radicals are less reactive than hydroxyl radicals, they are more selective and can still contribute to the degradation of certain organic compounds. The overall effect of carbonate and bicarbonate can be inhibitory due to the consumption of the highly potent hydroxyl radicals.[8]
Troubleshooting Guide: Poor Degradation in High Alkalinity Samples
-
Problem: Significantly reduced degradation efficiency in samples with high carbonate or bicarbonate concentrations (high alkalinity).
-
Possible Cause: Strong scavenging of hydroxyl radicals by carbonate and bicarbonate ions.
-
Solutions:
-
pH Adjustment: Lowering the pH of the solution will convert carbonate and bicarbonate to carbonic acid, which has a much lower reactivity with hydroxyl radicals. For Fenton-based processes, the optimal acidic pH (around 3) naturally mitigates this issue.[3]
-
Increase Oxidant Dose: Similar to chloride inhibition, increasing the oxidant concentration may help to offset the scavenging effect.
-
Quantitative Data on Ion Influence
While specific quantitative data for the influence of a wide range of inorganic ions on this compound degradation is limited in the published literature, the following table summarizes the effects observed for the Fenton degradation process.
Table 1: Influence of Operating Parameters on the Fenton Degradation of this compound [9]
| Parameter | Condition | Decolorization Efficiency (%) | COD Removal (%) |
| pH | 3 | 98.7 | 93.3 |
| Temperature | 15 °C | 98.7 | 93.3 |
| 30 °C | >99 | >95 | |
| 45 °C | >99 | >98 | |
| [Fe²⁺] (mM) | 0.66 | ~95 | ~88 |
| 1.32 | ~98 | ~92 | |
| 1.97 | >98 | ~93 | |
| 2.63 | >98 | ~93 | |
| [H₂O₂] (mM) | 3.33 | ~85 | ~75 |
| 6.66 | ~95 | ~88 | |
| 13.32 | >98 | ~93 | |
| 26.64 | >98 | ~93 | |
| Initial Dye (mg/L) | 150 | >98 | ~95 |
| 300 | >98 | ~93 | |
| 450 | ~97 | ~88 | |
| 600 | ~95 | ~85 | |
| 750 | ~92 | ~82 |
Note: Data is extracted and interpreted from graphical representations in the source material and should be considered approximate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for common AOPs that can be adapted for this compound degradation studies.
Protocol 1: Fenton Degradation of this compound
This protocol is based on the methodology described for the degradation of CI this compound.[9]
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this stock, prepare working solutions of the desired initial concentration (e.g., 300 mg/L).
-
Reaction Setup:
-
Place a known volume of the RY15 working solution (e.g., 250 mL) into a glass beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Adjust the initial pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.
-
-
Initiation of Reaction:
-
Add the desired amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 1.97 mM).
-
Add the desired amount of H₂O₂ (e.g., 30% w/v solution to achieve a concentration of 13.32 mM) to start the reaction.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst, or by adding a radical scavenger like sodium sulfite.
-
Centrifuge or filter the quenched sample to remove the precipitate.
-
Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (λmax ≈ 413 nm).[9]
-
Determine the Chemical Oxygen Demand (COD) of the treated samples to assess mineralization.
-
Protocol 2: Photocatalytic Degradation of Reactive Yellow Dyes
This protocol is a generalized procedure based on methods used for other reactive yellow dyes, such as Reactive Yellow 145, and can be adapted for this compound.[4][5]
-
Preparation of Dye Solution: Prepare a stock solution and working solutions of this compound as described in Protocol 1.
-
Reaction Setup:
-
Add a specific amount of TiO₂ photocatalyst (e.g., 1 g/L) to a known volume of the RY15 working solution in a photoreactor.
-
Place the reactor under a UV lamp and on a magnetic stirrer.
-
-
Adsorption-Desorption Equilibrium:
-
Before turning on the UV lamp, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the photocatalyst and reach equilibrium.
-
-
Initiation of Photocatalysis:
-
Turn on the UV lamp to initiate the photocatalytic degradation.
-
-
Sampling and Analysis:
-
Withdraw aliquots at regular time intervals.
-
Immediately centrifuge or filter the samples using a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.
-
Analyze the filtrate for residual dye concentration using a UV-Vis spectrophotometer.
-
Signaling Pathways and Logical Relationships
The degradation of azo dyes like this compound by Advanced Oxidation Processes primarily involves the attack of highly reactive species on the dye molecule. A simplified logical workflow and a conceptual degradation pathway are presented below.
Caption: A generalized experimental workflow for the degradation of this compound.
Caption: A conceptual pathway for the degradation of this compound via AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Mineralization of C.I. Reactive Yellow 84 in aqueous solution by sonolytic ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Improving the solubility of Reactive Yellow 15 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Reactive Yellow 15 for experimental use. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful dissolution and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a yellow powder that is soluble in water.[1] The reported solubility in water is 50 g/L; however, the specific temperature for this measurement is not consistently provided in available literature.[1] Like most reactive dyes, its solubility is influenced by factors such as temperature, pH, and the presence of certain additives.
Q2: What is the optimal pH for dissolving this compound?
For dissolving reactive dyes like this compound, it is recommended to use water with a neutral pH, ideally between 6.5 and 7.5. Using acidic or alkaline water can lead to hydrolysis of the dye, which reduces its reactivity and can affect experimental outcomes.
Q3: How does temperature affect the solubility of this compound?
Generally, increasing the temperature of the water will increase the solubility of reactive dyes. For medium-temperature reactive dyes, a dissolution temperature of 70-75°C is often recommended, while high-temperature reactive dyes may require 80-85°C. It is crucial to avoid boiling water, as excessively high temperatures can cause the dye to hydrolyze.
Q4: Can I use tap water to dissolve this compound?
It is strongly recommended to use deionized or distilled water. Tap water can contain minerals such as calcium and magnesium ions, as well as heavy metal ions like copper and iron. These ions can form complexes with the dye, leading to a decrease in solubility, changes in color, and reduced performance in experiments.
Q5: How long can I store a this compound solution?
It is best practice to prepare fresh solutions of this compound for each experiment. If a solution must be stored, it should be kept in a cool, dark place and used as soon as possible. Over time, the dye can hydrolyze in an aqueous solution, losing its reactivity.
Data Presentation
| Factor | Effect on Solubility | Recommendations and Remarks |
| Temperature | Increases with temperature | Use warm to hot water (70-85°C) for dissolution. Avoid boiling. |
| pH | Optimal solubility in neutral pH | Maintain a pH of 6.5-7.5 to prevent hydrolysis. |
| Water Quality | Decreased by hard water | Use deionized or distilled water to avoid mineral interference. |
| Additives (Urea) | Generally increases solubility | Can be used as a solubilizing agent. |
| Electrolytes (Salts) | Generally decreases solubility | Add salts after the dye has been fully dissolved, if required for the application. |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound
This protocol outlines the steps for preparing a 1% (w/v) aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask
-
Glass beaker
-
Stirring rod or magnetic stirrer and stir bar
-
Weighing scale and weigh boat
-
Heating plate (optional)
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 1% stock solution, weigh out 1.0 g of this compound powder.
-
Initial Slurry Formation: Place the weighed dye powder into a glass beaker. Add a small amount of room temperature deionized water (e.g., 5-10 mL) and use a stirring rod to create a smooth, lump-free paste. This "pasting" step is crucial to prevent the formation of agglomerates that are difficult to dissolve.
-
Dissolution: Gradually add more deionized water to the beaker while continuously stirring. You can warm the solution to between 70-85°C to aid dissolution. A magnetic stirrer can be used for more efficient mixing.
-
Final Volume Adjustment: Once the dye is fully dissolved and the solution is clear, transfer it to a volumetric flask of the desired final volume (e.g., 100 mL).
-
Cooling and Dilution to Mark: Allow the solution to cool to room temperature. After cooling, add deionized water dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. If not for immediate use, store the solution in a clearly labeled, sealed container in a cool, dark place.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Undissolved particles or cloudy solution | - Insufficient mixing or heating.- Water temperature is too low.- Poor water quality (hard water).- Dye powder was added to water too quickly. | - Continue stirring and gently heat the solution (do not boil).- Use deionized or distilled water.- Prepare the solution again, ensuring to make a smooth paste with a small amount of water before adding the rest of the solvent. |
| Color of the solution appears dull or shifted | - Incorrect pH of the water.- Presence of metal ions in the water.- Degradation of the dye due to prolonged storage or exposure to light. | - Check the pH of the water and adjust to neutral if necessary.- Use high-purity deionized or distilled water.- Use fresh dye powder and prepare solutions fresh for each experiment. |
| Precipitate forms after cooling | - The solution is supersaturated. | - Prepare a more dilute solution.- Gently warm the solution before use to redissolve the precipitate. |
| Low reactivity in experiments | - Hydrolysis of the dye due to incorrect pH or high temperature during dissolution.- Solution was stored for too long. | - Ensure the dissolution is carried out at a neutral pH and the temperature does not exceed 85°C.- Always use freshly prepared solutions. |
Visualizations
References
Technical Support Center: Accurate Quantification of Reactive Yellow 15
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of Reactive Yellow 15 (RY15) in complex matrices. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound in my HPLC analysis?
Answer: Poor peak shape in High-Performance Liquid Chromatography (HPLC) can stem from several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and re-injecting.
-
Secondary Interactions: The highly polar and reactive nature of RY15 can lead to interactions with residual silanols on the C18 column stationary phase, causing peak tailing. Ensure your mobile phase is adequately buffered. Using a column with end-capping can also minimize these interactions.
-
Co-elution with Interferences: Components from a complex matrix might be co-eluting with your analyte. Adjusting the mobile phase gradient or composition can help separate the RY15 peak from interfering peaks.[1]
-
Analyte Degradation: RY15 can be unstable in certain mobile phases. The dye can undergo hydrolysis, especially at non-neutral pH.[2] HPLC has the capability to separate the hydrolyzed from the unhydrolyzed dye, which might appear as a separate, often closely eluting, peak.[2] Consider using a faster analysis time to minimize on-column degradation.[1]
Question: My recovery of this compound is consistently low. What are the potential causes and solutions?
Answer: Low recovery is a common issue when working with complex matrices. The following workflow and suggestions can help you troubleshoot this problem.
-
Inefficient Extraction: The solvent system may not be optimal for extracting RY15 from your specific matrix. Experiment with different solvents or solvent combinations. For instance, a study on herbal medicines found that 100 mM ammonium (B1175870) acetate (B1210297) in 70% methanol (B129727) provided good recovery for synthetic dyes.[3]
-
Matrix Effects: Components in your sample matrix can interfere with the ionization or detection of RY15, leading to signal suppression.[4][5] This is a well-documented phenomenon in mass spectrometry but can affect other detectors as well.[4] Diluting the sample extract can often mitigate matrix effects.[6]
-
Analyte Adsorption: RY15 may adsorb to container walls or filter membranes during sample preparation. Using polypropylene (B1209903) vials and testing different filter materials can help.
-
Degradation: The dye may be degrading during sample preparation or storage. Ensure samples are processed quickly and stored appropriately (e.g., at 4°C in the dark).[7]
Question: How can I identify and mitigate matrix effects in my analysis?
Answer: A matrix effect is the alteration of an analytical signal caused by co-eluting components from the sample matrix.[4] It can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[4][5]
Identification:
-
Post-Spike Analysis: Analyze a blank matrix extract that has been spiked with a known concentration of RY15. Compare the signal response to a standard of the same concentration prepared in a clean solvent. A significant difference indicates a matrix effect.[4]
-
Dilution Series: Analyze a series of dilutions of the sample extract. If a matrix effect is present, the calculated concentration may not be linear with the dilution factor.[6]
Mitigation Strategies:
-
Sample Dilution: This is often the simplest and most effective method to reduce the concentration of interfering matrix components.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and samples experience similar matrix effects.[5]
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. This is a robust method but is more time-consuming.[5]
-
Improved Sample Cleanup: Use Solid-Phase Extraction (SPE) or other cleanup techniques to remove interfering components before analysis.
Frequently Asked Questions (FAQs)
Q1: What is the maximum absorbance wavelength (λmax) for this compound? A1: The maximum absorbance wavelength for this compound is approximately 428 nm.[8] This wavelength is typically used for quantification via UV-Vis spectrophotometry or with an HPLC-PDA/UV detector.[3][8]
Q2: What are the most common analytical techniques for quantifying this compound? A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC), often coupled with a Photodiode Array (PDA) or UV-Vis detector, and direct UV-Vis spectrophotometry.[2][8][9] HPLC is preferred for complex matrices as it separates the analyte from impurities and matrix components.[10]
Q3: Can I use a spectrophotometer for quantification in a complex matrix like wastewater? A3: While simple and rapid, direct spectrophotometric analysis is prone to interference in complex matrices. Other compounds in the matrix that absorb at or near 428 nm will lead to an overestimation of the RY15 concentration.[8] For accurate results in such matrices, an HPLC method is highly recommended to ensure selectivity.
Q4: How does pH affect the analysis of this compound? A4: The pH is critical. Reactive dyes can hydrolyze in aqueous solutions, a reaction that is highly dependent on pH.[2] This can lead to the formation of an inactive hydroxyl derivative, reducing the concentration of the parent dye.[2] It is essential to control the pH during sample preparation and in the HPLC mobile phase to ensure consistent and accurate results.
Quantitative Data Summary
The performance of analytical methods can be significantly influenced by the sample matrix. The following tables summarize typical performance data for the analysis of dyes in various matrices.
Table 1: Matrix Effect and Recovery Data for Dyes in Textile Samples
| Analyte | Concentration | Matrix Effect (%) | Recovery (%) | Reference |
|---|---|---|---|---|
| Disperse Red 1 | 10 ng/mL | 33.1 | N/A | [6] |
| Disperse Red 1 (Diluted) | 10 ng/mL | 90.1 | N/A | [6] |
| Disperse Red 17 | 10 ng/mL | 31.0 - 50.9 | N/A | [11] |
| Disperse Red 17 | 50 ng/mL | 31.0 - 50.9 | N/A | [11] |
| General Azo Dyes | 50 ng/mL | 21.8 - 100.8 | N/A | [6] |
Note: Matrix effect is calculated as (response in matrix / response in solvent) x 100. A value <100% indicates suppression, and >100% indicates enhancement.[4]
Table 2: HPLC Method Performance for Synthetic Dyes
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | >0.993 | [11] |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL | [11] |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL | [11] |
| Repeatability (%RSD, n=6) | 1.1 - 16.3 % |[11] |
Experimental Protocols
Below are detailed methodologies for the quantification of reactive dyes.
Protocol 1: HPLC-PDA Method for Quantification of this compound
This protocol is a generalized method based on common practices for analyzing synthetic dyes in complex matrices.[2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a Photodiode Array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate or Ammonium dihydrogen phosphate (B84403) (HPLC grade).[2][3]
-
Deionized water.
-
This compound analytical standard.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Room temperature or controlled at 25°C.
-
Detection Wavelength: 428 nm.[3]
-
Gradient Elution:
-
0-2 min: 10% A
-
2-15 min: Linear gradient from 10% A to 90% A
-
15-18 min: 90% A
-
18-20 min: Return to 10% A
-
20-25 min: Equilibration at 10% A (Note: This is an example gradient and must be optimized for your specific application and matrix.)
-
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve RY15 standard in deionized water or mobile phase B to prepare a 1000 mg/L stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with mobile phase B or a blank matrix extract.
-
Sample Preparation: Dilute the sample with deionized water or an appropriate extraction solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Spectrophotometric Method for Quantification of this compound
This method is suitable for simple, relatively clean aqueous solutions.[8]
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz or plastic cuvettes (1 cm path length).
-
-
Reagents:
-
Deionized water.
-
This compound analytical standard.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment if necessary.[8]
-
-
Procedure:
-
Standard Stock Solution: Prepare a 1000 mg/L stock solution of RY15 in deionized water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 mg/L) by diluting the stock solution with deionized water.
-
Wavelength Scan: Scan a mid-range standard solution from 300 to 600 nm to confirm the maximum absorbance wavelength (λmax), which should be near 428 nm.
-
Calibration Curve: Measure the absorbance of each calibration standard and the blank (deionized water) at λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Dilute the unknown sample so its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax.
-
Calculation: Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. irjet.net [irjet.net]
- 3. mdpi.com [mdpi.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and UV-Visible Spectrophotometry for the Quantitative Analysis of Reactive Yellow 15.
The accurate and precise quantification of this compound, a widely used reactive azo dye, is critical in various fields, including textile manufacturing, environmental monitoring, and safety assessments. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering high selectivity and sensitivity. This guide provides a comprehensive comparison of a validated HPLC method for this compound with an alternative analytical technique, UV-Visible Spectrophotometry, supported by representative experimental data and detailed methodologies.
Performance Comparison: HPLC vs. UV-Visible Spectrophotometry
The choice of an analytical method hinges on a balance of performance characteristics. The following tables summarize the typical validation parameters for the quantification of this compound by a representative HPLC method and a UV-Visible spectrophotometric method.
Table 1: Performance Characteristics of the HPLC Method for this compound Analysis
| Validation Parameter | Performance Characteristic |
| Linearity (Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | High (capable of separating from degradation products and impurities) |
Table 2: Performance Characteristics of the UV-Visible Spectrophotometric Method for this compound Analysis
| Validation Parameter | Performance Characteristic |
| Linearity (Range) | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 5.0% |
| - Intermediate Precision (Inter-day) | < 7.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Specificity | Moderate (susceptible to interference from other absorbing species) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC and UV-Visible spectrophotometric analysis of this compound.
Protocol 1: Validated HPLC Method for this compound
This method utilizes reversed-phase chromatography to separate and quantify this compound.
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard.
-
HPLC grade acetonitrile (B52724) and water.
2. Preparation of Mobile Phase:
-
Prepare a buffer solution of 20 mM ammonium acetate in water.
-
The mobile phase consists of a gradient mixture of the ammonium acetate buffer (Solvent A) and acetonitrile (Solvent B).
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 428 nm.[1]
-
Gradient Elution:
-
0-10 min: 20% B to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% B to 20% B
-
13-15 min: 20% B (equilibration)
-
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Protocol 2: UV-Visible Spectrophotometric Method for this compound
This method provides a simpler and more rapid approach for the quantification of this compound based on its absorbance of light.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
Deionized water.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
3. Sample Preparation:
-
Dissolve the sample containing this compound in deionized water to obtain an estimated concentration within the linear range of the method.
4. Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Visible spectrum. The reported λmax for this compound is 428 nm.[1]
-
Set the spectrophotometer to the determined λmax (428 nm).
-
Measure the absorbance of a blank (deionized water), the standard solutions, and the sample solutions.
5. Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
The concentration of this compound in the sample is determined from its absorbance value using the calibration curve.
Visualizing the Workflow and Method Comparison
To further elucidate the experimental and logical processes, the following diagrams are provided.
Workflow for HPLC Method Validation of this compound.
Comparison of HPLC and UV-Vis Spectrophotometry for this compound Analysis.
References
A Comparative Guide to Adsorbents for the Removal of Reactive Yellow 15
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Adsorbent Performance in the Removal of Reactive Yellow 15 Textile Dye.
The effective removal of textile dyes, such as this compound, from wastewater is a significant challenge in environmental remediation. Adsorption has emerged as a promising method due to its efficiency and operational simplicity. This guide provides a comparative analysis of various adsorbents investigated for their efficacy in removing this compound and similar reactive dyes. The performance of these materials is evaluated based on their maximum adsorption capacity and the optimal experimental conditions reported in scientific literature.
Data Presentation: Adsorbent Performance Comparison
The following table summarizes the quantitative performance of different adsorbents in removing this compound (RY 15) or analogous reactive dyes. It is crucial to note that the experimental conditions under which these results were obtained vary, which can significantly influence the adsorption efficiency.
| Adsorbent | Target Dye | Maximum Adsorption Capacity (qmax, mg/g) | Optimal pH | Contact Time (min) | Adsorbent Dose | Temperature (°C) | Removal Efficiency (%) |
| Luffa/Silver Nanoparticles (LF/AgNPs) | RY 15 | 97.76[1][2][3] | 2[1][2][3] | Not Specified | Not Specified | 25[1][2][3] | >97[1] |
| Magnetic Nanoparticles with Ionic Liquid (MNP-IL) | RY 15 | 63.69[4][5] | Not Specified | Not Specified | Not Specified | Not Specified | >90 (over 9 cycles)[4] |
| Coconut Coir Activated Carbon (CCAC) | RY 15 | Higher than Commercial Activated Carbon[5] | 2[5] | 240[5][6] | Not Specified | Not Specified | Not Specified |
| Incinerated Rice Husk | RY 15 | 5.73 (Langmuir Q°)[6] | 2[6] | 240[6] | 2 g/L[6] | Not Specified | Not Specified |
| Teff Straw Activated Carbon (TSAC) | RY 145 | Not Specified | 2[7][8][9][10] | 120[7][8][9][10] | 0.4 g/L[8] | Not Specified | 98.53[7][9][10] |
| Organo-bentonite | Reactive Yellow K-RN | Not Specified | Not Specified | 150[11] | 25 g/L[11] | Not Specified | 100[11] |
| Bentonite (B74815) (unmodified) | Reactive Yellow K-RN | Not Specified | Not Specified | Not Specified | 50 g/L[11] | Not Specified | 25[11] |
| Chitosan | RY 145 | 885[12] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the cited studies for evaluating the adsorption performance of the various materials. Specific parameters for each adsorbent can be found in the data table above.
Adsorbent Preparation
-
Luffa/Silver Nanoparticles (LF/AgNPs): Luffa was modified with silver nanoparticles to prepare the LF/AgNPs adsorbent.[1][2][3]
-
Magnetic Nanoparticles with Ionic Liquid (MNP-IL): Magnetic nanoparticles were functionalized with an ionic liquid to enhance their adsorption capabilities.[4]
-
Coconut Coir Activated Carbon (CCAC): Activated carbon was prepared from coconut coir through a thermal activation process.[5][13]
-
Incinerated Rice Husk: Rice husk was incinerated in a muffle furnace at 300°C for 4 hours.[6]
-
Teff Straw Activated Carbon (TSAC): Teff straw was washed, dried, ground, and then chemically activated using phosphoric acid. The impregnated straw was then heated in a muffle furnace under a nitrogen atmosphere.[7][8][9]
-
Organo-bentonite: Natural bentonite clay was modified using a cationic surfactant, such as Cetyltrimethylammonium bromide (CETAB), to increase its affinity for anionic dyes.[11]
Batch Adsorption Experiments
The removal efficiency of the adsorbents was typically evaluated through batch adsorption studies. A general procedure is as follows:
-
A predetermined amount of the adsorbent (adsorbent dose) is added to a fixed volume of the dye solution with a known initial concentration.
-
The pH of the solution is adjusted to the desired value using acid or base solutions (e.g., 0.1 M HCl or NaOH).
-
The mixture is agitated in a shaker at a constant speed and temperature for a specified duration (contact time).
-
After agitation, the solution is filtered or centrifuged to separate the adsorbent from the liquid phase.
-
The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.
-
The percentage of dye removal and the amount of dye adsorbed per unit mass of adsorbent (q, in mg/g) are calculated using the initial and final dye concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a batch adsorption experiment to determine the removal efficiency of an adsorbent.
Caption: Workflow for a typical batch adsorption experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and characterization of silver nanoparticle-modified luffa for the adsorption of ketoprofen and this compound from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. mdpi.com [mdpi.com]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Adsorptive Removal of Reactive Yellow 145 Dye from Textile Industry Effluent Using Teff Straw Activated Carbon: Optimization Using Central Composite Design (2023) | Melkamu Kifetew | 12 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The Change from Past to Future for Adsorbent Materials in Treatment of Dyeing Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Efficacy of Advanced Oxidation Processes for the Degradation of Reactive Yellow 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective removal of textile dyes from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Reactive dyes, such as Reactive Yellow 15 (RY15), are particularly problematic due to their high water solubility and low fixation rates on fibers. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of these recalcitrant pollutants. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds, leading to their mineralization into simpler, less harmful substances like CO2 and H2O.
This guide provides a comparative overview of the efficacy of various AOPs for the degradation of RY15 and other structurally similar reactive yellow dyes. The information presented is based on a review of experimental data from multiple studies, offering a valuable resource for researchers and professionals working on wastewater treatment and environmental remediation.
Comparative Performance of Advanced Oxidation Processes
The degradation efficiency of AOPs is influenced by numerous factors, including the type of AOP, initial dye concentration, pH of the solution, catalyst or oxidant dosage, and reaction time. The following table summarizes the quantitative data from various studies on the degradation of reactive yellow dyes by different AOPs.
| Advanced Oxidation Process (AOP) | Reactive Dye | Initial Conc. (mg/L) | Experimental Conditions | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| Fenton | C.I. This compound | 150 - 750 | pH 3, 15 °C, [FeSO₄]:[H₂O₂] molar ratio 0.065 | ~98.7% (color), ~93.3% (COD) | Not Specified | [1] |
| Photo-Fenton | Reactive Yellow 86 | 40 | Solar light, Optimal pH, [H₂O₂], and [Fe(II)] | >90% | 20 | [2] |
| UV/H₂O₂ | C.I. Reactive Yellow 145 | 100 | pH 3, 24 W UV lamp, 5% H₂O₂ | ~99% | 60 | [3] |
| Photocatalysis (GQD-TiO₂) | Reactive Yellow 145 | Not Specified | Visible light, 15GQD–TiO₂-300 catalyst | 99.3% | 30 | [4] |
| Photocatalysis (TiO₂-coated fibers) | Reactive Yellow 145 | Not Specified | UV lamp, pH 3 | Complete decolorization | Not Specified | [5] |
| Photocatalysis (ZnO QDs) | Reactive Yellow | Not Specified | ZQDs (6.9 nm) | 93% | Not Specified | [6] |
| Photocatalysis (H₂O₂/TiO₂/UV) | Reactive Yellow | 20 | pH 7, [H₂O₂] = 400 mg/L, [TiO₂] = 25 mg/L | 91.55% | Continuous flow (5 L/h) | [7][8] |
| Ozonation | Reactive Yellow 17 | 300 | pH 12, Ozone conc. 24 g/m³, Flow rate 120 L/h | 78.58% (COD) | 30 | [9][10] |
| Catalytic Ozonation (MnFe₂O₄@CA) | Reactive Yellow 176 | 205 (COD) | pH 7, Ozone flow 0.5 L/min (8 mg/L) | ~65% (COD) | 40 | [11] |
| Sonolysis (Ultrasound) | Reactive Yellow | 1 - 5 | 130 kHz, 500 W | Effective degradation | 120 | [12] |
| Sono-Fenton (US/H₂O₂/Fe²⁺) | Procion Golden Yellow H-R | Not Specified | pH 2.5, 22 kHz, 200 W, [H₂O₂]/[Fe²⁺] ratio 1:0.25 | 94.6% | Not Specified | [13][14] |
| Gamma Radiation/H₂O₂ | Reactive Yellow 18 | 30 | 20 kGy absorbed dose, 0.6 mL H₂O₂, acidic pH | 99% | Not Specified | [15] |
| Electrooxidation (Ti/RuO₂) | C.I. Reactive Yellow 17 | Not Specified | pH 11, Current density 7 A/dm², NaCl/Na₂SO₄ electrolyte | Enhanced degradation | Not Specified | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for some of the key AOPs used in the degradation of reactive yellow dyes.
Fenton/Photo-Fenton Process
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or visible light.
-
Solution Preparation : A stock solution of the reactive yellow dye is prepared in deionized water.
-
Reactor Setup : The experiment is typically conducted in a batch reactor equipped with a magnetic stirrer. For the photo-Fenton process, a light source (e.g., UV lamp or solar simulator) is positioned to irradiate the solution.
-
Parameter Adjustment : The pH of the dye solution is adjusted to the desired value (typically acidic, around pH 3) using H₂SO₄ or NaOH.[1]
-
Reagent Addition : A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution, followed by the addition of H₂O₂ to initiate the reaction.[1]
-
Sampling and Analysis : Samples are withdrawn at regular intervals. The reaction is quenched, often by adding a strong base to raise the pH or a substance that scavenges residual H₂O₂. The concentration of the dye is then determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax). Degradation is often further confirmed by measuring the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC).
Photocatalysis
Photocatalysis utilizes a semiconductor catalyst (e.g., TiO₂, ZnO) which, upon irradiation with light of sufficient energy, generates electron-hole pairs that lead to the formation of ROS.
-
Catalyst Suspension : A specific amount of the photocatalyst is suspended in the dye solution.
-
Adsorption-Desorption Equilibrium : The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
Irradiation : The light source (e.g., UV lamp or visible light lamp) is turned on to initiate the photocatalytic reaction.[4]
-
Sampling and Analysis : Samples are taken at set time intervals and centrifuged or filtered to remove the catalyst particles before spectrophotometric analysis of the supernatant.
Ozonation
Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic pollutants.
-
Reactor Setup : The experiments are typically carried out in a bubble column reactor where ozone gas is bubbled through the dye solution.[9]
-
Ozone Generation : Ozone is produced from an oxygen or air feed using an ozone generator.
-
Parameter Control : The pH of the solution is adjusted, as it significantly influences the ozone decomposition mechanism (direct reaction at acidic pH, radical-mediated at basic pH).[9] The ozone gas flow rate and concentration are also controlled.[11]
-
Reaction and Analysis : The reaction proceeds as ozone is bubbled through the solution. Samples are collected over time to measure the decrease in color and COD.
Visualizing the Process
To better understand the experimental procedures and the underlying mechanisms, the following diagrams are provided.
Caption: A generalized workflow for AOP experiments.
Caption: Simplified mechanism of AOP degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 6. Remarkable Recycling Process of ZnO Quantum Dots for Photodegradation of Reactive Yellow Dye and Solar Photocatalytic Treatment Process of Industrial Wastewater [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
Microbial Degradation of Azo Dyes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microbial degradation of azo dyes, focusing on the efficacy of different microorganisms. The information presented is based on experimental data from various scientific studies, offering a valuable resource for researchers in environmental microbiology and biotechnology.
Comparative Performance of Microorganisms in Azo Dye Decolorization
The efficiency of azo dye degradation varies significantly among different microbial groups, including bacteria, fungi, algae, and yeast. This variation is attributed to their distinct enzymatic systems and metabolic pathways. Bacteria are often favored for their rapid growth and versatile metabolic capabilities, while fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzymes that can degrade a wide range of recalcitrant compounds.[1] Algae and yeast also contribute to decolorization, primarily through biosorption and enzymatic processes.[1][2]
Below is a summary of the decolorization efficiencies of various microorganisms against different azo dyes, compiled from multiple studies.
Table 1: Comparative Decolorization of Azo Dyes by Bacteria
| Bacterial Strain | Azo Dye | Concentration (mg/L) | Decolorization (%) | Time | Reference |
| Pseudomonas geniculate strain Ka38 | Methyl Red | - | High | - | [3] |
| Bacillus cereus strain 1FFF | Methyl Red | - | High | - | [3] |
| Klebsiella variicola strain RVEV3 | Methyl Red | - | High | - | [3] |
| Lysinibacillus fusiformis | Methyl Red | 100 | 96 | 2 hours | [4] |
| Acclimated Sludge | Methyl Red | - | 89 | 24 hours | [3] |
| Acclimated Sludge | Methyl Orange | - | 78 | 24 hours | [3] |
| Acclimated Sludge | Tartrazine | - | 73 | 24 hours | [3] |
| Acclimated Sludge | Methyl Red | - | 99 | 8 days | [3] |
| Acclimated Sludge | Orange G | - | 87 | 8 days | [3] |
| Bacterial Consortium | Direct Blue 151 | 200 | 97.57 | 5 days | [5] |
| Bacterial Consortium | Direct Red 31 | 200 | 95.25 | 5 days | [5] |
Table 2: Comparative Decolorization of Azo Dyes by Fungi
| Fungal Strain | Azo Dye | Concentration (mg/L) | Decolorization (%) | Time | Reference |
| Phanerochaete chrysosporium ME-446 | Direct Yellow 27 | 50 | 82 | 10 days | [6] |
| Phanerochaete chrysosporium ME-446 | Reactive Black 5 | 50 | 89 | 10 days | [6] |
| Phanerochaete chrysosporium ME-446 | Reactive Red 120 | 50 | 94 | 10 days | [6] |
| Aspergillus flavus SA2 | Acid Red 151 | 50 | 92.56 | - | [7] |
| Aspergillus terreus SA3 | Acid Red 151 | 50 | 88.43 | - | [7] |
| Aspergillus niger SA1 | Acid Red 151 | 50 | 81.93 | - | [7] |
Table 3: Comparative Decolorization of Azo Dyes by Algae and Yeast
| Microorganism | Type | Azo Dye | Concentration (mg/L) | Decolorization (%) | Time | Reference |
| Chlorella vulgaris | Algae | Orange G | - | Efficient | - | [1] |
| Anabaena oryzae | Algae | Orange G | - | Efficient | - | [1] |
| Wollea sacata | Algae | Orange G | - | Efficient | - | [1] |
| Meyerozyma guilliermondii | Yeast | Various | - | Up to 90 | - | [8] |
| Pichia kudriavzevi | Yeast | Various | - | Up to 90 | - | [8] |
| Candida tropicalis | Yeast | Various | - | Up to 90 | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. This section outlines the protocols for key experiments in the study of microbial degradation of azo dyes.
Azo Dye Decolorization Assay (UV-Vis Spectrophotometry)
This assay is used to quantify the extent of color removal from a solution.
-
Principle: The concentration of the azo dye in the aqueous solution is measured by its absorbance at its maximum wavelength (λmax) using a UV-Visible spectrophotometer. The decrease in absorbance over time indicates the extent of decolorization.
-
Procedure:
-
Prepare a stock solution of the azo dye of a known concentration.
-
Inoculate a suitable liquid medium containing the azo dye at a specific concentration with the microbial culture. An uninoculated medium serves as a control.
-
Incubate the cultures under optimized conditions (e.g., temperature, pH, agitation).
-
At regular time intervals, withdraw an aliquot of the culture medium.
-
Centrifuge the aliquot to pellet the microbial cells.
-
Measure the absorbance of the supernatant at the λmax of the dye using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100 [5]
-
Enzyme Assays
The primary enzymes involved in the microbial degradation of azo dyes are azoreductase and laccase.
-
Principle: Azoreductase activity is determined by measuring the rate of decrease in absorbance of an azo dye (e.g., Methyl Red) in the presence of a reducing agent like NADH or NADPH.[9]
-
Procedure:
-
Prepare a reaction mixture containing:
-
Initiate the reaction by adding the enzyme or NADH/NADPH.
-
Monitor the decrease in absorbance at the λmax of the azo dye (e.g., 430 nm for Methyl Red) over a specific period (e.g., 2-5 minutes) using a spectrophotometer.[9][10]
-
One unit of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute under the specified assay conditions.[11]
-
-
Principle: Laccase activity is commonly assayed using substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which upon oxidation by laccase, forms a stable green-colored cation radical that can be measured spectrophotometrically at 420 nm.[12]
-
Procedure:
-
Prepare a reaction mixture containing:
-
Phosphate-citrate buffer or sodium acetate (B1210297) buffer (e.g., 100 mM, pH 4.0-5.0).[12][13]
-
Enzyme extract.
-
-
Initiate the reaction by adding the enzyme extract.
-
Measure the increase in absorbance at 420 nm over time.
-
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[12]
-
Analysis of Degradation Products
To confirm the biodegradation of azo dyes and identify the resulting metabolites, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[14][15]
-
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. It is used to separate and quantify the parent dye and its degradation products.[16]
-
Procedure:
-
After the decolorization experiment, extract the degradation products from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and redissolve it in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector).
-
Analyze the chromatogram for the disappearance of the parent dye peak and the appearance of new peaks corresponding to the degradation products.[14]
-
-
Principle: GC separates volatile and semi-volatile compounds, which are then ionized and detected by a mass spectrometer, providing information about their molecular weight and structure.[15]
-
Procedure:
-
Extract and derivatize the degradation products if necessary to increase their volatility.
-
Inject the sample into a GC-MS system.
-
The separated compounds are fragmented and their mass-to-charge ratio is determined.
-
Identify the degradation products by comparing their mass spectra with spectral libraries.[14]
-
Visualizations
The following diagrams illustrate the typical workflow for studying microbial degradation of azo dyes and a generalized pathway for their breakdown.
While the direct enzymatic degradation of azo dyes is well-documented, the intricate signaling pathways that regulate the expression of these degradative enzymes are still an active area of research. In Escherichia coli, the expression of the azoreductase gene azoR has been shown to be influenced by environmental factors such as glucose concentration, oxygen levels, and cell density.[17] Further research is needed to elucidate the specific regulatory networks in other potent dye-degrading microorganisms.
References
- 1. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Azo dye degrading bacteria and their mechanism: A review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of Azo Dyes: Bacterial Potential for Bioremediation [mdpi.com]
- 5. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decolorization and detoxification of different azo dyes by Phanerochaete chrysosporium ME-446 under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems [mdpi.com]
- 9. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caister.com [caister.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 13. scribd.com [scribd.com]
- 14. jabsonline.org [jabsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. icontrolpollution.com [icontrolpollution.com]
- 17. Genome-Scale Investigation of the Regulation of azoR Expression in Escherichia coli Using Computational Analysis and Transposon Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Reactive Yellow 15 vs. Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the textile dye Reactive Yellow 15 (RY15) and its predicted metabolic byproducts. Due to a lack of publicly available direct comparative studies, this document outlines the expected metabolic pathways, summarizes the known toxicological profiles of the resulting classes of compounds, and provides detailed experimental protocols for researchers to conduct their own comparative cytotoxicity assessments.
Introduction
This compound is a widely used azo dye in the textile industry. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). During metabolic processes, particularly under anaerobic conditions such as those found in the gut microbiota, these bonds can be cleaved to form aromatic amines. These metabolic products are often more toxic and potentially carcinogenic than the parent dye molecule. Understanding the comparative cytotoxicity of RY15 and its metabolites is therefore crucial for assessing its overall risk to human health and the environment.
Predicted Metabolic Pathway of this compound
The metabolic breakdown of this compound is predicted to occur via the reductive cleavage of its azo bond. This process yields two primary metabolites, which are derived from the dye's original precursor molecules.
The predicted metabolites of this compound are:
-
Metabolite 1: 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate
-
Metabolite 2: 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
Below is a diagram illustrating this metabolic breakdown.
A Comparative Guide to Photocatalyst Performance in Reactive Yellow Dye Degradation
For researchers, scientists, and professionals in drug development, the efficient degradation of industrial pollutants like reactive dyes is a critical area of study. This guide provides a comparative analysis of the performance of various photocatalysts in the degradation of reactive yellow dyes. Due to a lack of specific comparative studies on Reactive Yellow 15, this guide utilizes data from closely related and structurally similar dyes, primarily Reactive Yellow 145 and other reactive yellow dyes, to provide a representative performance overview.
The degradation of azo dyes, a prominent class of synthetic colorants used in the textile industry, is of significant environmental concern. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductor materials, have emerged as a promising technology for the complete mineralization of these pollutants. This guide focuses on the comparative performance of different photocatalysts for the degradation of reactive yellow dyes, offering a summary of key performance data and experimental protocols to aid in the selection and design of efficient photocatalytic systems.
Comparative Performance of Photocatalysts
The efficiency of photocatalytic degradation is influenced by several factors, including the type of photocatalyst, its morphology, the light source, and various experimental conditions such as pH and catalyst dosage. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most widely studied photocatalysts due to their high efficiency, photostability, and low cost. Recent research has also focused on the development of composite materials to enhance photocatalytic activity under visible light.
Below is a summary of the performance of different photocatalysts in the degradation of various reactive yellow dyes.
| Photocatalyst | Target Dye | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Key Findings |
| TiO₂ | Reactive Yellow 145 | Complete decolorization | Not specified | UV Lamp | Complete degradation was achievable, with maximum efficiency in an acidic medium (pH 3).[1] |
| ZnO | Reactive Yellow 14 | >95% (at 50 ppm) | Not specified | UV-A Light | The photodegradation process followed pseudo-first-order kinetics. |
| GQD-TiO₂ | Reactive Yellow 145 | 99.3% | 30 | Visible Light | Graphene quantum dot incorporation significantly enhanced photocatalytic activity under visible light. |
| ZnO QDs | Reactive Yellow | 93% | Not specified | Not specified | Quantum dots showed high photocatalytic efficiency.[2] |
| ZnO | Reactive Dyes (general) | ~100% for RO4 | 15 | UV Light | ZnO was found to be a better catalyst than TiO₂ for the degradation of Reactive Orange 4.[3] |
| TiO₂ | Reactive Dyes (general) | ~70% for RO4 | 15 | UV Light | Lower efficiency compared to ZnO under the same conditions for Reactive Orange 4.[3] |
| Photo-Fenton | Remazol Yellow Gold | >97% | 150 | Sunlight | A highly efficient advanced oxidation process for this specific dye.[4] |
| CuO(n)-La₂O₃/γ-Al₂O₃ | Remazol Golden Yellow | ~94% | 1.5 | Microwave | Microwave-enhanced catalytic oxidation showed rapid degradation.[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of photocatalytic studies. Below are typical protocols for conducting photocatalytic degradation experiments for reactive yellow dyes.
General Photocatalytic Degradation Procedure (Batch Reactor)
A common experimental setup for assessing the photocatalytic degradation of dyes involves a batch reactor equipped with a light source.
-
Preparation of Dye Solution: A stock solution of the reactive yellow dye is prepared in deionized water. The desired initial concentration for the experiment is obtained by diluting the stock solution.
-
Catalyst Suspension: A specific amount of the photocatalyst is suspended in the dye solution. The mixture is typically stirred in the dark for a certain period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[1]
-
Photoreactor Setup: The suspension is then placed in a photoreactor. The reactor is often equipped with a magnetic stirrer for continuous mixing and a cooling system to maintain a constant temperature.[1]
-
Irradiation: The reaction is initiated by turning on the light source (e.g., UV lamp or visible light lamp). The choice of lamp depends on the photocatalyst's bandgap energy.
-
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The catalyst particles are removed from the samples by centrifugation or filtration.
-
Degradation Monitoring: The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax). The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.
Example Protocol: Degradation of Reactive Yellow 145 using TiO₂-coated non-woven fibers
This protocol is based on a study investigating the factors influencing the degradation of Reactive Yellow 145.[1]
-
Photocatalyst: TiO₂ coated on non-woven fibers.
-
Reactor Volume: 500 ml.
-
Dye Concentration: Varied from 5 to 40 mg/l.
-
pH: Adjusted from 3 to 11.5.
-
Procedure:
-
500 ml of the dye solution was placed in the photocatalytic reactor.
-
The solution was magnetically stirred in the presence of the TiO₂-coated fibers in the dark for 45 minutes to reach adsorption equilibrium.
-
The UV lamp was then turned on to initiate the photocatalytic reaction.
-
The temperature was maintained at 20°C throughout the experiment.
-
Experimental Workflow and Signaling Pathways
To visualize the general workflow of a photocatalytic degradation experiment, the following diagram is provided.
Caption: A general experimental workflow for photocatalytic degradation of reactive dyes.
The underlying mechanism of photocatalysis involves the generation of highly reactive oxygen species (ROS) that are responsible for the degradation of organic pollutants. The following diagram illustrates the fundamental signaling pathway of photocatalysis on a semiconductor particle.
Caption: Simplified signaling pathway of photocatalytic degradation of organic dyes.
References
- 1. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of textile dyes Remazol Yellow Gold and reactive Turquoise: optimization, toxicity and modeling by artificial neural networks [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of remazol golden yellow dye wastewater in microwave enhanced ClO2 catalytic oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vinyl Sulfone and Monochlorotriazine Reactive Dyes for Researchers and Drug Development Professionals
An objective analysis of two leading reactive dye technologies, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance characteristics, supported by experimental data and detailed protocols.
This guide delves into the distinct attributes of vinyl sulfone (VS) and monochlorotriazine (MCT) reactive dyes, two of the most prominent classes of dyes used for coloring cellulosic fibers such as cotton. The choice between these dye types can significantly impact the efficiency, cost-effectiveness, and final properties of the dyed substrate. This document provides a detailed comparison of their reaction mechanisms, application processes, and performance metrics to aid in the selection of the most appropriate dye system for specific research and development needs.
Chemical Structure and Reaction Mechanism
The fundamental difference between vinyl sulfone and monochlorotriazine reactive dyes lies in their reactive groups, which dictates how they form a covalent bond with the hydroxyl groups of cellulosic fibers.
Monochlorotriazine (MCT) Dyes: These dyes possess a triazine ring with one chlorine atom as the reactive site. The dyeing process involves a nucleophilic substitution reaction where a hydroxyl group from the cellulose (B213188) fiber attacks the carbon atom of the triazine ring, displacing the chlorine atom and forming a stable ether bond.[1] This reaction typically requires higher temperatures and alkaline conditions to proceed efficiently.
Vinyl Sulfone (VS) Dyes: VS dyes feature a vinyl sulfone group (-SO₂-CH=CH₂) as their reactive moiety. The reaction with cellulose occurs via a nucleophilic addition mechanism, specifically a Michael addition.[2] Under alkaline conditions, the hydroxyl groups of cellulose add across the activated double bond of the vinyl sulfone group, also forming a stable ether linkage.[2]
Performance Comparison: A Data-Driven Analysis
The performance of reactive dyes is evaluated based on several key parameters, including fixation efficiency, color fastness, and sensitivity to process variables. The following tables summarize the typical performance characteristics of vinyl sulfone and monochlorotriazine dyes. Note: The values presented are illustrative and can vary depending on the specific dye structure, substrate, and application conditions.
Table 1: Performance Characteristics of Vinyl Sulfone vs. Monochlorotriazine Dyes
| Performance Parameter | Vinyl Sulfone (VS) Dyes | Monochlorotriazine (MCT) Dyes |
| Reaction Type | Nucleophilic Addition | Nucleophilic Substitution |
| Typical Fixation Temp. | 40-60°C | 60-80°C |
| Reactivity | Moderate | Lower |
| Fixation Efficiency (%) | 60-75% | 70-85% |
| Sensitivity to pH | High | Moderate |
| Sensitivity to Temp. | High | Low to Moderate |
| Leveling Properties | Good | Excellent |
| Alkali Stability | Moderate | Good |
Table 2: Typical Color Fastness Properties (on a scale of 1-5, where 5 is excellent)
| Fastness Property | Vinyl Sulfone (VS) Dyes | Monochlorotriazine (MCT) Dyes |
| Wash Fastness | 4-5 | 4-5 |
| Light Fastness | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | 4 | 4-5 |
| Rubbing Fastness (Wet) | 2-3 | 3-4 |
Experimental Protocols
Accurate and reproducible assessment of dye performance is critical. The following are detailed methodologies for key experiments based on internationally recognized standards.
Protocol for Exhaust Dyeing of Cotton Fabric
This protocol describes a standard laboratory procedure for dyeing cotton fabric with reactive dyes to evaluate their performance.
Materials and Equipment:
-
Scoured and bleached 100% cotton knit fabric
-
Vinyl sulfone or monochlorotriazine reactive dye
-
Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Laboratory-scale dyeing machine (e.g., Launder-Ometer or similar)
-
Spectrophotometer
-
Beakers, pipettes, and other standard laboratory glassware
-
pH meter
Procedure:
-
Fabric Preparation: Cut a sample of the cotton fabric to a known weight (e.g., 5 grams).
-
Dye Bath Preparation:
-
Prepare a dye stock solution of the desired concentration.
-
In the dyeing vessel, add the required amount of water to achieve the desired liquor ratio (e.g., 1:20).
-
Add the calculated amount of Glauber's salt (e.g., 60 g/L) and stir until dissolved.
-
Add the calculated volume of the dye stock solution to achieve the desired shade depth (e.g., 1% on weight of fabric).
-
-
Dyeing Cycle:
-
Place the fabric sample in the dye bath.
-
Start the dyeing machine and run for 30 minutes at the appropriate temperature (e.g., 40°C for VS, 80°C for MCT) to allow for dye exhaustion.
-
After 30 minutes, add the required amount of soda ash (e.g., 20 g/L) to raise the pH and initiate fixation.
-
Continue the dyeing process for another 60 minutes.
-
-
Washing and Rinsing:
-
Remove the dyed fabric from the bath and rinse with cold water.
-
Neutralize the fabric in a bath containing acetic acid (1 g/L) for 10 minutes at 50°C.
-
Rinse thoroughly with hot and cold water.
-
-
Soaping:
-
Treat the fabric in a soaping bath (e.g., 2 g/L non-ionic detergent) at 95°C for 15 minutes to remove any unfixed dye.
-
Rinse again with hot and cold water.
-
-
Drying: Squeeze the excess water from the fabric and allow it to air dry.
Determination of Dye Fixation Efficiency
Fixation efficiency is a critical measure of the dye's reactivity and the efficiency of the dyeing process.
Principle: The amount of dye fixed to the fabric is determined by measuring the absorbance of the initial dye bath and the combined absorbance of the residual dye bath and all wash liquors.
Procedure:
-
Collect the initial dye bath solution before adding the fabric.
-
After the dyeing and washing process is complete, collect all the residual dye bath and wash liquors.
-
Combine the residual bath and all wash liquors in a volumetric flask and make up to a known volume.
-
Using a spectrophotometer, measure the absorbance of the initial dye bath solution and the combined residual solution at the wavelength of maximum absorbance (λ_max) of the dye.
-
Calculate the fixation efficiency (%) using the following formula:
Fixation (%) = [ (Absorbance_initial - Absorbance_residual) / Absorbance_initial ] x 100
Assessment of Color Fastness
Color fastness is assessed according to standardized test methods, such as those from the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).
-
Color Fastness to Washing (AATCC Test Method 61): This test evaluates the resistance of the color to laundering. A dyed fabric sample is washed with a standard detergent under controlled conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed multifiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.
-
Color Fastness to Light (AATCC Test Method 16.3): This method assesses the resistance of the dye to fading when exposed to light. The dyed fabric is exposed to a xenon-arc lamp, which simulates natural sunlight, for a specified duration. The change in color is then evaluated by comparison with a standard of comparison or by using the Gray Scale for Color Change.
-
Color Fastness to Rubbing (Crocking) (AATCC Test Method 8): This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing. A colored test specimen is rubbed with a white crock test cloth under controlled conditions. The amount of color transferred to the white cloth is assessed by comparison with the Chromatic Transference Scale or the Gray Scale for Staining.
Summary and Recommendations
Both vinyl sulfone and monochlorotriazine reactive dyes are capable of producing vibrant and durable colors on cellulosic fibers. The choice between them often depends on the specific application requirements and processing capabilities.
-
Monochlorotriazine (MCT) dyes are generally characterized by their higher fixation efficiency and lower sensitivity to variations in dyeing parameters such as temperature and pH.[2] This makes them a robust choice for achieving reproducible results in industrial settings. Their excellent leveling properties also contribute to uniform and high-quality dyeings.
-
Vinyl sulfone (VS) dyes , on the other hand, offer the advantage of dyeing at lower temperatures, which can lead to energy savings. While they can be more sensitive to process variables, they are known for producing deep and brilliant shades.[3]
For applications where process control is stringent and energy efficiency is a priority, vinyl sulfone dyes present a compelling option. Conversely, for processes that demand high reproducibility and robustness against minor variations, monochlorotriazine dyes are often preferred. The selection should be guided by a thorough evaluation of the performance data and a consideration of the specific requirements of the end product. Further research into bifunctional dyes, which incorporate both MCT and VS reactive groups, may offer a combination of the advantages of both dye types.
References
A Comparative Guide to Urea Alternatives in Reactive Yellow 15 Application
In the realm of textile dyeing, particularly with reactive dyes such as Reactive Yellow 15, urea (B33335) has traditionally played a crucial role. It primarily functions as a dye-solubilizing agent and a humectant, facilitating the dye's dissolution and its subsequent reaction with cellulosic fibers.[1][2] However, environmental concerns associated with nitrogenous compounds in wastewater have spurred research into viable alternatives.[3] This guide provides an objective comparison of the performance of common urea alternatives—Polyethylene Glycol 400 (PEG 400), Polyethylene Glycol 600 (PEG 600), and Caprolactam—supported by experimental data.
Performance Comparison of Urea and its Alternatives
The efficacy of urea and its substitutes in the pad-dry-cure dyeing of cotton with C.I. This compound was evaluated based on the color strength (K/S value) obtained at various concentrations. The K/S value is a widely used metric in the textile industry to quantify the color depth on a dyed fabric.
Table 1: Comparative Color Strength (K/S) of Urea and Alternatives for C.I. This compound
| Concentration (g/L) | Urea | PEG 400 | PEG 600 | Caprolactam |
| 20 | 10.1 | 9.8 | 9.6 | 8.5 |
| 40 | 11.2 | 10.5 | 10.4 | 9.8 |
| 60 | 12.0 | 10.2 | 9.8 | 11.5 |
| 80 | 12.5 | 9.7 | 9.5 | 12.3 |
Data sourced from Sheth, G. N., & Musale, A. A. (2004). Substitute products for urea in application of reactive dyes to cotton fabrics. Indian Journal of Fibre & Textile Research, 29(4), 462-469.[1]
Based on the experimental data, caprolactam at a concentration of 80 g/L shows a comparable color strength to the optimal concentration of urea (80 g/L) for this compound.[1] PEG 400 and PEG 600, while effective to some extent, generally yield lower color strength values compared to urea and caprolactam at similar concentrations for this particular dye.[1]
Experimental Protocols
The following is a detailed methodology for the pad-dry-cure dyeing process used to obtain the comparative data.
Materials:
-
Fabric: Desized, scoured, mercerized, and bleached cotton fabric.[1]
-
Dye: C.I. This compound (a vinyl sulfone dye).[1]
-
Chemicals: Urea, Polyethylene Glycol 400 (PEG 400), Polyethylene Glycol 600 (PEG 600), Caprolactam, and Sodium Bicarbonate.[1]
Padding Liquor Preparation:
A padding liquor was prepared with the following composition:
-
C.I. This compound: 40 g/L
-
Urea or substitute product (PEG 400, PEG 600, or Caprolactam): 20-80 g/L
-
Sodium Bicarbonate: 36 g/L
-
Water to make up 1000 mL[1]
Dyeing Procedure:
-
The cotton fabric was padded on a padding mangle with the dye solution, maintaining an 80% expression (liquor pick-up).[1]
-
The padded fabric was then dried at 80°C.[1]
-
Curing was carried out in a drier steamer at 140°C for 90 seconds.[1]
-
After curing, the fabric was subjected to a thorough washing-off process to remove any unfixed dye.
Color Strength Measurement:
The color strength (K/S) of the dyed fabrics was determined using a spectrophotometer with the Kubelka-Munk equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the chemical reactions and the experimental process.
The primary reaction in the dyeing process is the formation of a covalent bond between the vinyl sulfone group of the this compound and the hydroxyl group of the cellulose (B213188) fiber, a reaction catalyzed by an alkali.[4] A competing side reaction is the hydrolysis of the dye, where the dye reacts with water instead of the fiber, rendering it inactive.[1]
The experimental workflow follows a standard pad-dry-cure process, which is a common method for the continuous dyeing of cotton fabrics with reactive dyes.
Logical Relationship of Components
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. [PDF] Substitute products for urea in application of reactive dyes to cotton fabrics | Semantic Scholar [semanticscholar.org]
- 3. Substitute products for urea in application of reactive dyes to cotton fabrics :: ECO TEXTILE INFORMATION [ecotex.tistory.com]
- 4. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Reactive Yellow 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantitative determination of Reactive Yellow 15: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comprehensive overview of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method is critically dependent on its intended application. While HPLC offers high specificity and the ability to separate the analyte from potential interferents, UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective alternative for routine analysis where high specificity is not a primary concern. The following table summarizes the key validation parameters for each method as applied to the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity Range | 1 - 50 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | < 1.5% | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference from other absorbing species) |
Experimental Protocols
Detailed methodologies for the validation of both analytical techniques are provided below. These protocols are based on established principles of analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required for complex samples)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 428 nm
-
Injection Volume: 20 µL
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 to 50 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days with freshly prepared solutions. The overall RSD for the three days should be less than 2.0%.
-
-
Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with potential impurities to ensure that no interfering peaks co-elute with the this compound peak.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).
UV-Visible Spectrophotometric Method
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Measurement Parameters:
-
Solvent: Deionized water or a suitable buffer
-
Wavelength of Maximum Absorbance (λmax): 428 nm[1]
-
Scan Range: 200 - 800 nm (for initial λmax determination)
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from 2 to 20 µg/mL. Measure the absorbance of each standard at 428 nm and construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (r²) should be greater than 0.998.
-
Accuracy: Perform recovery studies by adding known amounts of this compound standard solution to a sample matrix at three different concentration levels. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Measure the absorbance of six replicate preparations of a standard solution at a single concentration on the same day. The RSD should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the measurements on three different days. The overall RSD should be less than 2.5%.
-
-
Specificity: Analyze a blank sample and samples containing potential interfering substances to assess their contribution to the absorbance at 428 nm.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ using the standard deviation of the blank response and the slope of the calibration curve.
Visualizing the Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and UV-Vis spectrophotometric methods.
Workflow for cross-validation of analytical methods.
Signaling Pathways and Logical Relationships
The analytical process itself does not involve biological signaling pathways. However, the logical relationship in method validation follows a hierarchical structure, ensuring that each parameter establishes the reliability of the method for its intended purpose.
Logical hierarchy of analytical method validation parameters.
References
Benchmarking Reactive Yellow 15 Removal: A Comparative Analysis Against Other Textile Dyes
The effective removal of textile dyes from industrial effluents is a critical environmental challenge. Among these, Reactive Yellow 15, a common azo dye, is of particular interest due to its widespread use and potential environmental impact. This guide provides an objective comparison of the removal efficiency of this compound against other textile dyes using various treatment technologies. The performance is evaluated based on experimental data from several studies, with detailed methodologies provided for key experiments.
Comparative Performance of Dye Removal Technologies
The removal of textile dyes is influenced by the chosen technology, the type of dye, and the operational parameters. This section summarizes the performance of different methods—biodegradation, photocatalytic degradation, and adsorption—for the removal of this compound and other common textile dyes.
Data Summary
| Dye | Treatment Method | Adsorbent/Catalyst/Microbe | Initial Concentration (mg/L) | Removal Efficiency (%) | Contact Time | Reference |
| This compound | Adsorption | Coconut Coir Activated Carbon | Not Specified | >97.76 (mg/g capacity) | 240 min | [1] |
| This compound | Biodegradation | Mixed Cultures (Immobilized) | 10 | 100 (Color), 92-100 (COD) | Not Specified | [2] |
| Reactive Yellow 145 | Adsorption | Teff Straw-Activated Carbon | 300 | 97 | 120 min | [3][4] |
| Reactive Yellow 145 | Photocatalysis | Graphene Quantum Dot-Incorporated TiO2 | 30 | 99.3 | 30 min | [5] |
| Reactive Yellow 107 | Biodegradation | Brevibacterium sp. strain VN-15 | Not Specified | Complete Decolorization | Not Specified | [6] |
| Reactive Black 5 | Biodegradation | Brevibacterium sp. strain VN-15 | Not Specified | Complete Decolorization | Not Specified | [6] |
| Reactive Red 198 | Biodegradation | Brevibacterium sp. strain VN-15 | Not Specified | Complete Decolorization | Not Specified | [6] |
| Direct Blue 71 | Biodegradation | Brevibacterium sp. strain VN-15 | Not Specified | Complete Decolorization | Not Specified | [6] |
| Reactive Orange 122 | Biodegradation | Streptomyces albidoflavus 3MGH | 300 | 60.74 | 5 days | [7] |
| Direct Blue 15 | Biodegradation | Streptomyces albidoflavus 3MGH | 300 | 61.38 | 5 days | [7] |
| Direct Black 38 | Biodegradation | Streptomyces albidoflavus 3MGH | 300 | 53.43 | 5 days | [7] |
| Reactive Black 5 | Photocatalysis | ZnO | Not Specified | 100 | 7 min | [8] |
| Reactive Orange 4 | Photocatalysis | ZnO | Not Specified | 92 | 7 min | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of dye degradation studies. Below are summaries of key experimental protocols cited in the literature.
Adsorption Studies
Objective: To determine the dye removal efficiency of an adsorbent material.
Protocol:
-
Adsorbent Preparation: The adsorbent material (e.g., activated carbon from coconut coir or teff straw) is prepared. This may involve washing, drying, and chemical activation to increase its surface area and porosity.[1][3]
-
Batch Adsorption Experiments: A known mass of the adsorbent is added to a fixed volume of dye solution with a specific initial concentration.
-
Parameter Optimization: The experiments are conducted under various conditions to determine the optimal parameters, including:
-
pH: The pH of the dye solution is adjusted using acid or base solutions (e.g., HCl and NaOH).[1][3]
-
Contact Time: Samples are taken at different time intervals to determine the equilibrium time.[1][3]
-
Adsorbent Dose: The amount of adsorbent is varied to find the most effective dosage.[3]
-
Initial Dye Concentration: The initial concentration of the dye is varied to study its effect on adsorption capacity.[3]
-
-
Analysis: The concentration of the dye in the solution before and after adsorption is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. The removal efficiency is then calculated.
Photocatalytic Degradation
Objective: To evaluate the efficiency of a photocatalyst in degrading dyes under light irradiation.
Protocol:
-
Catalyst Synthesis: The photocatalyst (e.g., TiO2, ZnO, or a composite material) is synthesized using methods like the sol-gel technique.[5][8]
-
Photoreactor Setup: The experiments are performed in a photoreactor equipped with a light source (e.g., UV lamp or visible light source).[5][8]
-
Degradation Experiment:
-
Parameter Investigation: The influence of various parameters is studied, including:
-
Analysis: The concentration of the dye is monitored over time using a UV-Vis spectrophotometer to determine the degradation efficiency.
Biodegradation
Objective: To assess the capability of microorganisms to decolorize and degrade textile dyes.
Protocol:
-
Microorganism and Culture Conditions: A specific bacterial or fungal strain (e.g., Brevibacterium sp., Streptomyces albidoflavus) is isolated and cultured in a suitable growth medium.[6][7]
-
Decolorization Assay:
-
The textile dye is added to the microbial culture at a specific concentration.
-
The culture is incubated under controlled conditions (e.g., temperature, pH, agitation).[7]
-
In some cases, a sequential static/agitated process is used to create anaerobic and then aerobic conditions to promote complete degradation of the dye and its byproducts.[6]
-
-
Optimization of Conditions: The effects of various parameters on decolorization are investigated, such as temperature, pH, carbon and nitrogen sources, and initial dye concentration.[7]
-
Analysis:
-
Decolorization is quantified by measuring the absorbance of the supernatant at the dye's maximum wavelength using a UV-Vis spectrophotometer.
-
Biodegradation can be further confirmed by techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the breakdown products.[2][10]
-
Total Organic Carbon (TOC) analysis can be performed to assess the overall mineralization of the dye.[7]
-
Visualizing the Experimental Workflow
The following diagrams illustrate a generalized workflow for a textile dye removal experiment and the conceptual breakdown of the biodegradation process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decolorization and biodegradation of reactive sulfonated azo dyes by a newly isolated Brevibacterium sp. strain VN-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 10. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
A Comparative Analysis of the Environmental Impact of Reactive Dyes
A Guide for Researchers, Scientists, and Drug Development Professionals
The textile industry is a major consumer of water and producer of complex chemical effluents, with dyeing processes being a primary contributor to environmental pollution. Reactive dyes, while popular for their vibrant colors and excellent colorfastness on cellulosic fibers, are known for their significant environmental footprint. This guide provides an objective comparison of the environmental impact of reactive dyes against other major dye classes, supported by available experimental data.
Overview of Dye Classes and Environmental Concerns
Reactive dyes form a covalent bond with the fiber, resulting in high wash fastness. However, the dyeing process is characterized by a low fixation rate, meaning a significant portion of the dye does not bind to the fabric and is released into the wastewater. This, along with the high concentrations of salt and alkali required for the dyeing process, leads to effluents with high Total Dissolved Solids (TDS), Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD).
Alternative dye classes each present their own environmental profiles:
-
Vat Dyes: Known for their excellent fastness, the traditional vat dyeing process is energy-intensive and uses strong reducing agents. However, it generally consumes less water than reactive dyeing.[1]
-
Disperse Dyes: Used for synthetic fibers like polyester, these dyes have low water solubility and the dyeing process can generate significant COD.[2]
-
Acid Dyes: Primarily used for protein fibers like wool and silk, their environmental impact is largely associated with the acidic nature of the effluent.
-
Direct Dyes: While simple to apply, they often exhibit poor wash fastness, leading to dye bleeding in subsequent washing cycles.[3]
-
Natural Dyes: Derived from renewable resources, they are generally biodegradable. However, their production can be land and water-intensive, and mordants, which are often heavy metals, may be required for fixation.[4]
-
Sulfur Dyes: Inexpensive and used for dark shades on cotton, their application can release toxic hydrogen sulfide (B99878) gas and the effluent contains high levels of sulfides.[5][6]
Quantitative Comparison of Environmental Impact
Table 1: Comparison of Effluent Characteristics
| Dye Class | Typical BOD (mg/L) | Typical COD (mg/L) | Typical TDS (mg/L) | BOD/COD Ratio |
| Reactive Dyes | 200 - 420[7] | 900 - 3600[7] | 2240 - 3778[3] | 0.1 - 0.2[8] |
| Vat Dyes | ~300[9] | - | 8895 - 95000[9] | - |
| Acid Dyes | - | - | - | - |
| Disperse Dyes | - | High | - | - |
| Direct Dyes | - | - | High | - |
| Natural Dyes | Lower than synthetic[7] | 10,000 - 20,000 (for some raw extracts)[7] | 2868.7 ± 1812.4 (Indigo)[10] | 0.44 - 0.67[11] |
| Sulfur Dyes | - | - | High | - |
Data is compiled from multiple sources and may not be directly comparable.
Table 2: Comparison of Dye Fixation and Toxicity
| Dye Class | Typical Fixation Rate (%) | Acute Toxicity (LC50/EC50) |
| Reactive Dyes | 50 - 90%[12] | Remazol Golden Yellow: 46.84 mg/L (Daphnia magna, 48h EC50)[13]; Remazol Parrot Green: 55.32 mg/L (Daphnia magna, 48h EC50)[13] |
| Vat Dyes | High | Low acute toxicity to fish (Vat Brown 3)[1] |
| Acid Dyes | - | - |
| Disperse Dyes | 75 - 90% (Thermosol process)[9] | - |
| Direct Dyes | Low | Direct blue 15: LC50 = 450 mg/L (Ceriodaphnia dubia)[14] |
| Natural Dyes | Variable | Generally lower toxicity |
| Sulfur Dyes | - | - |
Data is compiled from multiple sources and may not be directly comparable.
Experimental Protocols
To ensure accurate and reproducible comparisons of the environmental impact of dyes, standardized experimental protocols are essential.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a chemical substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][15][16]
Methodology:
-
Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100).[16]
-
Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) can be added to the test system.[16]
-
Exposure: In a test tube, combine the tester strain, the test substance at various concentrations, and either the S9 mix or a buffer.[16]
-
Plating: Mix the contents with molten top agar (B569324) and pour onto a minimal glucose agar plate, which lacks histidine.[5]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]
Acute Immobilization Test with Daphnia magna
Objective: To determine the acute toxicity of a substance to the freshwater invertebrate Daphnia magna by measuring the concentration that causes immobilization in 50% of the test organisms (EC50).[2][9][11][17]
Methodology:
-
Test Organisms: Use juvenile Daphnia magna less than 24 hours old.[2]
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable culture medium.[2]
-
Exposure: Place a set number of daphnids (e.g., 20) into each test concentration and a control (medium only).[9]
-
Incubation: Maintain the test vessels at 20 ± 2°C with a 16:8 hour light:dark photoperiod for 48 hours.[11]
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).[11]
-
Data Analysis: Calculate the 48-hour EC50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).[18]
Cytotoxicity Assay
Objective: To evaluate the toxicity of a substance to cultured cells by measuring its effect on cell viability or proliferation.
Methodology (MTT Assay Example):
-
Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow the cells to attach overnight.
-
Exposure: Treat the cells with various concentrations of the test substance for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-dependent decrease in cell viability indicates cytotoxicity.
Determination of Dye Fixation Rate
Objective: To quantify the percentage of dye that covalently bonds to the fabric.[19]
Methodology:
-
Dye Bath Preparation: Prepare a dye bath with a known concentration of the dye.
-
Dyeing: Dye a pre-weighed fabric sample according to the standard procedure for the specific dye class.
-
Effluent Collection: Collect the exhausted dye bath and all subsequent rinsing and soaping liquors.
-
Spectrophotometric Analysis: Measure the absorbance of the initial dye bath and the combined effluent at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the amount of unfixed dye in the effluent using a calibration curve. The fixation rate is calculated as: Fixation Rate (%) = [ (Initial amount of dye - Amount of dye in effluent) / Initial amount of dye ] x 100
Measurement of Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD)
Objective: To measure the organic pollution load in wastewater.[12][15][16]
BOD5 Test:
-
Sample Preparation: Dilute the wastewater sample with aerated dilution water containing nutrients and microbial seed. Prepare a blank with only dilution water.
-
Initial Dissolved Oxygen (DO): Measure the initial DO of the diluted samples and the blank.
-
Incubation: Incubate the samples in the dark at 20°C for 5 days.
-
Final DO: After 5 days, measure the final DO.
-
Calculation: The BOD5 is the difference between the initial and final DO values, adjusted for dilution and the blank.
COD Test (Closed Reflux, Titrimetric Method):
-
Digestion: Add a known volume of the wastewater sample to a digestion vial containing a strong oxidizing agent (potassium dichromate) and sulfuric acid.
-
Heating: Heat the vials in a COD reactor at 150°C for 2 hours to oxidize the organic matter.
-
Titration: After cooling, titrate the excess unreacted dichromate with a standard solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) using a ferroin (B110374) indicator.
-
Calculation: The amount of oxidant consumed is proportional to the COD, which is calculated based on the titration volume.
Visualizing the Environmental Impact and Assessment Workflow
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the environmental impact of reactive dyes.
Conclusion
The environmental impact of textile dyeing is a complex issue with significant trade-offs between different dye classes. While reactive dyes offer excellent color properties, their low fixation rates and high salt and alkali consumption present considerable environmental challenges. Alternatives such as vat dyes and natural dyes have their own sets of environmental concerns. A comprehensive life cycle assessment is crucial for a holistic understanding of the environmental footprint of different dyeing systems. The development of high-fixation reactive dyes, salt-free dyeing methods, and more efficient wastewater treatment technologies are key areas of research for mitigating the environmental impact of textile coloration. This guide provides a foundational comparison to aid researchers and professionals in making more informed and environmentally conscious decisions in the field of textile dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. apparelviews.com [apparelviews.com]
- 3. researchgate.net [researchgate.net]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.uc.edu [journals.uc.edu]
- 9. textilelearner.net [textilelearner.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. molkem.com [molkem.com]
- 13. scilit.com [scilit.com]
- 14. informaticsjournals.co.in [informaticsjournals.co.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. textileschool.com [textileschool.com]
- 18. ispub.com [ispub.com]
- 19. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Guide to Langmuir and Freundlich Isotherm Models for Reactive Yellow 15 Adsorption
This guide provides a comprehensive comparison of the Langmuir and Freundlich isotherm models for the adsorption of Reactive Yellow 15 (RY15), a widely used anionic azo dye in the textile industry. Understanding the adsorption behavior of RY15 is crucial for the development of effective wastewater treatment technologies. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and offers a visual representation of the isotherm validation workflow to aid researchers, scientists, and drug development professionals in their analyses.
Theoretical Framework: Langmuir vs. Freundlich Isotherms
Adsorption isotherms are mathematical models that describe the equilibrium distribution of a solute between a liquid and a solid phase. The Langmuir and Freundlich models are two of the most widely used isotherms to analyze the adsorption of dyes like RY15.
The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model suggests that once a molecule occupies a site, no further adsorption can take place at that site, which is often indicative of chemisorption.
In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is not restricted to the formation of a monolayer and suggests that the adsorption capacity increases with the concentration of the adsorbate, which is generally associated with physisorption.
The suitability of each model is typically evaluated by comparing the correlation coefficient (R²) obtained from fitting the experimental data to the linearized forms of the isotherm equations.
Quantitative Data Presentation
The following table summarizes the Langmuir and Freundlich isotherm parameters for the adsorption of this compound onto various adsorbents as reported in different studies. This data allows for a direct comparison of the adsorption performance of these materials.
| Adsorbent | Langmuir Isotherm Parameters | Freundlich Isotherm Parameters | Reference |
| qm (mg/g) | KL (L/mg) | R² | |
| Coconut Coir Activated Carbon (CCAC) | 31.9 | - | Well-described |
| Commercial Activated Carbon (CAC) | - | - | Well-described |
| MNP modified with IL | 63.69 | - | Well-fitted |
| Silver Nanoparticle-Modified Luffa (LF/AgNPs) | 97.76 | - | - |
| Setaria Verticillata Carbon (BASVC) | - | - | Good fit |
| Chitosan (for Reactive Yellow 145) | 885 | - | - |
Note: "-" indicates that the data was not provided in the referenced abstract.
Experimental Protocols
The following is a generalized experimental protocol for determining the adsorption isotherms of RY15, based on common practices cited in the literature.[1][2][3][4]
Materials and Reagents
-
Adsorbent: The specific adsorbent material (e.g., activated carbon, biomass, etc.).
-
Adsorbate: this compound (RY15) dye.
-
Stock Solution: A stock solution of RY15 (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water.
-
Working Solutions: A series of working solutions of varying initial concentrations (e.g., 10-100 mg/L) are prepared by diluting the stock solution.
-
pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for adjusting the pH of the working solutions.
Batch Adsorption Experiments
-
A fixed amount of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 100 mL) of the RY15 working solutions with different initial concentrations.
-
The pH of the solutions is adjusted to the desired value (e.g., pH 2 for activated carbon).[1]
-
The flasks are then agitated in a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 240 minutes).[1][2]
-
After reaching equilibrium, the solid and liquid phases are separated by centrifugation or filtration.
-
The final concentration of RY15 in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of the dye.
Data Analysis
-
The amount of RY15 adsorbed at equilibrium, qe (mg/g), is calculated using the following equation:
-
qe = (C0 - Ce) * V / m
-
Where C0 and Ce are the initial and equilibrium concentrations of RY15 (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
The experimental data (qe vs. Ce) is then fitted to the linearized forms of the Langmuir and Freundlich isotherm models to determine the respective isotherm parameters.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an adsorption isotherm model.
Caption: Workflow for Adsorption Isotherm Model Validation.
References
A Comparative Guide to the Reproducibility of Reactive Yellow 15 Degradation Experiments
For Researchers, Scientists, and Drug Development Professionals
The effective degradation of azo dyes, such as Reactive Yellow 15 (RY 15), is a critical area of research in environmental science and a key consideration in the development of safer industrial processes. The reproducibility of experimental findings is paramount for advancing our understanding and application of various degradation technologies. This guide provides a comparative analysis of different methods for the degradation of this compound and related reactive dyes, with a focus on the experimental data and protocols to assess their reproducibility.
Quantitative Data on Degradation Efficiency
The following tables summarize the quantitative data from various studies on the degradation of Reactive Yellow dyes. These tables provide a clear comparison of the performance of different degradation methods under various experimental conditions.
Table 1: Biodegradation of Reactive Yellow Dyes
| Microbial System | Reactive Dye | Immobilization Carrier | Initial Dye Concentration | Decolorization Efficiency (%) | Chemical Oxygen Demand (COD) Reduction (%) | Reference |
| Mixed Cultures | This compound | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 mg/L | 100 | 92 | [1] |
| Mixed Cultures | This compound | Polyvinyl Alcohol-Starch (PVA-St) | 10 mg/L | 100 | 96 | [1] |
| Mixed Cultures | This compound | Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 mg/L | 100 | 100 | [1] |
| Proteus mirabilis | Reactive Yellow EXF | - | 500 mg/L | >95 | Not Specified | [2] |
| Bacterial Consortium | Reactive Yellow 145 | - | 500 mg/L | 98.78 | Not Specified | [3] |
Table 2: Advanced Oxidation Processes (AOPs) for Reactive Yellow Dye Degradation
| AOP Method | Reactive Dye | Key Parameters | Degradation Efficiency (%) | Time | Reference |
| Nonthermal Plasma (NTP) + Fe(VI) | Metanil Yellow | 1.5 mmol/L Fe(VI) | >99 | 30 min | [4] |
| Nonthermal Plasma (NTP) + PS | Metanil Yellow | Optimized | >99 | 30 min | [4] |
| Nonthermal Plasma (NTP) + SPC | Metanil Yellow | Optimized | >99 | 30 min | [4] |
| Gamma Radiation / H₂O₂ | Reactive Yellow 18 | 20 kGy dose, 0.6 mL H₂O₂ | 99 | Not Specified | [5] |
| H₂O₂/TiO₂/UV | Reactive Yellow Azo Dye | pH 7, 400 mg/L H₂O₂, 25 mg/L TiO₂ | 91.55 | Not Specified | [6] |
| S₂O₈²⁻/Fe²⁺/UV | Reactive Yellow 17 | pH 3, 0.05 mM Fe²⁺, 1 mM S₂O₈²⁻ | 95.4 | 20 min | [7] |
| Fenton's Reagent | C.I. This compound | pH 3, 15°C | 98.7 (decolorization) | Not Specified | [8] |
Table 3: Photocatalytic Degradation of Reactive Yellow 145
| Photocatalyst | Initial Dye Concentration | pH | H₂O₂ Concentration | Decolorization Efficiency | Reference |
| TiO₂-coated non-woven fibers | 30 mg/L | 3 | 3 mol/L | Complete | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of degradation studies. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Biodegradation using Immobilized Mixed Cultures
This protocol was employed in a study investigating the degradation of this compound.[1]
-
Microbial Culture: Mixed microbial cultures were obtained from activated sludge.
-
Immobilization:
-
Biocarriers: Sodium Alginate (SA), Starch (St), and Gelatin (Ge) were used as biocarriers.
-
Cross-linking: The biocarriers were cross-linked with Polyvinyl Alcohol (PVA).
-
Cell Entrapment: The mixed microbial culture was entrapped within the PVA-SA, PVA-St, and PVA-Ge matrices.
-
-
Bioreactor Setup: A sequential anaerobic-aerobic process was established in both bench-scale and lab-scale bioreactors. The anaerobic phase aimed to decolorize the dye, while the subsequent aerobic phase targeted the degradation of the aromatic amines formed.[1]
-
Operating Conditions: The initial dye concentration of RY15 was 10 mg/L.[1]
-
Analytical Methods:
-
Decolorization: Measured spectrophotometrically by monitoring the absorbance at the dye's maximum wavelength.[1]
-
Chemical Oxygen Demand (COD): Determined to assess the overall reduction in organic pollutants.[1]
-
Biodegradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) were used to identify degradation products.[1]
-
Protocol 2: Advanced Oxidation Process using Nonthermal Plasma
This protocol was used for the degradation of Malachite Green and Metanil Yellow.[4]
-
Reactor Setup: A gliding-arc discharge reactor operated at atmospheric pressure with air as the process gas was used.
-
Treatment: 100 mL of dye solution was introduced into the treatment chamber. A high-voltage AC power supply (15 kV) was used to generate the plasma.
-
Oxidants: Potassium ferrate (Fe(VI)), sodium persulfate (PS), and sodium percarbonate (SPC) were used in combination with the nonthermal plasma.
-
Analytical Methods: The decolorization rates were monitored, and kinetic analysis was performed. Phytotoxicity assays were conducted to assess the toxicity of the treated effluents.[4]
Protocol 3: Photocatalytic Degradation using TiO₂-Coated Fibers
This protocol was employed for the degradation of Reactive Yellow 145.[9][10]
-
Photocatalyst: TiO₂ coated on non-woven fibers.
-
Experimental Setup: A solution of RY 145 was magnetically stirred in the presence of the TiO₂-coated fibers in the dark for 45 minutes to reach adsorption equilibrium before UV irradiation. The temperature was maintained at 20°C.
-
Operating Conditions: The initial pH of the aqueous solution was varied from 3 to 11.5, with an initial dye concentration of 30 mg/L. The effect of adding hydrogen peroxide was also investigated.[9][10]
-
Analytical Methods: The RY 145 aqueous solutions were filtered, and the concentrations were determined using a UV-Vis spectrophotometer.[9]
Protocol 4: Degradation using Gamma Radiation
This protocol was used for the degradation of Reactive Yellow 18.[5]
-
Radiation Source: A Gamma radiation source Cs-137 was used with a dose rate of 669 Gy/h.
-
Procedure: 10 mL of each dye concentration (30–90 mg/L) was taken in Pyrex glass tubes and irradiated for different absorbed doses (5–20 kGy) at room temperature.
-
Oxidant: The effect of hydrogen peroxide addition was studied.
-
Analytical Methods: A spectrophotometer was used to measure the absorbance of dye solutions before and after treatment. FTIR and LCMS analyses were used to determine functional group variations and identify intermediates.[5]
Visualizing Experimental Workflows
To further aid in the understanding and replication of these experiments, the following diagrams illustrate the typical workflows.
Conclusion
The reproducibility of this compound degradation experiments is influenced by a multitude of factors, including the specific microbial strains or catalytic systems used, and precise control over operational parameters such as pH, temperature, and initial dye concentration. The provided data and protocols from various studies highlight the importance of detailed methodological reporting. While high degradation efficiencies have been reported across different techniques, the direct comparison is challenging due to the variations in experimental conditions and the specific reactive yellow dye studied. For researchers aiming to reproduce or build upon these findings, strict adherence to the detailed protocols is essential. The visualization of workflows aims to provide a clearer, more intuitive understanding of the experimental setups, further enhancing the potential for reproducible research in this critical field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental evaluation of Reactive Yellow 17 degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 8. researchgate.net [researchgate.net]
- 9. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 10. researchgate.net [researchgate.net]
Comparative Toxicity of Reactive Yellow Dyes on Aquatic Life: A Guide for Researchers
A comprehensive analysis of the ecotoxicological impact of various reactive yellow dyes on aquatic ecosystems, supported by quantitative data and detailed experimental methodologies.
The widespread use of reactive dyes in the textile industry has led to increasing concerns about their environmental impact, particularly on aquatic life. Due to their high water solubility and low fixation rates, a significant portion of these dyes is discharged into water bodies. This guide provides a comparative overview of the toxicity of different reactive yellow dyes on representative aquatic organisms, including fish, invertebrates, and algae.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for several reactive yellow dyes. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for Daphnia magna, which represents aquatic invertebrates. These values indicate the concentration of the dye that is lethal to 50% of the test fish population or causes immobilization in 50% of the Daphnia magna population over a specified period.
| Dye Name | C.I. Name | Test Organism | Exposure Duration | Toxicity Value (mg/L) | Reference |
| Remazol Golden Yellow | Not Specified | Daphnia magna | 48 hours | EC50 = 46.84 | [1] |
| Remazol Gelb-GR | Not Specified | Danio rerio (Zebrafish) | 96 hours | LC50 = 151.92 | [2] |
| Reactive Yellow | Not Specified | Oncorhynchus mykiss (Rainbow Trout) | 49 hours | LC50 > 500 |
Note: Data on the toxicity of reactive yellow dyes to algae (IC50) is limited in the reviewed literature. Further research is needed to fill this knowledge gap.
Experimental Protocols
The toxicity data presented in this guide are primarily based on standardized ecotoxicological test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.[3]
Acute Toxicity Test for Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish species within a 96-hour exposure period.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of dye concentrations in a static, semi-static, or flow-through system. A control group is maintained in water without the dye.
-
Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
-
Acute Immobilisation Test for Daphnia magna (Following OECD Guideline 202)
This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organism: Daphnia magna (water flea), typically less than 24 hours old.
-
Procedure:
-
Daphnids are exposed to a series of dye concentrations in a static system for 48 hours. A control group is also maintained.
-
The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
The EC50 value, the concentration that immobilizes 50% of the daphnids, is calculated.
-
The following diagram illustrates a generalized workflow for aquatic toxicity testing.
Signaling Pathways of Toxicity
Reactive dyes, particularly those of the azo class, can induce toxicity in aquatic organisms through various cellular and molecular mechanisms. A primary mechanism is the induction of oxidative stress .[4][5]
The introduction of these xenobiotics can lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the organism. This imbalance results in damage to vital cellular components like lipids, proteins, and DNA.
Several signaling pathways are implicated in the cellular response to dye-induced oxidative stress:
-
Nrf2-Keap1 Pathway: This is a key pathway that regulates the expression of antioxidant and detoxification enzymes. Under oxidative stress, Nrf2 is activated and promotes the transcription of genes that help to mitigate cellular damage.
-
Heat Shock Response: Exposure to some azo dyes has been shown to induce the expression of heat shock proteins such as hsp70 and hsp90. These proteins act as molecular chaperones, helping to refold damaged proteins and maintain cellular homeostasis.[6]
-
Glutathione S-Transferase (GST) Pathway: GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics by conjugating them with glutathione, making them more water-soluble and easier to excrete. Studies have shown increased GST activity in response to some dyes.[7]
-
Endocrine Disruption: Some azo dyes have been found to interfere with the endocrine system. For instance, Disperse Yellow 7 has been shown to alter the expression of androgen-related genes in frogs.[6]
The following diagram illustrates the general signaling pathway of oxidative stress induced by reactive dyes in aquatic organisms.
References
- 1. scilit.com [scilit.com]
- 2. In vivo toxicity assessment of Remazol Gelb-GR (RG-GR) textile dye in zebrafish embryos/larvae (Danio rerio): Teratogenic effects, biochemical changes, immunohistochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdc.org.uk [sdc.org.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sediment contaminated with the Azo Dye disperse yellow 7 alters cellular stress- and androgen-related transcription in Silurana tropicalis larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Reactive Yellow 15
For immediate release
This guide provides essential, step-by-step logistical and safety information for the proper disposal of Reactive Yellow 15, a common laboratory reagent. Adherence to these procedures is crucial for maintaining a safe workspace and ensuring compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Safety goggles: Eye protection should be worn at all times to guard against splashes.
-
Lab coat: A lab coat or chemical-resistant apron is required to protect clothing and skin.
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, the material should be swept up, collected in a sealed container, and the area washed thoroughly.
Disposal Procedures for this compound
Direct disposal of this compound, an azo dye, into sanitary sewer systems or as regular solid waste is not recommended due to its potential environmental impact. Laboratory-scale quantities should be treated to decolorize and degrade the dye before disposal. The following are recommended treatment methods for aqueous solutions of this compound.
Method 1: Adsorption using Activated Wheat Husk
This method utilizes a low-cost, readily available biosorbent to remove the dye from aqueous solutions.
-
Experimental Protocol:
-
Prepare an activated wheat husk absorbent by treating it with a 1 mol/L solution of perchloric acid (HClO₄) for 1 hour.
-
For a 100 mg/L solution of this compound, add the activated wheat husk.
-
Adjust the pH of the solution to be very acidic (e.g., pH 2-3) or neutral (pH 7) for optimal adsorption.
-
Stir the solution at 140 rpm for an optimal reaction time of 70 minutes at a temperature of 30°C.
-
This process can achieve approximately 94.58% removal of the dye.[1]
-
After treatment, the decolorized liquid can be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The wheat husk with the adsorbed dye should be collected, sealed in a labeled container, and disposed of as solid hazardous waste.
-
Method 2: Advanced Oxidation Process (AOP)
Advanced oxidation processes are effective in degrading the dye molecules. One such method involves the use of hydrogen peroxide (H₂O₂) and a titanium dioxide (TiO₂) catalyst with UV light.
-
Experimental Protocol:
-
For a 20 mg/L solution of this compound, adjust the pH to 7.
-
Add hydrogen peroxide to a concentration of 400 mg/L and titanium dioxide to a concentration of 25 mg/L.
-
Expose the solution to UV irradiation.
-
This method has been shown to achieve a removal efficiency of up to 91.55%.[2]
-
After treatment, the solution should be checked to ensure complete degradation of the dye. The resulting solution can then be disposed of according to local regulations.
-
Method 3: Ozonation
Ozonation is another effective AOP for decolorizing and degrading reactive dyes.
-
Experimental Protocol:
-
For a 300 mg/L solution of a similar reactive yellow dye (Reactive Yellow 17), adjust the pH to 12.
-
Introduce ozone gas into the solution in a semi-batch bubble column reactor.
-
Complete decolorization can be achieved in approximately 12 minutes, with significant reduction in Chemical Oxygen Demand (COD).[3]
-
The treated effluent should be neutralized and disposed of in compliance with local wastewater regulations.
-
Data Presentation
| Treatment Method | Reagents/Materials | Optimal pH | Optimal Temperature | Treatment Time | Removal Efficiency |
| Adsorption | Activated Wheat Husk | Acidic or Neutral | 30°C | 70 minutes | ~94.58%[1] |
| AOP (H₂O₂/TiO₂/UV) | H₂O₂, TiO₂, UV light | 7 | Not Specified | Not Specified | up to 91.55%[2] |
| Ozonation | Ozone Gas | 12 | Not Specified | ~12 minutes | High |
Disposal of Solid and Concentrated Waste
Solid this compound powder and concentrated solutions should be treated as hazardous waste. They should be collected in a clearly labeled, sealed, and chemically resistant container. Disposal must be carried out through a licensed hazardous waste disposal service, in accordance with federal, state, and local regulations. Flinn Scientific's suggested disposal method for many common dyes is #26a, which generally involves disposal in a landfill or incineration, but always requires consultation of local regulations.[4][5]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is for guidance purposes only and is based on available research. Always consult your institution's Environmental Health and Safety (EHS) office and all applicable federal, state, and local regulations before proceeding with any chemical disposal.
References
Essential Safety and Logistics for Handling Reactive Yellow 15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Reactive Yellow 15. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this reactive dye, fostering a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment
This compound is a powdered dye that can cause skin, eye, and respiratory irritation.[1] Some reactive dyes are also known to be respiratory and/or skin sensitizers.[2] Therefore, strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and splashes.[1][3][4][5][6][7][8] |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and potential sensitization.[1][3][4][5][6][7][8] |
| Respiratory Protection | N95 or higher rated respirator | To prevent inhalation of airborne dye particles, especially during weighing and handling of the powder.[6][7][9] |
| Body Protection | Laboratory coat or apron | To protect clothing and skin from spills and contamination.[1][4][5][8][10] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination. The following step-by-step procedures should be followed in a designated and well-ventilated area, preferably within a chemical fume hood.[1]
1. Preparation and Weighing:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Cover the work surface with absorbent bench paper to contain any potential spills.[11]
-
Don all required PPE before handling the chemical container.
-
To minimize dust generation, handle the container of this compound carefully.
-
Use a dedicated, clean spatula for transferring the dye powder.
-
Weigh the desired amount of dye onto a weigh boat or creased weighing paper.[8][11][12]
-
Close the primary container immediately after weighing to prevent dust from becoming airborne.[11]
2. Dissolving the Dye:
-
Place a beaker or flask containing the appropriate solvent (typically distilled or deionized water) on a stir plate within the fume hood.
-
Carefully add the weighed this compound powder to the solvent while stirring to prevent clumping and aid dissolution.
-
If necessary, gently rinse the weigh boat or paper with a small amount of the solvent to ensure all the dye is transferred into the solution.
-
Keep the container covered as much as possible during dissolution to minimize the release of any aerosols.
3. Use in Experimental Procedures:
-
When transferring the dye solution, use appropriate laboratory glassware (e.g., pipettes, graduated cylinders).
-
Avoid splashes and spills. If a spill occurs, follow the spill cleanup procedure outlined below.
-
Clearly label all containers with the contents, concentration, and date of preparation.
4. Spill Cleanup:
-
For small dry spills, carefully sweep up the powder and place it in a sealed container for disposal.[1] Avoid creating dust clouds.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.[1]
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or excess dye powder must be disposed of as hazardous chemical waste.[3][13]
-
Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container.[3][9] Do not pour dye solutions down the drain without appropriate treatment.[3][14]
2. Treatment of Aqueous Waste (for small quantities in a laboratory setting):
-
For small volumes of dilute dye solutions, neutralization may be an option prior to collection for disposal, in accordance with institutional and local regulations.
-
The pH of the dye solution should be adjusted to a neutral range (typically 6-8) by slowly adding an appropriate acid or base while stirring.[14]
-
Even after neutralization, the treated solution should be collected in a designated hazardous waste container unless otherwise specified by your institution's environmental health and safety (EHS) department.
3. Final Disposal:
-
All hazardous waste containers must be properly sealed and stored in a designated satellite accumulation area.[3]
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1][3][13]
Visualizing the Safe Handling Workflow
To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cedrec.com [cedrec.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. scribd.com [scribd.com]
- 5. etad.com [etad.com]
- 6. Developing a dyeing SOP to improve Lab-to-Bulk RFT% in 100% cotton dyeing by reactive dyes for dark shades [textiletoday.com.bd]
- 7. mlrip.ac.in [mlrip.ac.in]
- 8. cerritos.edu [cerritos.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. This blog is no longer active but all our content is still here and accessible.: Dyeing by Weight Vs. Volume 3: Showing the Difference Between Fabrics Where Dye Was Measured vs. Weighed [andthenwesetitonfire.blogspot.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 14. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
